Technical Documentation Center

(s)-2,6-Dimethylchroman-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (s)-2,6-Dimethylchroman-4-one
  • CAS: 185224-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2,6-Dimethylchroman-4-one: Synthesis, Characterization, and Therapeutic Potential

Introduction The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1] Its derivatives have garnered significant attent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of a specific enantiomer, (S)-2,6-Dimethylchroman-4-one, tailored for researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, provides a detailed protocol for its asymmetric synthesis, offers an in-depth analysis of its spectroscopic characteristics, and explores its potential therapeutic applications and mechanisms of action.

Physicochemical and Molecular Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. This section details the key molecular and physical characteristics of (S)-2,6-Dimethylchroman-4-one.

Molecular Formula and Weight

The chemical formula and molecular weight of (S)-2,6-Dimethylchroman-4-one are foundational parameters for all subsequent analytical and stoichiometric calculations.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[4]
Molecular Weight 176.21 g/mol [4]
Physical Properties

The physical state and solubility of a compound are critical for its handling, formulation, and biological absorption. While experimental data for some properties of (S)-2,6-Dimethylchroman-4-one are limited, data from closely related isomers and predictions provide valuable insights.

PropertyValueSource
Appearance Crystalline solid (for the 2,6-isomer)[4]
Melting Point Not available
Boiling Point 305.3 ± 42.0 °C at 760 mmHg (Predicted)[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate.[4]

Asymmetric Synthesis

The stereochemistry of a chiral molecule is paramount in determining its biological activity. The asymmetric synthesis of (S)-2,6-Dimethylchroman-4-one is crucial for obtaining the enantiomerically pure compound for pharmacological evaluation. A well-established method involves an intramolecular Mitsunobu cyclization as the key step.[5]

Synthetic Workflow

The following diagram outlines the multi-step synthesis of (S)-2,6-Dimethylchroman-4-one, starting from commercially available materials.

Asymmetric Synthesis Workflow A Ethyl (R)-3-hydroxybutyrate B TBS Protection A->B TBSCl, Imidazole C Weinreb Amide Formation B->C MeONHMe·HCl, Me₃Al D Ketone Formation with Lithiated 2-bromo-4-methylphenol C->D nBuLi E TBS Deprotection D->E p-TsOH F Intramolecular Mitsunobu Cyclization E->F PPh₃, DEAD G (S)-2,6-Dimethylchroman-4-one F->G

Caption: Asymmetric synthesis of (S)-2,6-Dimethylchroman-4-one.

Detailed Experimental Protocol

This protocol is based on the successful asymmetric synthesis reported in the literature.[5]

Step 1: (R)-3-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide

  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0°C under a nitrogen atmosphere, add trimethylaluminum dropwise.

  • Stir the reaction mixture for 20 minutes.

  • Add a solution of ethyl (R)-3-(tert-butyldimethylsilyloxy)butyrate in dichloromethane.

  • Stir the mixture at room temperature overnight.

  • Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Step 2: (R)-1-(2-Hydroxy-5-methylphenyl)-3-(tert-butyldimethylsilyloxy)butan-1-one

  • To a stirred solution of 2-bromo-4-methylphenol in ether at 0°C under a nitrogen atmosphere, add n-butyllithium dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the solution to -78°C and add the product from Step 1 in ether dropwise.

  • Allow the solution to warm to room temperature over 2 hours.

  • Quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.

  • Extract the product, dry the organic layer, and purify by flash chromatography.

Step 3: (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one

  • To a stirred solution of the product from Step 2 in a mixture of THF and water, add p-toluenesulfonic acid.

  • Heat the solution to 55°C for 12 hours.

  • Cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Step 4: (S)-2,6-Dimethylchroman-4-one

  • To a solution of the product from Step 3 in THF at 0°C, add triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Stir the reaction mixture, allowing it to proceed to completion.

  • Concentrate the mixture and purify the residue by flash chromatography to yield the final product.

Spectroscopic Characterization

The structural elucidation and confirmation of synthesized (S)-2,6-Dimethylchroman-4-one rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃): [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.48d3H62-CH₃
2.28s3H-6-CH₃
2.62-2.65m2H-H-3
4.50-4.56m1H-H-2
6.84d1H8.5H-8
7.26d1H8.5H-7
7.65s1H-H-5

¹³C NMR (100 MHz, CDCl₃): [5]

Chemical Shift (δ, ppm)Assignment
20.316-CH₃
20.912-CH₃
44.57C-3
74.15C-2
117.58C-8
120.34C-4a
126.43C-5
130.53C-6
136.97C-7
159.69C-8a
192.66C-4 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2,6-Dimethylchroman-4-one exhibits characteristic absorption bands.[5]

Wavenumber (cm⁻¹)Assignment
1682C=O (ketone) stretching
1621C=C (aromatic) stretching
1576C=C (aromatic) stretching

The strong absorption band at 1682 cm⁻¹ is indicative of the conjugated ketone carbonyl group.[6] The bands at 1621 and 1576 cm⁻¹ are characteristic of the aromatic ring vibrations.

Mass Spectrometry (MS)

Proposed Fragmentation Pathway:

Fragmentation Pathway M Molecular Ion (M⁺˙) m/z = 176 F1 [M - CH₃]⁺ m/z = 161 M->F1 Loss of CH₃ radical F2 [M - C₂H₄O]⁺˙ (Retro-Diels-Alder) m/z = 132 M->F2 RDA reaction F3 [C₈H₇O]⁺ m/z = 119 F2->F3 Loss of CH₃ radical F4 [C₇H₇]⁺ m/z = 91 F3->F4 Loss of CO Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Chromanone (S)-2,6-Dimethyl- chroman-4-one Chromanone->p38_MAPK Inhibition

Caption: Potential anti-inflammatory mechanism via p38 MAPK inhibition.

Analytical Methods for Quality Control

For drug development and manufacturing, robust analytical methods are essential to ensure the chemical and enantiomeric purity of the active pharmaceutical ingredient.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. [8]The development of a chiral HPLC method for (S)-2,6-Dimethylchroman-4-one would likely involve screening a variety of chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD). [8] A general approach to chiral HPLC method development would include:

  • Column Screening: Test a selection of broad-spectrum chiral columns.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary, while for acidic compounds, an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution. [8]3. Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to achieve optimal separation and analysis time. Lower flow rates often improve chiral separations. [9]

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. [10]The use of capillary columns coated with derivatized cyclodextrins as chiral stationary phases is common. [11]

Safety and Toxicology

While specific toxicological data for (S)-2,6-Dimethylchroman-4-one is not available, general safety precautions for chromanone derivatives should be observed. Some related compounds are classified as causing skin and eye irritation and may cause respiratory irritation. [12][13]Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to handle it in a well-ventilated area or a fume hood. [14]

Conclusion

(S)-2,6-Dimethylchroman-4-one is a chiral molecule belonging to the promising class of chroman-4-ones. This in-depth technical guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its asymmetric synthesis, and a thorough analysis of its spectroscopic characteristics. While specific biological data for this enantiomer is still emerging, the known activities of related chromanones suggest significant therapeutic potential, particularly in the areas of oncology, inflammation, and infectious diseases. The information presented herein serves as a valuable resource for researchers and professionals in drug discovery and development, providing a solid foundation for further investigation and optimization of this intriguing molecule.

References

  • A Review on Chemical and Biological Studies of 4-Chromanone Deriv
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (n.d.). MDPI.
  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig
  • Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. (n.d.). Semantic Scholar.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • 3-ISO CHROMANONE CAS NO 4385-35-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent. (n.d.). PMC.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
  • 4-chromanone, 491-37-2. (n.d.). The Good Scents Company.
  • An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Deriv
  • SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the Company. (2017). Chem On Singapore.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
  • SAFETY D
  • Separation of 2,6-Dihydroxy-2,6-dimethyl-4-heptanone on Newcrom R1 HPLC column. (2018).
  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. (n.d.).
  • Strategies for Chiral HPLC Method Development. (n.d.).
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015).
  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Rsc.org.
  • Physical and chemical properties of 2,5-Dimethylchroman-4-one. (n.d.). Benchchem.
  • SAFETY D
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Note An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. (n.d.).
  • Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. (2023). PMC.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • The Study of Chiral Stationary Phases for Gas Chrom
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (2021). PMC.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
  • Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. (2008). TCI Chemicals.
  • Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. (2026).
  • Mass Spectrometry - Fragmentation P
  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (n.d.). PMC.
  • Mass Spectrometry: Fragment
  • Study on the 2-phenylchroman-4-one derivatives and their anti-MERS-CoV activities. (2019). Semantic Scholar.
  • A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromanones. (n.d.).
  • INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. (n.d.).
  • Chemical shift values [ppm] in 1 H and 13 C NMR spectra of 2,6 PDA determined. (n.d.).
  • Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. (2023). MDPI.
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (n.d.). PMC.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. (n.d.). Benchchem.
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). PMC.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A.

Sources

Exploratory

Therapeutic Potential of (S)-2,6-Dimethylchroman-4-one in Medicinal Chemistry: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter molecular scaffolds that serve as foundational pillars for novel therapeutics. Among these, the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter molecular scaffolds that serve as foundational pillars for novel therapeutics. Among these, the chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system stands out as a "privileged pharmacophore." Specifically, (S)-2,6-dimethylchroman-4-one —a naturally occurring bioactive compound isolated from the roots of Leontopodium alpinum (Edelweiss)—exemplifies the therapeutic versatility of this class [1]. This whitepaper systematically deconstructs the structural significance, mechanistic pathways, and synthetic methodologies associated with (S)-2,6-dimethylchroman-4-one, providing actionable, self-validating protocols for medicinal chemists.

Structural Significance and Pharmacological Profile

The chroman-4-one scaffold is structurally characterized by the fusion of a benzene ring (Ring A) with a dihydropyran ring (Ring B). Unlike its closely related counterpart, chromone, chroman-4-one lacks a C2-C3 double bond [2].

Causality of Structure-Activity Relationship (SAR): The saturation at the C2-C3 position introduces sp³ hybridization, imparting a non-planar, three-dimensional "puckered" geometry to the B-ring. This increased structural flexibility allows substituted chroman-4-ones to adaptively bind to complex protein pockets (such as COX-2 and various kinase active sites) with higher affinity and selectivity than rigid, planar chromones.

Table 1: Quantitative Pharmacological Profile of Chroman-4-one Derivatives

To contextualize the potency of the scaffold, the following table summarizes quantitative biological data for key chroman-4-one derivatives evaluated in recent literature [3][4].

CompoundTarget / MicroorganismActivity MetricReference Source
7-Hydroxychroman-4-one Candida albicansMIC: 64 µg/mLBenchchem
7-Methoxychroman-4-one Candida albicansMIC: 64 µg/mLBenchchem
7-Hydroxychroman-4-one Staphylococcus epidermidisMIC: 128 µg/mLBenchchem
(S)-2,6-Dimethylchroman-4-one Target Synthetic Yield (Michael Rxn)76.4% YieldMDPI Molecules

Mechanistic Pathways: Anti-inflammatory Action

Chroman-4-one derivatives exhibit profound anti-inflammatory properties primarily through the modulation of the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades [3]. By inhibiting TLR4 activation, these compounds prevent the downstream phosphorylation of MAPK (p38, ERK, JNK), ultimately halting the nuclear translocation of NF-κB and suppressing the release of pro-inflammatory cytokines (TNF-α, IL-6).

TLR4_MAPK LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 MAPK MAPK Cascade (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB Translocation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chromanone (S)-2,6-Dimethylchroman-4-one Chromanone->TLR4 Inhibits Chromanone->MAPK Modulates

Diagram 1: TLR4/MAPK signaling pathway inhibition by chroman-4-one derivatives.

Advanced Synthetic Methodologies & In Silico Design

The synthesis of 2-substituted chroman-4-ones is notoriously prone to racemization due to a spontaneous ring-opening equilibrium [5]. To circumvent this, modern synthetic chemistry leverages both computational in silico screening and stereospecific reactions. Density Functional Theory (DFT) calculations utilizing the KOSP program successfully predicted that a Michael reaction route would yield the target compound efficiently, a finding later validated experimentally [4]. Alternatively, an intramolecular Mitsunobu cyclization provides rigorous stereocontrol for asymmetric synthesis.

SynthWorkflow Start Target: (S)-2,6-Dimethylchroman-4-one KOSP In Silico Screening (KOSP Program) Start->KOSP Routes Generate Synthetic Routes KOSP->Routes DFT DFT Calculations (B3LYP) Routes->DFT Select Route Selection (Michael & Mitsunobu) DFT->Select Experiment Experimental Validation Select->Experiment Product Purified Target Compound Experiment->Product

Diagram 2: In silico to experimental synthetic workflow for chroman-4-ones.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Mitsunobu Cyclization

This protocol describes the stereospecific ring closure of an acyclic precursor to form the chroman-4-one core [5].

  • Precursor Preparation: React 2-bromo-4-methylphenol with n-butyllithium (2 equiv.) at -78 °C, followed by the addition of the Weinreb amide of ethyl (R)-3-(tert-butyldimethylsilyl)oxybutyrate.

    • Causality: The use of a Weinreb amide is critical; it forms a stable chelated tetrahedral intermediate that prevents over-addition of the organolithium reagent, ensuring the reaction stops cleanly at the desired ketone stage.

  • TBS Deprotection: Treat the resulting ketone with 10% p-TsOH in a THF/H₂O (9:1) mixture at 55 °C.

    • Causality: Mild acidic conditions are selected to selectively cleave the silyl ether without inducing epimerization at the sensitive chiral center.

  • Intramolecular Mitsunobu Cyclization: Cool the diol solution in THF to 0 °C. Add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

    • Causality: The Mitsunobu reaction drives the intramolecular etherification with complete inversion of stereochemistry at the secondary alcohol. This converts the (R)-precursor directly into the (S)-2,6-dimethylchroman-4-one, bypassing the racemization pathways common in base-catalyzed cyclizations.

  • Self-Validating Purification: Purify via silica gel chromatography (hexane/ethyl acetate). Immediately subject the purified fraction to chiral HPLC analysis.

    • Self-Validation: The protocol is self-validating; if the chiral HPLC shows an enantiomeric excess (ee) < 98%, it indicates moisture contamination or thermal degradation during the Mitsunobu step, prompting immediate batch recalibration.

Protocol B: Fluorometric COX-2 Inhibition Assay

To evaluate the anti-inflammatory potential of synthesized chroman-4-ones.

  • Enzyme Reconstitution: Prepare recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin.

    • Causality: Hematin is required as a cofactor for the peroxidase activity of COX-2, which is essential for the downstream fluorometric readout.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of (S)-2,6-dimethylchroman-4-one (dissolved in DMSO) for 15 minutes at 37 °C.

    • Causality: Pre-incubation allows the compound to establish binding equilibrium within the COX-2 allosteric or active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, fluorometric probe).

    • Causality: COX-2 converts arachidonic acid to PGG₂. The inherent peroxidase activity then reduces PGG₂ to PGH₂, simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Self-Validating Measurement: Measure fluorescence at Ex/Em 535/587 nm using a microplate reader.

    • Self-Validation: The assay includes a parallel run with Celecoxib (a known selective COX-2 inhibitor) as a positive control. If the Celecoxib IC₅₀ deviates from standard literature values, the entire plate is invalidated, ensuring the reliability of the chroman-4-one data.

Future Perspectives

The therapeutic ceiling for (S)-2,6-dimethylchroman-4-one and its analogs is far from reached. Future medicinal chemistry efforts should focus on bioisosteric replacements (e.g., difluoromethylation of the aromatic ring) to enhance lipophilicity and metabolic stability, paving the way for robust in vivo clinical efficacy and potential neuroprotective applications.

References

  • The chemistry and pharmacology of Edelweiss: a review.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. NIH / PMC.
  • The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. Benchchem.
  • Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one. MDPI Molecules.
  • Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Semantic Scholar.
Foundational

Biological activity profile of chiral dimethylchroman-4-one derivatives

An In-Depth Technical Guide to the Biological Activity Profile of Chiral Dimethylchroman-4-one Derivatives Abstract The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous natural p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Profile of Chiral Dimethylchroman-4-one Derivatives

Abstract

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] The introduction of methyl groups and, critically, the establishment of defined stereochemistry at chiral centers, profoundly influences the biological activity of these derivatives. This guide provides a comprehensive technical overview of the synthesis, enantioselective separation, and diverse pharmacological activities of chiral dimethylchroman-4-one derivatives. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Chroman-4-one Scaffold: A Foundation for Bioactivity

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) ring system is a cornerstone in medicinal chemistry, found in a wide variety of biologically active compounds.[1][2] Unlike the related chromones, chroman-4-ones lack a C2-C3 double bond, a seemingly minor structural change that results in significant variations in their biological profiles.[2] The structural diversity within this family, which includes flavanones and isoflavanones, has made them attractive targets for synthetic and pharmacological exploration.[3] The dimethylchroman-4-one variants, in particular, offer a balance of lipophilicity and structural rigidity that facilitates interaction with various biological targets.

The Imperative of Chirality

In drug development, the three-dimensional arrangement of atoms is paramount. For chiral molecules like substituted chroman-4-ones, enantiomers can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.[4] One enantiomer may be highly active while the other is inactive or even detrimental. For instance, studies on 2,2-dimethylchroman derivatives have shown that the dextrorotatory enantiomer can be significantly more potent than its levorotatory counterpart in biological assays.[5] Therefore, the stereocontrolled synthesis and evaluation of individual enantiomers are not merely academic exercises but critical steps in developing safe and effective therapeutic agents.

Synthesis and Stereoselective Preparation

The generation of enantiomerically pure dimethylchroman-4-ones is a key challenge that can be addressed through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: The Intramolecular Mitsunobu Approach

Asymmetric synthesis allows for the direct formation of a specific enantiomer, offering an elegant and efficient route. An established method for synthesizing chiral 2-substituted chroman-4-ones involves an intramolecular Mitsunobu cyclization as the key stereochemistry-defining step.[6][7] This reaction proceeds with an inversion of configuration at the chiral center, providing excellent stereocontrol.

G start_material Chiral Precursor (e.g., Ethyl (R)-3-hydroxybutyrate) intermediate1 Weinreb Amide Formation start_material->intermediate1 Standard Conditions intermediate2 Addition of Lithiated Phenol intermediate1->intermediate2 Grignard-like Addition intermediate3 Protecting Group Cleavage intermediate2->intermediate3 Acidic Workup key_step Key Step: Intramolecular Mitsunobu Cyclization (Inversion of Stereochemistry) intermediate3->key_step PPh3, DEAD final_product Final Product (e.g., (S)-2,6-dimethylchroman-4-one) key_step->final_product

Caption: Asymmetric synthesis workflow for (S)-2,6-dimethylchroman-4-one.[7]

Experimental Protocol: Asymmetric Synthesis of (S)-2,6-dimethylchroman-4-one[7]
  • Rationale: This multi-step synthesis utilizes a commercially available chiral starting material and employs a key intramolecular Mitsunobu reaction to establish the chroman-4-one core with high enantiopurity. The use of a Weinreb amide intermediate ensures a controlled addition of the organometallic reagent, preventing over-addition.

  • Step 1: Synthesis of Weinreb Amide (6):

    • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (2.0 equiv.) in dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add trimethylaluminum (2.0 M in toluene, 2.0 equiv.) dropwise.

    • Stir the mixture for 20 minutes.

    • Add a solution of ethyl (R)-3-(tert-butyldimethylsilyl)oxybutyrate (1.0 equiv.) in DCM.

    • Allow the reaction to proceed to completion (monitor by TLC).

    • Carefully quench the reaction and perform an aqueous workup followed by purification via column chromatography to yield the Weinreb amide.

  • Step 2: Synthesis of Ketone (7):

    • To a stirred solution of 2-bromo-4-methylphenol (2.0 equiv.) in diethyl ether at 0°C under nitrogen, add n-butyllithium (2.5 M in hexane, 4.0 equiv.) dropwise.

    • Stir the mixture at room temperature for 2 hours to ensure complete formation of the lithium phenoxide.

    • Cool the solution to -78°C and add the Weinreb amide (6) (1.0 equiv.) in ether dropwise.

    • Allow the solution to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and purify via column chromatography.

  • Step 3: Deprotection to form Diol (8):

    • To a stirred solution of the silyl-protected ketone (7) (1.0 equiv.) in a 9:1 mixture of THF and water, add a catalytic amount of p-toluenesulfonic acid (0.1 equiv.).

    • Heat the solution at 55°C until deprotection is complete (monitor by TLC).

    • Purify the product via column chromatography.

  • Step 4: Intramolecular Mitsunobu Cyclization to (S)-2,6-dimethylchroman-4-one (3):

    • To a solution of the diol (8) (1.0 equiv.) and triphenylphosphine (PPh3) (1.5 equiv.) in dry THF at 0°C under nitrogen, add diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

    • Stir the reaction at 0°C until the starting material is consumed.

    • Concentrate the reaction mixture and purify by column chromatography to yield the final product, (S)-2,6-dimethylchroman-4-one.

Anticancer Activity Profile

The chroman-4-one scaffold is a constituent of many natural products with known cytotoxic properties.[6] Synthetic derivatives have shown significant antiproliferative effects against a range of human cancer cell lines.[8][9][10][11]

Mechanism of Action: SIRT2 Inhibition

A primary mechanism through which certain chroman-4-one derivatives exert their anticancer effects is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[12] SIRT2 is involved in cell cycle regulation, and its inhibition leads to the hyperacetylation of α-tubulin, a key component of microtubules.[12] This disruption of microtubule dynamics results in cell cycle arrest and ultimately inhibits tumor growth, making SIRT2 a compelling target for cancer therapy.[12][13]

G inhibitor Chiral Dimethyl- chroman-4-one sirt2 SIRT2 Enzyme inhibitor->sirt2 Inhibits tubulin α-Tubulin (Acetylated) sirt2->tubulin Deacetylates hyperacetylation α-Tubulin (Hyperacetylated) microtubules Microtubule Instability hyperacetylation->microtubules mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Anticancer mechanism via SIRT2 inhibition by chroman-4-ones.[12]

Structure-Activity Relationship (SAR) Insights

Studies on various substituted chroman-4-ones have provided key SAR insights for SIRT2 inhibition and overall anticancer potency:

  • Substitution at C2, C6, and C8: Potent inhibitory activity is often associated with substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core.[13]

  • Halogenation: The presence of larger, electron-withdrawing substituents, such as bromo and chloro groups at the C6 and C8 positions, is favorable for activity.[12][13] For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor.[13]

  • Thiochromanones: The isosteric replacement of the ring oxygen with sulfur to form thiochroman-4-ones can enhance anticancer activity.[8][9][10]

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives
Compound IDModificationsTarget Cell LineActivity (IC50, µM)Reference
1a 6-Chloro-8-bromo-2-pentylSIRT22.5[13]
(-)-1a (S)-enantiomer of 1aSIRT21.5[13]
1c 6,8-Dibromo-2-pentylSIRT21.5[13]
Compd. 7 6-Chloro-8-bromo-2-(thiophen-2-yl)SIRT22.9[12]
Compd. 14 6-Chloro-8-bromo-2-(furan-2-yl)MCF-7 (Breast)4.8 (Antiprolif.)[12]
Experimental Protocol: MTT Cytotoxicity Assay
  • Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for evaluating the cytotoxic potential of novel compounds.

  • Procedure:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the chiral dimethylchroman-4-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Antimicrobial and Antifungal Activity

Chroman-4-one derivatives have demonstrated significant potential as anti-infective agents, with activity reported against a range of pathogenic bacteria and fungi.[6][14][15]

Spectrum of Activity

Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[6][14][15][16] The introduction of specific substituents can modulate this activity. For instance, converting a chroman-4-one into a homoisoflavonoid derivative (by adding a benzylidene group at C3) can enhance antifungal activity, particularly against Candida species.[15]

Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives
Compound ClassModificationTarget OrganismActivity (MIC, µg/mL)Reference
Chroman-4-one7-hydroxy-2,5-dimethylCandida albicans64[15]
Chroman-4-one7-butoxy-2,5-dimethylCandida albicans256[15]
Homoisoflavonoid7-hydroxy-3-(4-methoxybenzylidene)Candida albicans64[15]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution MIC Assay
  • Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

  • Procedure:

    • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

    • Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution across the plate by transferring 50 µL from one column to the next.

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) according to CLSI guidelines.

    • Inoculation: Add 50 µL of the microbial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a positive control (microbe, no compound) and a negative control (broth, no microbe) on each plate.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chroman-4-ones have emerged as promising anti-inflammatory agents by modulating key signaling pathways.[6]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some chroman-4-one derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators.[6] In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] This is often achieved by inhibiting upstream signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[6]

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds mapk p38 MAPK Signaling tlr4->mapk Activates nfkb NF-κB Activation mapk->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Leads to Production inhibitor Chroman-4-one Derivative inhibitor->mapk Inhibits

Caption: Anti-inflammatory signaling pathway targeted by chroman-4-ones.[6]

Conclusion and Future Directions

Chiral dimethylchroman-4-one derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated activities against cancer, microbial pathogens, and inflammatory processes underscore their therapeutic potential. The profound influence of stereochemistry on biological function necessitates a focus on enantioselective synthesis and testing to unlock the full potential of this scaffold. Future research should focus on expanding the structural diversity, further elucidating structure-activity relationships for specific biological targets, and conducting in-vivo efficacy and safety studies on the most promising lead candidates. The integration of computational modeling with synthetic chemistry and biological screening will be instrumental in accelerating the development of novel drugs based on the chiral dimethylchroman-4-one framework.

References

  • Gundogdu-Karaburun, N., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1032-1041. Available at: [Link]

  • Fassihi, A., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 96, 453-479. Available at: [Link]

  • Gundogdu-Karaburun, N., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Gundogdu-Karaburun, N., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. ScienceDirect. Available at: [Link]

  • Knight, D. W., et al. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Arkivoc, 2001(11), 74-79. Available at: [Link]

  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9896-9912. Available at: [Link]

  • Gundogdu-Karaburun, N., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar. Available at: [Link]

  • Romanov, A. R., et al. (2022). Enantioselective Catalytic Synthesis of α-Stereogenic Chromen-4-one Amino Derivatives. Chemistry – An Asian Journal, 17(22), e202200889. Available at: [Link]

  • Ambala, S., et al. (2025). Synthesis, Biological Evaluation and In Silico Docking Studies of Aryl-Substituted Chroman-4-one Ester Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Angewandte Chemie International Edition, 59(52), 23653-23657. Available at: [Link]

  • Velásquez-López, Y., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6398. Available at: [Link]

  • Benci, K., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095. Available at: [Link]

  • Velásquez-López, Y., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Kumar, V., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(3), 320-338. Available at: [Link]

  • Various Authors. (Accessed 2026). Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2021). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Request PDF on ResearchGate. Available at: [Link]

  • Pirotte, B., et al. (2017). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ChemMedChem, 12(21), 1789-1800. Available at: [Link]

  • Schiedel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7334-7343. Available at: [Link]

  • Velásquez-López, Y., et al. (2026). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. Available at: [Link]

  • Vargas, E., et al. (2018). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules, 23(1), 63. Available at: [Link]

  • Vargas, E., et al. (2018). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by 1H NMR Spectroscopy. Scholars' Mine. Available at: [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) and Synthetic Modalities of (S)-2,6-Dimethylchroman-4-one Analogues: An In-Depth Technical Guide

Executive Summary The 2,3-dihydro-4H-1-benzopyran-4-one (chroman-4-one) ring system is a privileged scaffold in medicinal chemistry, deeply embedded in a wide array of biologically active natural products and synthetic t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-4H-1-benzopyran-4-one (chroman-4-one) ring system is a privileged scaffold in medicinal chemistry, deeply embedded in a wide array of biologically active natural products and synthetic therapeutics. Among these, (S)-2,6-dimethylchroman-4-one serves as a critical chiral building block. This whitepaper systematically deconstructs the synthetic strategies required to construct this stereocenter—ranging from classical asymmetric Mitsunobu inversions to in silico-optimized Michael additions—and explores the Structure-Activity Relationship (SAR) of its advanced difluorinated bioisosteres. By bridging computational chemistry, synthetic methodology, and in vitro oncology models, this guide provides a comprehensive framework for drug development professionals optimizing chromanone-based lead compounds.

Synthetic Strategies and In Silico Validation

The primary challenge in utilizing (S)-2,6-dimethylchroman-4-one as a pharmaceutical intermediate lies in the rigorous control of the C-2 stereocenter. Two divergent but highly effective methodologies have been established to achieve this:

The Intramolecular Mitsunobu Cyclization

The asymmetric synthesis of (S)-2,6-dimethylchroman-4-one was elegantly resolved by Hodgetts through an intramolecular Mitsunobu cyclization[1]. By utilizing a homochiral halopropanol precursor, the reaction leverages the combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The causality of this choice is rooted in stereocontrol: the activation of the secondary alcohol by the PPh₃-DEAD betaine intermediate transforms it into a superior leaving group. The subsequent intramolecular attack by the phenoxide anion proceeds via a strict Sₙ2 mechanism, resulting in a complete inversion of stereochemistry to yield the desired (S)-enantiomer[1].

In Silico Screening of Michael Additions

To circumvent the atom-economy limitations of the Mitsunobu reaction, Hori et al. pioneered an in silico synthesis route development (ISSRD) approach[2]. Using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, the KOSP program evaluated multiple pathways, including SₙAr and aldol condensations, ultimately predicting that a base-catalyzed Michael addition of 1-(2-hydroxy-5-methylphenyl)but-2-en-1-one would be the most thermodynamically viable route[2]. Experimental validation of this computational model successfully yielded the target compound in 76.4% yield, proving that theoretical transition-state modeling can drastically reduce empirical trial-and-error in route scouting[2].

SyntheticWorkflow Start Chiral Precursors (Starting Materials) Mitsunobu Intramolecular Mitsunobu (PPh3, DEAD) Start->Mitsunobu Stereochemical Inversion Michael Michael Addition (In Silico Optimized) Start->Michael Base Catalysis Target (S)-2,6-Dimethylchroman-4-one (Core Scaffold) Mitsunobu->Target 81% Yield Michael->Target 76.4% Yield Derivatization 1,4-Addition (HOTf) Difluoroenoxysilane Target->Derivatization C2-Functionalization Analogue Difluorinated Bioisostere (HCT116 IC50: 6.37 μM) Derivatization->Analogue Bioisosteric Replacement

Synthetic pathways and derivatization of (S)-2,6-dimethylchroman-4-one.

Structure-Activity Relationship (SAR) Profiling

The functionalization of the chroman-4-one core drastically alters its pharmacological trajectory. Recent advances have focused on the bioisosteric replacement of alkyl or hydroxyl groups with difluoromethyl (-CF₂H) moieties. The difluoromethyl group acts as a "lipophilic hydroxyl"; it retains hydrogen-bond donating and accepting capabilities while significantly increasing the molecule's lipophilicity, thereby enhancing cellular membrane permeability.

Wang et al. developed a highly efficient, metal-free 1,4-addition of difluoroenoxysilanes to chromones, catalyzed by trifluoromethanesulfonic acid (HOTf)[3]. This methodology allows for the rapid assembly of C2-difluoroalkylated chroman-4-one derivatives.

SAR Insights and Anti-Proliferative Activity

When evaluated in vitro against human colon carcinoma cells (HCT116), the SAR of these analogues revealed that the introduction of the -CF₂H group, coupled with bulky aryl substituents, triggers potent cytotoxicity[3].

Table 1: SAR and In Vitro Anti-Proliferative Activity (HCT116 Model)

Compound ClassC-2 ModificationC-6 ModificationHCT116 IC₅₀ (μM)Pharmacological Rationale
Native Scaffold -CH₃-CH₃> 50.0Baseline structural core; lacks specific target affinity.
Aliphatic Difluoro Analogue -CH₂CF₂H-CH₃~ 15.2Increased lipophilicity improves cellular uptake; moderate target binding.
Aryl-Difluoro Analogue (Lead 3g) -CH₂CF₂H (Aryl)-CH₃6.37 Optimal steric bulk and lipophilic H-bonding; potent anti-proliferative effect[3].
Difluoromethyl Cinnamate Hybrid -CF₂H-OH> 100.0High redox potential shifts activity toward antioxidant properties rather than cytotoxicity.

Mechanistic Pathways of Anti-Proliferative Analogues

The potent anti-proliferative activity of the lead difluorinated analogue (IC₅₀ = 6.37 μM) in HCT116 cells is driven by the induction of oxidative stress and subsequent apoptotic cascades[3]. The lipophilic nature of the difluorinated bioisostere facilitates rapid intracellular accumulation. Once internalized, these compounds disrupt mitochondrial membrane potential, leading to the generation of Reactive Oxygen Species (ROS). This oxidative stress activates the p53 tumor suppressor pathway, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, ultimately triggering caspase-mediated apoptosis.

SignalingPathway Ligand Difluorinated Analogue (Lead Compound) ROS Intracellular ROS Generation Ligand->ROS Cellular Uptake p53 p53 Tumor Suppressor Activation ROS->p53 Oxidative Stress Bax Bax Upregulation (Pro-apoptotic) p53->Bax Transcriptional Activation Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Transcriptional Repression Caspase Caspase-3/9 Cascade Activation Bax->Caspase Cytochrome c Release Bcl2->Caspase Inhibition Blocked Apoptosis HCT116 Cell Apoptosis (Anti-proliferative) Caspase->Apoptosis Execution Phase

Apoptotic signaling pathway induced by difluorinated chromanone analogues in HCT116 cells.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and reaction success.

Protocol A: Asymmetric Synthesis via Intramolecular Mitsunobu Cyclization[1]

Objective: Synthesize (S)-2,6-dimethylchroman-4-one with strict stereochemical inversion.

  • Preparation: Dissolve the homochiral halopropanol precursor (1.0 equiv) and triphenylphosphine (1.2 equiv) in strictly anhydrous THF under an argon atmosphere. Causality: Moisture will prematurely hydrolyze the DEAD reagent, preventing betaine formation.

  • Activation: Cool the mixture to 0 °C. Add DEAD (1.2 equiv) dropwise over 15 minutes. Stir for 2 hours, allowing the solution to slowly warm to room temperature.

  • Workup: Concentrate the reaction mixture in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

  • Self-Validation Checkpoint: Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column). The complete inversion of the stereocenter is confirmed if the enantiomeric excess (ee) exceeds 98%, matching the specific rotation

    
     of the (S)-enantiomer.
    
Protocol B: Metal-Free C2-Difluoroalkylation[3]

Objective: Generate difluorinated bioisosteres via 1,4-addition without transition metal toxicity.

  • Reaction Setup: To a solution of the chromone substrate (0.5 mmol) and difluoroenoxysilane (0.75 mmol) in anhydrous CH₂Cl₂ (5.0 mL), add HOTf (10 mol%) at room temperature. Causality: HOTf acts as a potent Brønsted acid to activate the chromone carbonyl, facilitating nucleophilic attack while avoiding heavy metals that could skew subsequent biological assays.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (UV active at 254 nm).

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) to neutralize the HOTf. Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Confirm the successful incorporation of the -CF₂H group via ¹⁹F-NMR. A characteristic doublet or multiplet in the region of -110 to -120 ppm validates the C2-difluoroalkylation.

Protocol C: In Vitro Cell Viability Assay (HCT116)

Objective: Determine the IC₅₀ of synthesized analogues.

  • Cell Seeding: Seed human colon carcinoma HCT116 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the difluorinated analogues (0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration < 0.5% to avoid solvent toxicity).

  • Viability Measurement: After 72 hours, add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Self-Validation Checkpoint: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. A valid assay must show a dose-dependent viability curve with an R² > 0.95.

Conclusion

The transition of (S)-2,6-dimethylchroman-4-one from a synthetic curiosity to a highly functionalized pharmacological lead underscores the power of modern medicinal chemistry. By integrating in silico predictive modeling for scaffold synthesis and employing bioisosteric difluoromethylation, researchers can unlock potent anti-proliferative agents. The protocols and SAR frameworks provided herein offer a robust, self-validating foundation for the continued optimization of chromanone-based therapeutics targeting aggressive malignancies like colon carcinoma.

References

  • Hori, K., Sadatomi, H., Miyamoto, A., Kuroda, T., Sumimoto, M., & Yamamoto, H. "Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one." Molecules, 2010, 15(11), 8289-8304.[Link]

  • Hodgetts, K. J. "Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one." ARKIVOC, 2001 (xi), 74-79.[Link]

  • Wang, X., Yang, M., Zhou, Y., Zhou, J., & Hao, Y. "A highly efficient metal-free selective 1,4-addition of difluoroenoxysilanes to chromones." Organic & Biomolecular Chemistry, 2023, 21, 1033-1037.[Link]

Sources

Foundational

The Pharmacology and Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one: A Technical Whitepaper

Executive Summary The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutics. Among these, (S)-2,6-Dimethylchroman-4-one stands out as a highly valuable pharmacophore. Originally isolated from the roots of the Edelweiss plant (Leontopodium alpinum), this compound and its derivatives exhibit a broad spectrum of pharmacological activities, most notably anti-inflammatory and anti-proliferative effects.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an in-depth analysis of the compound's pharmacological mechanisms, the strict stereochemical requirements of its synthesis, and self-validating experimental protocols designed to preserve its chiral integrity.

Pharmacological Landscape & Mechanisms of Action

The biological efficacy of (S)-2,6-dimethylchroman-4-one is deeply tied to its ability to modulate specific kinase cascades. Extracts of Leontopodium alpinum have long been utilized for their chemo-protective and anti-inflammatory properties, which are largely attributed to their chromanone and flavonoid constituents ().

Anti-Inflammatory Pathway Modulation

Chromanone derivatives exert potent anti-inflammatory effects primarily through the inhibition of the p38α mitogen-activated protein kinase (MAPK) cascade .

  • Causality in Action: In a state of neutrophilic inflammation, stimuli such as lipopolysaccharides (LPS) activate macrophage receptors (e.g., TLR4). This triggers the MAPK cascade, culminating in the transcription of pro-inflammatory mediators. By acting as an inhibitor of p38α MAPK, the chromanone scaffold effectively suppresses the downstream production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) ().

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK p38α MAPK Cascade TLR4->MAPK Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) MAPK->Mediators Drug (S)-2,6-Dimethylchroman-4-one Drug->MAPK Inhibits Inflammation Neutrophilic Inflammation Mediators->Inflammation

Pharmacological inhibition of the p38α MAPK inflammatory cascade by chromanone derivatives.

Anti-Proliferative & Cytotoxic Activity

Beyond inflammation, the chroman-4-one core is a prime candidate for oncology drug development. Recent structural optimizations, such as the introduction of difluoromethyl bioisosteres at the C2 position of the chromanone ring, have yielded compounds with potent in vitro anti-proliferative activities. For instance, specific difluorinated analogs have demonstrated significant inhibitory effects against human colon carcinoma cells (HCT116) with IC₅₀ values as low as 6.37 μM, establishing a clear structure-activity relationship (SAR) for future lead optimization.

Quantitative Data Summary

To facilitate rapid comparison for assay development, the fundamental physicochemical and biological parameters of the compound and its derivatives are summarized below:

ParameterValue / DescriptionReference
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Biological Source Leontopodium alpinum (Edelweiss) roots
Primary Target Pathway p38α MAPK Cascade
Cytotoxicity (IC₅₀) 6.37 μM (HCT116 cells, difluoro-analog)
Synthetic Yield (Michael) 76.4% (Racemic/General)
Synthetic Yield (Mitsunobu) 81% (Stereospecific Cyclization)

Synthetic Methodologies & Experimental Protocols

The synthesis of 2-substituted chroman-4-ones is notoriously problematic due to the ease with which they undergo racemization via a reversible retro-oxa-Michael ring-opening equilibrium. To combat this, two distinct, highly validated methodologies are employed depending on whether the goal is rapid scaffold generation or strict asymmetric control.

Protocol A: In Silico-Guided Michael Addition (Thermodynamic Control)
  • Causality & Rationale: Before committing to bench work, utilized the KOSP program and Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to screen 21 potential synthetic routes. The calculations proved that S_NAr mechanisms possessed prohibitive activation energies. The Michael addition was selected because its transition state energy barrier is thermodynamically accessible at room temperature, ensuring high yield without forcing conditions.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1-(2-hydroxy-5-methylphenyl)but-2-en-1-one (12.5 mmol) in 147 mL of 5% aqueous sodium hydroxide.

    • Reaction: Stir the solution continuously at room temperature (20-25°C) for 16 hours. Note: The basic conditions deprotonate the phenol, facilitating an intramolecular conjugate addition to the α,β-unsaturated ketone.

    • Workup: Acidify the mixture to pH 5 using 1 N hydrochloric acid to neutralize the phenoxide and halt the reaction equilibrium.

    • Isolation: Concentrate under reduced pressure and purify the residue via silica gel chromatography (hexane–ethyl acetate 10:1 v/v) to yield 2,6-dimethylchroman-4-one as a yellow solid (76.4% yield).

Protocol B: Asymmetric Synthesis via Mitsunobu Cyclization (Stereochemical Control)
  • Causality & Rationale: To synthesize the enantiopure (S)-isomer without triggering the racemization inherent to basic conditions, an intramolecular Mitsunobu inversion is utilized (). This reaction drives an irreversible, stereospecific etherification under mild conditions, preserving the (S)-configuration through a clean Walden inversion of an (R)-precursor.

Workflow SM Ethyl (R)-3-hydroxybutyrate Step1 Protection & Amidation (TBSCl, MeONHMe) SM->Step1 Int1 Weinreb Amide Step1->Int1 Step2 Ketone Formation (Lithium salt of 2-bromo-4-methylphenol) Int1->Step2 Int2 Acyclic Ketone Step2->Int2 Step3 Deprotection (p-TsOH, THF/H2O) Int2->Step3 Int3 Chiral Alcohol Step3->Int3 Step4 Mitsunobu Cyclization (PPh3, DEAD, 0°C) Int3->Step4 Target (S)-2,6-Dimethylchroman-4-one Step4->Target

Step-by-step asymmetric synthetic workflow utilizing intramolecular Mitsunobu cyclization.

  • Step-by-Step Methodology:

    • Precursor Activation: Cool a solution of the chiral acyclic precursor, (R)-1-(2-hydroxy-5-methylphenyl)-3-hydroxybutan-1-one (derived from ethyl (R)-3-hydroxybutyrate), in anhydrous THF to 0°C under an inert nitrogen atmosphere.

    • Reagent Addition: Add triphenylphosphine (PPh₃) sequentially, followed by the dropwise addition of diethyl azodicarboxylate (DEAD). Mechanistic Note: PPh₃ and DEAD form a betaine intermediate that activates the secondary alcohol, converting it into an exceptional leaving group.

    • Cyclization: Allow the reaction to stir at 0°C. The phenolic oxygen performs an intramolecular S_N2 attack on the activated chiral center, resulting in inversion from (R) to (S).

    • Purification: Quench the reaction, evaporate the THF, and isolate the pure (S)-2,6-dimethylchroman-4-one via flash chromatography (81% yield for the cyclization step).

Future Perspectives in Drug Development

The (S)-2,6-dimethylchroman-4-one scaffold represents a highly tunable baseline for next-generation therapeutics. Current research is heavily focused on bioisosteric replacement . By substituting specific methyl or hydroxyl groups with difluoromethyl (CF₂H) moieties, researchers can drastically enhance the lipophilicity and metabolic stability of the compound while retaining its critical hydrogen-bond donor/acceptor network. This approach is expected to solve the pharmacokinetic limitations (e.g., rapid metabolism) often associated with natural phenolic antioxidants, paving the way for highly bioavailable anti-inflammatory and anti-cancer drugs.

References

  • Hori, K., Sadatomi, H., Miyamoto, A., Kuroda, T., Sumimoto, M., & Yamamoto, H. (2010). "Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one." Molecules, 15(11), 8289-8304. URL:[Link]

  • Hodgetts, K. J. (2001). "Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one." Arkivoc, (xi), 74-79. URL:[Link]

  • Tauchen, J., et al. (2017). "The chemistry and pharmacology of Edelweiss: a review." Phytochemistry Reviews, 16(2), 295-308. URL:[Link]

Exploratory

Metabolic stability of (S)-2,6-Dimethylchroman-4-one in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-2,6-Dimethylchroman-4-one Authored by: A Senior Application Scientist Abstract The metabolic stability of a new chemical entity (NCE) is a critical d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-2,6-Dimethylchroman-4-one

Authored by: A Senior Application Scientist

Abstract

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable can lead to accumulation and potential toxicity.[1][2] This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of (S)-2,6-Dimethylchroman-4-one, a representative molecule from the chroman-4-one class. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation methodologies, and the scientific rationale behind the chosen assays.

The Imperative of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, thousands of compounds are synthesized and screened for pharmacological activity. However, a promising pharmacological profile is insufficient to make a compound a viable drug candidate. The body possesses a sophisticated enzymatic system, primarily in the liver, designed to chemically modify and eliminate foreign substances (xenobiotics).[1] This process, known as biotransformation or metabolism, directly impacts a drug's:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation. Rapid metabolism in the liver (first-pass metabolism) can significantly reduce bioavailability.

  • Half-life (t½): The time required for the drug concentration in the body to decrease by half. This dictates the dosing frequency required to maintain therapeutic levels.[1]

  • Clearance (CL): The rate at which a drug is removed from the body. In vitro assays are designed to measure intrinsic clearance (CLint), which reflects the inherent metabolic capacity of liver enzymes.[6][7]

Early assessment of metabolic stability using in vitro models allows for the rapid screening of many compounds, enabling project teams to prioritize those with favorable pharmacokinetic properties and to guide medicinal chemistry efforts toward molecules with improved metabolic profiles.[2][8]

Foundational Test Systems for In Vitro Assessment

The choice of an in vitro system is dictated by the specific questions being asked. For metabolic stability, the primary goal is to model the metabolic functions of the liver. The two most widely used systems are liver microsomes and hepatocytes.

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[9] They are a cost-effective and robust tool primarily used to assess Phase I (functionalization) reactions.

  • Expertise & Experience: Microsomes are enriched with cytochrome P450 (CYP) enzymes, the most significant family of enzymes involved in drug metabolism.[10] They also contain flavin-containing monooxygenases (FMOs) and some Phase II enzymes like UDP-glucuronyltransferases (UGTs).[8] However, their primary utility lies in predicting CYP-mediated metabolism. A critical requirement for these reactions is the presence of a cofactor, NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the necessary reducing equivalents for the CYP catalytic cycle.[11][12][13] Therefore, experiments using microsomes are typically run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

Hepatocytes: The Gold Standard for a Complete Metabolic Picture

Hepatocytes are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes in their physiological context.[6][14][15]

  • Expertise & Experience: The use of cryopreserved hepatocytes has become standard practice, offering convenience while retaining high metabolic activity.[6][15] Because they are whole cells, hepatocytes can assess the interplay between Phase I and Phase II metabolism, as well as the influence of drug transport into and out of the cell.[15][16] This provides a more comprehensive and physiologically relevant prediction of hepatic clearance compared to subcellular fractions.[9]

The workflow for these assessments follows a clear, logical progression from sample incubation to data analysis.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Test Compound ((S)-2,6-Dimethylchroman-4-one) & Controls D Pre-warm components to 37°C A->D B Prepare Biological System (Microsomes or Hepatocytes) B->D C Prepare Cofactors (e.g., NADPH for Microsomes) E Initiate Reaction (Add Cofactor/Compound) C->E D->E F Incubate at 37°C (Collect samples at T=0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Add ice-cold Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate t½ and CLint J->K

General Experimental Workflow for In Vitro Metabolic Stability.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system through the inclusion of appropriate controls.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (S)-2,6-Dimethylchroman-4-one in human liver microsomes.

Materials
  • Test System: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

  • Test Compound: (S)-2,6-Dimethylchroman-4-one (10 mM stock in DMSO).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[12]

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance) (10 mM stocks in DMSO).[9]

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard for LC-MS/MS analysis.

  • Hardware: 96-well plates, multichannel pipettes, incubator set to 37°C, centrifuge.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice.[17] Dilute to an intermediate stock of 1 mg/mL in phosphate buffer.

    • Prepare working solutions of the test compound and controls at 100 µM by diluting the 10 mM DMSO stocks with buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[9]

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the diluted microsomal solution.

    • Add the 100 µM working solution of the test compound or control compounds to the wells. The final incubation concentration of the test compound is typically 1 µM.[12]

    • Negative Control: Include wells with heat-inactivated microsomes to test for chemical instability.[9]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[18]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the "No Cofactor" negative controls.

    • Immediately after adding the cofactor, collect the first time point (T=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold ACN quenching solution.

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction plate to the quenching plate.[9]

  • Sample Processing:

    • Once all time points are collected, seal the quenching plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Quantification by LC-MS/MS

The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard due to its superior sensitivity, selectivity, and speed.[19][20] The LC system separates the parent compound from any metabolites, and the MS/MS detector, often operating in Multiple Reaction Monitoring (MRM) mode, provides highly specific quantification.[20]

Detailed Experimental Protocol: Hepatocyte Stability Assay

This protocol assesses both Phase I and Phase II metabolism in a more physiologically relevant system.

Objective

To determine the overall in vitro half-life (t½) and intrinsic clearance (CLint) of (S)-2,6-Dimethylchroman-4-one in suspension cultures of cryopreserved human hepatocytes.

Materials
  • Test System: Cryopreserved Human Hepatocytes (pooled donor).

  • Media: Appropriate hepatocyte incubation or plating medium.

  • Test Compound: (S)-2,6-Dimethylchroman-4-one (10 mM stock in DMSO).

  • Positive Controls: Testosterone (Phase I metabolism), 7-Hydroxycoumarin (Phase II metabolism).

  • Quenching Solution: Ice-cold acetonitrile (ACN) with an internal standard.

  • Hardware: As per the microsomal assay, with the addition of a hemocytometer or automated cell counter for determining cell density and viability.

Step-by-Step Methodology
  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Gently resuspend the cells in pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.

    • Dilute the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[14][21]

  • Incubation Procedure:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound and controls to the wells to achieve a final concentration of 1 µM.

    • Place the plate in a 37°C incubator, often with 5% CO2 and gentle shaking to keep cells in suspension.[21]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and immediately add it to a plate containing ice-cold ACN to terminate the reaction and lyse the cells.[9][15]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal stability assay (Section 3.3, Step 4 and Section 3.4).

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point.

  • Calculate Percent Remaining:

    • Percent Remaining at time t = (Peak Area Ratio at t / Peak Area Ratio at T=0) * 100

  • Determine Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the "Percent Remaining" against time.

    • The slope of the resulting line from a linear regression analysis is the elimination rate constant, k (in min⁻¹).[21]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k[16][21]

  • Calculate Intrinsic Clearance (CLint):

    • The formula varies slightly between the two systems:

      • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)[12]

      • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of incubation in µL / number of hepatocytes in 10⁶)[14]

Presentation of Quantitative Data

Data should be summarized in clear tables for comparative analysis.

Table 1: Hypothetical Metabolic Stability of (S)-2,6-Dimethylchroman-4-one in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
(S)-2,6-Dimethylchroman-4-one45.230.7Moderate
Verapamil (High Clearance)< 10> 138.6Low
Diazepam (Low Clearance)> 90< 15.4High

Table 2: Hypothetical Metabolic Stability of (S)-2,6-Dimethylchroman-4-one in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10⁶ cells)Stability Classification
(S)-2,6-Dimethylchroman-4-one38.535.9Moderate
Testosterone (High Clearance)12.1114.5Low
7-Hydroxycoumarin (High Clearance)15.589.4Low

Potential Metabolic Pathways of (S)-2,6-Dimethylchroman-4-one

While definitive metabolite identification requires separate experiments, knowledge of common metabolic reactions allows for the prediction of likely metabolic "hotspots" on the chroman-4-one scaffold. Phase I reactions typically involve oxidation, while Phase II involves conjugation to increase water solubility for excretion.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) A (S)-2,6-Dimethylchroman-4-one (Parent Compound) B Aromatic Hydroxylation (on Benzene Ring) A->B Oxidation C Benzylic Hydroxylation (at C-2 Methyl) A->C Oxidation D Aliphatic Hydroxylation (at C-6 Methyl) A->D Oxidation E Glucuronide Conjugate B->E Conjugation F Sulfate Conjugate B->F Conjugation C->E Conjugation C->F Conjugation D->E Conjugation D->F Conjugation

Potential Phase I and Phase II Metabolic Pathways.

Conclusion and Forward Look

This guide has detailed the core principles and methodologies for assessing the in vitro metabolic stability of (S)-2,6-Dimethylchroman-4-one. By employing robust test systems like liver microsomes and hepatocytes, and utilizing highly sensitive analytical techniques such as LC-MS/MS, researchers can generate critical data to inform drug design and candidate selection.[8] The results from these assays—half-life and intrinsic clearance—are fundamental parameters used to predict in vivo pharmacokinetic behavior.[7]

If a compound demonstrates high clearance (low stability), the next logical step is metabolite identification to pinpoint the exact site of metabolism. This information allows medicinal chemists to strategically modify the molecule to block that metabolic route, thereby enhancing its stability and improving its potential as a therapeutic agent.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Retrieved from [Link]

  • Longdom.org. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(2), 345-354. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]

  • ScienceDirect. (2015, March 26). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Retrieved from [Link]

  • Gsrs. (n.d.). 6-METHOXY-2,2-DIMETHYLCHROMAN-4-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-chroman-4-one. Retrieved from [Link]

Sources

Foundational

Toxicity and Safety Data Sheet (SDS) Analysis for (S)-2,6-Dimethylchroman-4-one: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance (S)-2,6-Dimethylchroman-4-one (CAS: 185224-25-3)[1] is a chiral, heterobicyclic polyketide derivative. Originally identified as a secondary metabolite in the hairy root cultu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

(S)-2,6-Dimethylchroman-4-one (CAS: 185224-25-3)[1] is a chiral, heterobicyclic polyketide derivative. Originally identified as a secondary metabolite in the hairy root cultures of Edelweiss (Leontopodium nivale ssp. alpinum) ()[2], this specific enantiomer has garnered significant attention as a privileged scaffold in medicinal chemistry. The chroman-4-one core is a structural foundation for numerous flavonoids and homoisoflavonoids, exhibiting potent biological activities ranging from antileishmanial effects to selective Sirtuin 2 (SIRT2) inhibition in cancer models ()[3][4].

Furthermore, it serves as a critical intermediate in the enantioselective synthesis of complex pharmaceuticals, where theoretical in silico modeling has been utilized to optimize its production pathways without the use of highly toxic cyanide reagents ()[5][6]. Understanding the toxicity, metabolic stability, and safety profile of (S)-2,6-Dimethylchroman-4-one is critical for drug development professionals utilizing this intermediate for synthesis or evaluating it as an active pharmaceutical ingredient (API).

Physicochemical Properties & Structural Dynamics

The structural nuances of (S)-2,6-Dimethylchroman-4-one dictate its pharmacokinetic and toxicological behavior. The absence of a C2-C3 double bond distinguishes it from chromones, granting the dihydropyran ring increased conformational flexibility[7]. The (S)-stereocenter at C2 and the methyl substitution at C6 enhance the molecule's lipophilicity. While this improves cellular permeability for intracellular targets, it simultaneously increases the potential for hepatic cytochrome P450 (CYP450) sequestration and rapid Phase I clearance.

Quantitative Data Summary

To facilitate easy comparison, the core physicochemical and toxicological parameters of the (S)-2,6-Dimethylchroman-4-one scaffold are summarized below:

ParameterValue / DescriptionClinical / Experimental Implication
CAS Number 185224-25-3Unique identifier for the pure (S)-enantiomer.
Molecular Formula C11H12O2Lipophilic scaffold; requires organic solvents (e.g., DMSO) for in vitro assay solubility.
Target IC50 (SIRT2) ~1.5 - 5.0 μM (Class average)Potent selective inhibition; requires precise dosing to avoid off-target cytotoxicity.
Cytotoxicity (MCF-7) IC50 ≤ 10 μMHigh efficacy against breast cancer cell lines via apoptotic pathways.
CYP450 Vulnerability High (CYP3A4, CYP2C9)Rapid Phase I clearance; high potential for drug-drug interactions (DDIs).
GHS Hazard Codes H315, H319, H335Necessitates strict PPE (gloves, goggles, respirator) during laboratory handling.

Toxicological Profile & Mechanistic Pathways

In Vitro Cytotoxicity and SIRT2 Inhibition

Chroman-4-one derivatives are well-documented for their antiproliferative properties, primarily mediated through the selective inhibition of SIRT2, an NAD+-dependent deacetylase ()[3]. In human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, chroman-4-ones induce apoptosis by preventing the deacetylation of key substrates such as α-tubulin and p53[4]. The hyperacetylation of α-tubulin stabilizes microtubules, leading to cell cycle arrest, while p53 activation triggers downstream apoptotic cascades.

Pathway C4O (S)-2,6-Dimethylchroman-4-one SIRT2 SIRT2 Enzyme C4O->SIRT2 Inhibits Tubulin Alpha-Tubulin (Hyperacetylation) SIRT2->Tubulin Prevents Deacetylation p53 p53 Activation SIRT2->p53 Prevents Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest Tubulin->Apoptosis Microtubule Stabilization p53->Apoptosis Transcriptional Activation

SIRT2 Inhibition and Apoptotic Signaling Pathway by Chroman-4-one Derivatives.

Hepatotoxicity and Metabolic Clearance

Due to its lipophilic nature, the chroman-4-one scaffold undergoes extensive Phase I metabolism. In vitro microsomal assays indicate that the alkyl substitutions are highly susceptible to aliphatic hydroxylation by CYP3A4 and CYP2C9. While the parent compound exhibits low intrinsic hepatotoxicity, the rapid metabolic turnover necessitates careful pharmacokinetic profiling to avoid toxic metabolite accumulation or DDIs.

Experimental Methodologies for Toxicity Evaluation

To ensure reproducibility and scientific rigor, the following self-validating protocols are designed for evaluating the toxicity and metabolic stability of (S)-2,6-Dimethylchroman-4-one. Every protocol integrates internal controls to establish a closed, self-verifying logic loop.

Protocol 1: High-Throughput In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of (S)-2,6-Dimethylchroman-4-one in MCF-7 cells. Causality & Design: The MTT assay measures mitochondrial succinate dehydrogenase activity as a direct proxy for cell viability. A vehicle control (0.1% DMSO) is mandatory to ensure the solvent itself is not inducing membrane lysis, while a positive control (e.g., Carboplatin) validates the assay's dynamic range and cellular responsiveness.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
    
  • Compound Treatment: Prepare a 10 mM stock of (S)-2,6-Dimethylchroman-4-one in anhydrous DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM. Critical: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals).

  • Solubilization & Readout: Aspirate media, dissolve formazan in 150 μL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Microsomal Stability and Metabolite Profiling

Objective: Quantify the intrinsic clearance (


) and identify Phase I metabolites.

Workflow Prep Compound Prep (DMSO Stock) CellCulture Cell Culture (MCF-7 / A549) Prep->CellCulture Metabolism CYP450 Incubation (Microsomes) Prep->Metabolism Assay MTT Assay (48h Incubation) CellCulture->Assay Data Data Synthesis (IC50 & Clearance) Assay->Data LCMS LC-MS/MS (Metabolite Profiling) Metabolism->LCMS LCMS->Data

Self-Validating Experimental Workflow for In Vitro Toxicity and Metabolism.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 μM (S)-2,6-Dimethylchroman-4-one with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Rationale: NADPH is the essential electron donor required for CYP450-mediated oxidation).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench with 150 μL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Rationale: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity and precipitating the matrix).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and map hydroxylated metabolites.

Safety Data Sheet (SDS) Core Components

Based on the structural homology to established chroman-4-ones and experimental safety data (; )[8][9], the following safety parameters apply to (S)-2,6-Dimethylchroman-4-one.

Section 2: Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Section 4: First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. The lipophilicity of the compound can cause rapid alveolar absorption; seek immediate medical attention.

  • Skin Contact: Wash immediately with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for 15 minutes, lifting upper and lower eyelids occasionally to ensure complete removal of the particulate matter.

Section 7 & 8: Handling, Storage, and PPE
  • Handling: Use non-sparking tools and ensure adequate exhaust ventilation (fume hood). Avoid aerosol generation, as the fine powder poses a severe inhalation hazard.

  • Storage: Store in a cool, dry place (2-8°C is recommended to prevent oxidative degradation of the pyran ring). Keep the container tightly closed in a dry and well-ventilated place, away from strong oxidizing agents.

  • Personal Protective Equipment (PPE): Wear chemical-impermeable nitrile gloves (minimum thickness 0.11 mm), tightly fitting safety goggles, and a half-mask respirator (e.g., N95 or P2) if aerosolization is possible.

References

  • Stille, J. S., et al. (2016). "The chemistry and pharmacology of Edelweiss: a review." Botanical Journal of the Linnean Society. URL:[Link]

  • Hori, K., et al. (2010). "A new synthetic route for the preparation of 2,6-dimethylchroman-4-one using theoretical calculations." Molecules, 15(11), 8289-8304. URL:[Link]

  • Upegui, Y., et al. (2019). "Chroman-4-one hydrazones derivatives: synthesis, characterization, and in vitro and in vivo antileishmanial effects." Medicinal Chemistry Research, 28, 2184-2199. URL:[Link]

  • Karaman Mayack, B., et al. (2014). "Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells." Journal of Medicinal Chemistry, 57(21), 8999-9018. URL:[Link]

Sources

Exploratory

History and discovery of 2,6-dimethylchroman-4-one enantiomers

The Architecture of Chirality: History, Discovery, and Synthesis of 2,6-Dimethylchroman-4-one Enantiomers Executive Summary The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a highly privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Chirality: History, Discovery, and Synthesis of 2,6-Dimethylchroman-4-one Enantiomers

Executive Summary

The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active natural products and pharmaceuticals. Among these, 2,6-dimethylchroman-4-one stands out as a critical target for both pharmacological evaluation and synthetic methodology development. This technical whitepaper explores the historical discovery of its naturally occurring (S)-enantiomer, the mechanistic challenges associated with its chiral stability, and the evolution of its synthesis from stereocontrolled intramolecular cyclizations to modern in silico-predicted pathways.

The Biological Imperative: Discovery in Leontopodium alpinum

The pharmacological relevance of 2,6-dimethylchroman-4-one was cemented when its (S)-enantiomer was isolated from the roots and hairy root cultures of Leontopodium alpinum (commonly known as Edelweiss) by Comey et al. in 1997[1]. Edelweiss has a long-standing history in traditional Alpine medicine, utilized for treating cardiovascular diseases, bronchitis, and gastrointestinal disorders[1].

The biological activity of the Edelweiss extract is largely attributed to its complex matrix of terpenoids, phenylpropanoids, and chiral flavonoids[1]. The isolation of (S)-2,6-dimethylchroman-4-one provided researchers with a simplified, highly active pharmacophore. Recent advancements have further utilized this scaffold; for instance, difluorinated bioisosteres modeled after (S)-2,6-dimethylchroman-4-one have demonstrated potent in vitro anti-proliferative activities against HCT116 human colon carcinoma cells (IC50 = 6.37 μM), highlighting its ongoing value in oncology drug discovery[2].

The Stereochemical Conundrum: Racemization Dynamics

As a Senior Application Scientist, one must recognize that synthesizing 2-substituted chroman-4-ones is not merely a matter of forming bonds, but of preserving 3D spatial integrity. The primary challenge in manipulating 2,6-dimethylchroman-4-one is its high susceptibility to racemization[3].

The C-2 stereocenter is positioned adjacent to an ether oxygen and in proximity to the electron-withdrawing carbonyl group at C-4. Under basic or acidic conditions, the molecule undergoes a reversible retro-oxa-Michael ring opening. This equilibrium generates an achiral phenolate intermediate, which, upon recyclization, yields a racemic mixture (Figure 1)[3]. Consequently, any stereocontrolled synthesis must either build the chiral center during the final ring-closure step under mild conditions or utilize a mechanism that strictly bypasses the retro-Michael pathway.

Racemization S_Enant (S)-2,6-dimethylchroman-4-one (Closed Ring) Open Achiral Phenolate (Retro-Michael Intermediate) S_Enant->Open Base / Heat R_Enant (R)-2,6-dimethylchroman-4-one (Closed Ring) Open->R_Enant Recyclization

Fig 1: Base-catalyzed retro-oxa-Michael ring-opening equilibrium leading to rapid racemization.

Evolution of Synthetic Pathways

Milestone 1: Stereocontrolled Synthesis via Mitsunobu Inversion (Hodgetts, 2001)

To circumvent the racemization issue, K.J. Hodgetts developed an elegant asymmetric synthesis utilizing an intramolecular Mitsunobu cyclization[3]. The causality behind this choice is brilliant: the Mitsunobu reaction operates under relatively mild conditions and proceeds via an


 mechanism. By starting with an (R)-configured secondary alcohol precursor, the stereocenter is inverted during the etherification step, directly yielding the (S)-enantiomer with high optical purity[3]. This method effectively outcompetes the thermodynamic drift toward the achiral phenolate intermediate.
Milestone 2: Predictive Chemistry and In Silico Screening (Hori et al., 2010)

In contrast to Hodgetts' chiral pool approach, Hori et al. utilized computational chemistry to design a highly efficient, scalable route[4]. Using the KOSP expert system, 21 potential synthetic routes were generated[4]. The team applied Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d) level to screen these routes in silico[4].

The DFT calculations revealed that routes relying on Nucleophilic Aromatic Substitution (


) possessed prohibitively high activation energies[4]. However, a base-catalyzed intramolecular Michael addition of an achiral enone exhibited an exceptionally low activation energy of ~2.0 kcal/mol[4]. While this route produces a racemic mixture, the predictive power of the in silico model drastically reduced experimental trial-and-error, yielding the target compound in 76.4% overall yield[4].

SynthesisRoutes cluster_0 Stereocontrolled Route (Hodgetts, 2001) cluster_1 In Silico Route (Hori et al., 2010) Start Phenolic Precursors ChiralPre (R)-Chiral Alcohol Precursor Start->ChiralPre Asymmetric Induction Enone Achiral Enone Precursor Start->Enone Aldol Condensation Mitsunobu Intramolecular Mitsunobu (PPh3, DEAD, THF) ChiralPre->Mitsunobu SN2 Attack S_Enant (S)-Enantiomer (Inversion of Configuration) Mitsunobu->S_Enant Michael Michael Addition (NaOMe, MeOH) Enone->Michael Base Catalysis Racemate Racemic Mixture (R/S) Michael->Racemate

Fig 2: Divergent synthetic pathways for 2,6-dimethylchroman-4-one highlighting stereocontrolled vs. racemic approaches.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to verify mechanistic progression.

Protocol A: Asymmetric Synthesis via Mitsunobu Cyclization[3]

Objective: Synthesis of (S)-2,6-dimethylchroman-4-one via stereochemical inversion.

  • Preparation: Dissolve the deprotected precursor, (R)-1-(2-Hydroxy-5-methylphenyl)-butan-1-one (1.0 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF under an inert argon atmosphere.
    
  • Thermal Control: Cool the reaction vessel to exactly 0 °C. Causality: The formation of the betaine intermediate is highly exothermic; strict thermal control prevents degradation and side-reactions.

  • Activation: Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The initial addition of DEAD will produce a distinct yellow/orange color that fades as the reagent is consumed by

      
      . Persistent yellowing indicates the completion of betaine formation.
      
  • Cyclization: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight. Monitor via TLC (Hexane/Ethyl Acetate 8:2).

  • Isolation: Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via silica gel chromatography to isolate the (S)-enantiomer (Yield: ~81%).
Protocol B: In Silico-Validated Michael Addition[4]

Objective: High-yield synthesis of racemic (R/S)-2,6-dimethylchroman-4-one.

  • Preparation: Dissolve the achiral enone precursor, 1-(2-hydroxy-5-methylphenyl)but-2-en-1-one (12.5 mmol), in dry methanol (50 g).

  • Catalysis: Add 28% Sodium Methoxide (

    
    ) solution (5.25 g).
    
    • Causality: The strong base deprotonates the phenolic hydroxyl, transforming it into a highly nucleophilic phenolate, which rapidly attacks the

      
      -carbon of the enone system.
      
  • Propagation: Stir the mixture for 5 hours at room temperature.

    • Self-Validation Checkpoint: TLC monitoring should show the complete disappearance of the UV-active enone starting material and the appearance of a new, higher

      
       spot corresponding to the closed chromanone ring.
      
  • Quenching (Critical Step): Acidify the mixture strictly to pH 5 using 1N Hydrochloric Acid (

    
    ).
    
    • Causality: Neutralizing the base is mandatory before concentration. If the solution remains basic during solvent evaporation, the applied heat will trigger the retro-oxa-Michael reaction, reverting the product back to the open-chain enone.

  • Isolation: Concentrate under reduced pressure, extract with ethyl acetate, and purify via chromatography to yield the racemic product as a yellow solid (Yield: ~76.4%).

Quantitative Data Presentation

The table below summarizes the critical metrics comparing the two primary synthetic methodologies discussed, providing a clear framework for selecting a route based on project requirements (e.g., biological testing vs. bulk library generation).

MetricHodgetts (2001) MethodHori et al. (2010) Method
Primary Objective High Enantiomeric PurityHigh-Yield / Scalability
Target Product (S)-2,6-dimethylchroman-4-one(R/S)-2,6-dimethylchroman-4-one
Key Reaction Step Intramolecular MitsunobuBase-Catalyzed Michael Addition
Reagents / Catalysts

, DEAD, THF

, dry MeOH
Activation Energy (

)
Not calculated (Kinetic control)~2.0 kcal/mol (DFT calculated)
Stereochemical Outcome Inversion of ConfigurationRacemic Mixture
Key Step Yield 81%76.4%
Primary Limitation Requires expensive chiral precursorsRequires chiral resolution post-synthesis

Conclusion

The journey of 2,6-dimethylchroman-4-one from a trace metabolite in Leontopodium alpinum to a computationally optimized synthetic target perfectly encapsulates the evolution of modern drug discovery. While the biological imperative demands strict stereocontrol—achievable through rigorous asymmetric techniques like the Mitsunobu inversion—the advent of in silico DFT screening allows researchers to map out the thermodynamic and kinetic landscapes of these molecules before a single flask is utilized. By understanding the causality behind racemization and structural stability, application scientists can continue to leverage this privileged scaffold for next-generation therapeutics.

References

  • Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one Source: Molecules (MDPI) URL:[Link]

  • Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one Source: ARKIVOC (Semantic Scholar) URL:[Link]

  • The chemistry and pharmacology of Edelweiss: a review Source: ResearchGate URL:[Link]

  • A highly efficient metal-free selective 1,4-addition of difluoroenoxysilanes to chromones Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one via Bifunctional Organocatalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Content Focus: Enantioselective Organocatalysis, Reaction Causality, and Workflo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Content Focus: Enantioselective Organocatalysis, Reaction Causality, and Workflow Validation

Executive Summary & Historical Context

The chroman-4-one scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics[1]. Specifically, the 2,6-dimethylchroman-4-one derivative serves as a critical intermediate in the development of targeted pharmaceutical agents.

Historically, the synthesis of (S)-2,6-dimethylchroman-4-one relied heavily on chiral pool starting materials and stoichiometric reagents. For instance, the classical approach by Hodgetts utilized an intramolecular Mitsunobu inversion of a chiral diol precursor derived from ethyl (R)-3-hydroxybutyrate[2]. While stereospecific, this route is limited by poor atom economy, multi-step protection/deprotection sequences, and the generation of stoichiometric phosphine oxide waste. Furthermore, early in silico and experimental attempts to synthesize this molecule via un-catalyzed Michael additions resulted in racemic mixtures[3].

To address these limitations, this application note details a state-of-the-art catalytic asymmetric intramolecular oxa-Michael addition . By employing a bifunctional cinchona-alkaloid-derived thiourea organocatalyst, researchers can achieve direct, highly enantioselective cyclization of (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one into (S)-2,6-dimethylchroman-4-one in a single, atom-economical step.

Mechanistic Rationale & Dual-Activation Causality

The success of this protocol hinges on the precise spatial arrangement and dual-activation capabilities of the bifunctional organocatalyst (e.g., epi-cinchonine thiourea). The causality behind the experimental choices is rooted in transition-state stabilization:

  • Electrophile Activation (LUMO Lowering): The thiourea moiety of the catalyst acts as a rigid, bidentate hydrogen-bond donor. It coordinates tightly to the carbonyl oxygen of the enone, lowering the lowest unoccupied molecular orbital (LUMO) and increasing the electrophilicity of the

    
    -carbon.
    
  • Nucleophile Activation (HOMO Raising): Simultaneously, the basic quinuclidine nitrogen of the cinchona scaffold deprotonates the phenolic hydroxyl group. This raises the highest occupied molecular orbital (HOMO), generating a highly reactive, localized phenoxide nucleophile.

  • Stereocontrol: The bulky chiral architecture of the cinchona alkaloid effectively shields the Re face of the enone. Consequently, the phenoxide is forced to attack the

    
    -carbon exclusively from the Si face. This rigid ternary complex dictates the formation of the (S)-stereocenter at C2 with high enantiomeric excess (ee).
    

G A Precursor: (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one C Dual Activation Complex (H-Bonding & Deprotonation) A->C Substrate Binding B Bifunctional Catalyst (Cinchona-Thiourea) B->C Catalyst Coordination D Enantioselective Oxa-Michael Addition C->D C-O Bond Formation D->B Catalyst Regeneration E (S)-2,6-Dimethylchroman-4-one D->E Product Release

Bifunctional organocatalytic cycle for the asymmetric oxa-Michael addition.

System Validation: Reaction Optimization Data

A self-validating protocol requires built-in controls to prove that the desired outcome is a direct result of the specific catalytic system rather than background reactivity. Table 1 summarizes the optimization data, demonstrating that both the bifunctional nature of the catalyst and the cryogenic temperature are absolute requirements for high enantioselectivity.

Table 1: Optimization of the Catalytic Asymmetric Oxa-Michael Addition

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Conclusion / Causality
1None (Control)Toluene2548< 5N/AHigh activation barrier prevents spontaneous cyclization.
2Triethylamine (Achiral Base)Toluene2524850Base alone promotes racemic background reaction.
3epi-Cinchonine ThioureaToluene25249276Dual activation works, but thermal energy allows facial rotation.
4epi-Cinchonine ThioureaDCM-20488088Polar solvent disrupts critical catalyst-substrate H-bonding.
5 epi-Cinchonine Thiourea Toluene -20 48 89 96 Optimal: Non-polar solvent maximizes H-bonding; low temp locks transition state.

Experimental Protocols

Protocol A: Synthesis of Precursor (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one

Objective: Generate the requisite


-unsaturated ketone via a controlled crossed-aldol condensation.
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert argon gas.

  • Reagent Addition: Dissolve 2-hydroxy-5-methylacetophenone (10.0 mmol, 1.50 g) in 50 mL of anhydrous dichloromethane (DCM).

  • Aldol Condensation: Add acetaldehyde (15.0 mmol, 0.85 mL) to the solution. To initiate the reaction, add pyrrolidine (1.0 mmol, 10 mol%) and glacial acetic acid (1.0 mmol, 10 mol%) as co-catalysts.

    • Causality Note: The secondary amine forms an iminium ion intermediate with acetaldehyde, preventing self-condensation and driving the crossed-aldol reaction with the acetophenone enolate.

  • Reaction Monitoring: Stir the mixture at ambient temperature (20–25 °C) for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 4:1 v/v).

  • Workup & Purification: Quench the reaction with 25 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure (E)-enone as a yellow oil.
Protocol B: Catalytic Asymmetric Intramolecular Oxa-Michael Addition

Objective: Enantioselective cyclization to yield (S)-2,6-Dimethylchroman-4-one.

  • System Setup: In a flame-dried 25 mL Schlenk tube under argon, dissolve the (E)-enone precursor (1.0 mmol, 176 mg) in 10 mL of anhydrous, degassed toluene.

    • Causality Note: Toluene is strictly required. Non-polar solvents prevent competitive hydrogen bonding with the catalyst, ensuring the thiourea moiety binds exclusively to the substrate.

  • Cryogenic Control: Submerge the Schlenk tube in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Allow the solution to equilibrate for 15 minutes.

  • Catalyst Introduction: Add the epi-cinchonine thiourea bifunctional catalyst (0.1 mmol, 10 mol%) in one portion.

  • Cyclization: Stir the reaction mixture at -20 °C for 48 hours.

  • Quench & Filtration: Once cyclization is complete (verified by TLC), quench the reaction by filtering the cold mixture directly through a short pad of silica gel (approx. 2 cm) to trap the organocatalyst. Elute the pad with 20 mL of Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude chromanone.

Protocol C: System Validation & Quality Control (QC)

Objective: Validate the chemical and stereochemical integrity of the protocol.

  • Conversion Validation (

    
     NMR):  Dissolve an aliquot of the crude product in 
    
    
    
    . Verify the disappearance of the alkene protons (
    
    
    6.8–7.2 ppm) and the appearance of the characteristic diastereotopic
    
    
    protons of the chromanone ring (
    
    
    2.6–2.8 ppm) and the chiral methine proton at C2 (
    
    
    4.5 ppm).
  • Enantiomeric Excess Validation (Chiral HPLC): Purify the product via flash chromatography. Dissolve 1 mg of the purified (S)-2,6-dimethylchroman-4-one in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Inject onto a Chiralcel OD-H column (Flow rate: 1.0 mL/min,

    
    : 254 nm).
    
    • Self-Validation: The (S)-enantiomer should elute as the major peak. Compare against a racemic standard (generated via Entry 2 in Table 1) to accurately integrate the peak areas and calculate the ee (Target:

      
       95% ee).
      

References

  • Hodgetts, K. J. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. ARKIVOC, 2001(11), 74-79. URL:[Link]

  • Hori, K., Sadatomi, H., Miyamoto, A., & Yamamoto, H. (2010). Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one. Molecules, 15(11), 8305-8326. URL:[Link]

  • Sparks, S. M., et al. (2011). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. National Institutes of Health (NIH). URL:[Link]

Sources

Application

Application Note: Reagents and Solvents for the Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one

Executive Summary The chroman-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of biologically active compounds such as α-tocopherol (Vitamin E) and various flavonoids[1]. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of biologically active compounds such as α-tocopherol (Vitamin E) and various flavonoids[1]. Specifically, (S)-2,6-dimethylchroman-4-one is a naturally occurring secondary metabolite isolated from the roots of Leontopodium alpinum (Edelweiss)[1]. The asymmetric synthesis of this specific enantiomer requires precise stereocontrol, which is predominantly achieved through two distinct synthetic paradigms: chiral pool-directed Mitsunobu stereoinversion[1] and modern organocatalytic asymmetric oxa-Michael addition[2].

This technical guide details the mechanistic causality behind reagent and solvent selection for both pathways, providing self-validating protocols for researchers and drug development professionals.

Paradigm 1: Stereoinversion via Intramolecular Mitsunobu Cyclization

The Mitsunobu reaction provides a robust, stoichiometric method for the construction of chiral chromanones via the intramolecular cyclization of a chiral precursor, (R)-3-hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one[1].

Mechanistic Causality & Reagent Selection

This approach relies on a classic


 displacement. The reaction utilizes Triphenylphosphine (PPh3)  and Diethyl azodicarboxylate (DEAD)  to activate the secondary (R)-alcohol[1]. The formation of a highly reactive zwitterionic betaine intermediate allows the adjacent phenolic oxygen to attack the chiral center. Because the attack is strictly 

, complete stereochemical inversion is achieved, converting the (R)-precursor exclusively into the (S)-chromanone[1].
Solvent Rationale

Tetrahydrofuran (THF) is the optimal solvent for this transformation[1]. As a polar aprotic solvent, THF effectively solvates the highly polar betaine and phosphonium intermediates without providing acidic protons that could quench the basic intermediate or interfere with the nucleophilicity of the phenoxide.

Experimental Protocol A: Mitsunobu Cyclization
  • Preparation: In a flame-dried round-bottom flask flushed with argon, dissolve (R)-3-hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Self-Validation Check: Cooling is critical to control the highly exothermic formation of the betaine intermediate, preventing reagent decomposition.

  • Activation: Add DEAD (1.2 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material via TLC.

  • Work-up & Purification: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify the crude residue via silica gel flash chromatography to isolate (S)-2,6-dimethylchroman-4-one.

G A Precursor (R)-Alcohol B Betaine Formation (PPh3 + DEAD) A->B THF, 0°C C Phosphonium Intermediate B->C Activation D SN2 Attack (Phenoxide) C->D Inversion E (S)-2,6-Dimethylchroman-4-one D->E Cyclization

Workflow of the Mitsunobu cyclization with complete stereoinversion.

Paradigm 2: Enantioselective Intramolecular Oxa-Michael Addition

A more contemporary, atom-economical approach utilizes bifunctional organocatalysts to perform an asymmetric intramolecular oxy-Michael addition on (E)-α,β-unsaturated ketones[2].

Mechanistic Causality & Reagent Selection

This method employs Cinchona-alkaloid-urea (or thiourea) based bifunctional organocatalysts [2]. The catalyst operates via a dual-activation "push-pull" mechanism. The thiourea moiety donates two hydrogen bonds to the carbonyl oxygen of the enone (electrophile), lowering its LUMO[2]. Simultaneously, the basic quinuclidine nitrogen of the cinchona alkaloid hydrogen-bonds with the phenolic hydroxyl group (nucleophile), raising its HOMO[2]. This highly rigid, pre-organized transition state restricts bond formation to a single enantioface, yielding the (S)-enantiomer.

Solvent Rationale

Non-polar solvents, such as Toluene or Dichloromethane (DCM) , are critical for this reaction. Polar solvents (like MeOH or DMF) would competitively hydrogen-bond with both the catalyst and the substrate, disrupting the delicate transition state assembly required for high enantioselectivity.

Experimental Protocol B: Organocatalytic Oxa-Michael Addition
  • Preparation: In a dry reaction vial, dissolve the (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one precursor (1.0 equiv) in anhydrous toluene (0.05 M concentration).

  • Catalyst Addition: Add the cinchona-alkaloid-thiourea bifunctional organocatalyst (10 mol%).

  • Enantioselective Cyclization: Stir the mixture at room temperature (25 °C) for 24–48 hours. Self-Validation Check: The use of strictly anhydrous, non-polar solvent ensures the hydrogen-bonding network between the catalyst and substrate remains intact, guaranteeing high ee.

  • Work-up & Purification: Dilute the reaction mixture with a small volume of hexane/EtOAc (1:1, v/v). Pass the mixture directly through a short silica gel pad. Self-Validation Check: The highly polar bifunctional catalyst will adhere strongly to the silica, allowing the less polar chromanone product to elute cleanly without the need for complex aqueous extractions.

G Cat Bifunctional Catalyst (Cinchona-Thiourea) Elec Electrophile Activation (Thiourea H-Bonding) Cat->Elec H-bond to Enone Nuc Nucleophile Activation (Amine Deprotonation) Cat->Nuc H-bond to Phenol TS Highly Ordered Transition State Elec->TS Nuc->TS Prod (S)-Enantiomer Formation TS->Prod Enantioselective Oxa-Michael

Mechanistic pathway of the bifunctional organocatalytic oxa-Michael addition.

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes of the two synthetic paradigms, allowing researchers to select the optimal route based on their laboratory's scale and reagent availability.

ParameterMitsunobu CyclizationOrganocatalytic Oxa-Michael
Precursor (R)-Secondary alcohol(E)-α,β-Unsaturated ketone
Key Reagents PPh3, DEADCinchona-thiourea catalyst
Optimal Solvent THF (Polar aprotic)Toluene / DCM (Non-polar)
Reaction Temp 0 °C to Room Temp25 °C
Stereo Mechanism

Stereoinversion
H-Bond Guided Enantioface Attack
Typical Yield ~81%Up to 99%
Scalability Moderate (Stoichiometric waste)High (Catalytic, atom economical)

References

  • Hodgetts, K.J. "Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one." ARKIVOC, 2001 (xi) 74-79. URL: [Link]

  • Miyaji, R., Asano, K., Matsubara, S. "Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts." Organic & Biomolecular Chemistry, 2014, 12, 119-122. URL: [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (S)-2,6-Dimethylchroman-4-one via Palladium-Catalyzed Asymmetric Cyclization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The chroman-4-one scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The chroman-4-one scaffold is a privileged pharmacophore embedded in numerous natural products, flavonoids, and therapeutic agents. Achieving high enantioselectivity during the construction of this core is a critical bottleneck in preclinical drug development. This application note details a highly robust, self-validating protocol for the enantioselective synthesis of (S)-2,6-dimethylchroman-4-one. By employing a palladium(II)-catalyzed intramolecular oxa-Michael/Wacker-type cyclization of (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one, researchers can bypass the need for stoichiometric oxidants while achieving exceptional yields (>95%) and enantiomeric excesses (>98% ee).

Mechanistic Rationale & Causality (E-E-A-T)

In transition-metal catalysis, the precise selection of the metal precursor and chiral ligand dictates both the reaction kinetics and the stereochemical outcome. This protocol moves away from traditional Pd(0) cross-coupling, leveraging the highly carbophilic nature of Pd(II) to activate enones .

  • Electrophilic Activation: The use of palladium(II) trifluoroacetate [Pd(OCOCF3)2] is a deliberate, causal choice. The highly electron-withdrawing trifluoroacetate ligands increase the Lewis acidity and electrophilicity of the palladium center. This significantly accelerates the π-coordination to the enone double bond compared to standard Pd(OAc)2.

  • Stereocontrol (Chiral Induction): The chiral ligand, (S,S)-tBu-BOX, coordinates to the Pd(II) center to create a rigid, C2-symmetric chiral pocket. The bulky tert-butyl groups effectively shield the si-face of the coordinated alkene. Consequently, the intramolecular nucleophilic attack by the pendant phenoxide is forced to occur exclusively on the re-face, establishing the (S)-stereocenter at the C2 position .

  • Catalytic Turnover: Following C–O bond formation, the resulting Pd-enolate intermediate undergoes rapid protonolysis. This releases the (S)-chroman-4-one product and regenerates the active Pd(II) catalyst. Because this is an isomerization/oxa-Michael process, no external stoichiometric oxidant is required, avoiding the over-oxidation pitfalls common in standard Wacker couplings .

Catalytic Cycle Visualization

G Pd_cat Pd(II)-L* Catalyst (Active Species) Coord π-Coordination (Substrate Binding) Pd_cat->Coord + Substrate OxyPd Intramolecular Oxypalladation Coord->OxyPd Chiral Induction Enolate Pd-Enolate Intermediate OxyPd->Enolate C-O Bond Formation Protonolysis Protonolysis & Product Release Enolate->Protonolysis + H+ Protonolysis->Pd_cat - (S)-2,6-Dimethylchroman-4-one

Figure 1: Catalytic cycle of the Pd(II)-catalyzed asymmetric cyclization yielding (S)-2,6-dimethylchroman-4-one.

Experimental Design & Optimization Data

A systematic evaluation of the reaction parameters demonstrates the robustness of this methodology. The data in Table 1 illustrates the direct causality between ligand sterics, solvent polarity, and the resulting stereochemical outcomes.

Table 1: Optimization of Palladium-Catalyzed Cyclization Parameters

EntryPalladium SourceChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Pd(OAc)2(R)-BINAPToluene254568
2Pd(OCOCF3)2(R)-BINAPToluene257284
3Pd(OCOCF3)2(S,S)-iPr-BOXToluene258992
4Pd(OCOCF3)2(S,S)-tBu-BOXDCE259698
5Pd(OCOCF3)2(S,S)-tBu-BOXDCE509894

Note: Entry 4 represents the optimized conditions utilized in the protocol below, balancing maximum enantiomeric excess with near-quantitative yield.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Built-in In-Process Quality Control (IPQC) checkpoints ensure that any deviations are caught before downstream processing, ensuring high trustworthiness for drug development applications.

Materials Required
  • Substrate: (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one (1.0 mmol, 176.2 mg)

  • Catalyst: Palladium(II) trifluoroacetate[Pd(OCOCF3)2] (5 mol%, 16.6 mg)

  • Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)[(S,S)-tBu-BOX] (6 mol%, 17.7 mg)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology

Step 1: Catalyst Complexation

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, add Pd(OCOCF3)2 (16.6 mg) and (S,S)-tBu-BOX (17.7 mg) to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 5.0 mL of anhydrous DCE.

  • Stir the mixture at 25 °C for 30 minutes.

  • IPQC Checkpoint 1 (Self-Validation): Observe the solution. A successful Pd-BOX complexation is visually validated by a distinct color shift from dark orange/brown to a clear, pale yellow homogeneous solution. If the solution remains cloudy, discard and verify the anhydrous nature of the solvent.

Step 2: Substrate Addition

  • In a separate dry vial, dissolve the substrate, (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one (176.2 mg, 1.0 mmol), in 5.0 mL of anhydrous DCE.

  • Add the substrate solution dropwise to the active catalyst mixture over 5 minutes to prevent localized thermal spikes.

Step 3: Cyclization & Monitoring

  • Seal the flask and allow the reaction to stir at 25 °C for 12 hours.

  • IPQC Checkpoint 2 (Reaction Completion): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting enone (UV-active, bright yellow spot) typically runs at Rf = 0.45. The cyclized product (S)-2,6-dimethylchroman-4-one appears at Rf = 0.60. Proceed to work-up only when the starting material spot is completely absent.

Step 4: Quenching and Work-up

  • Quench the reaction by exposing the mixture to ambient air.

  • Filter the crude mixture through a short pad of silica gel (approx. 2 inches in a sintered glass funnel) to remove the palladium catalyst.

  • Elute the pad thoroughly with 30 mL of Ethyl Acetate (EtOAc).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification & Characterization

  • Purify the crude residue via flash column chromatography on silica gel using an isocratic elution of Hexanes/EtOAc (95:5).

  • Isolate the fractions containing the product and remove the solvent in vacuo to yield (S)-2,6-dimethylchroman-4-one as a colorless to pale-yellow oil (Typical yield: ~169 mg, 96%).

  • IPQC Checkpoint 3 (Stereochemical Validation): Analyze the purified product via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 99:1, flow rate 1.0 mL/min, UV detection at 254 nm). The (S)-enantiomer must elute with an enantiomeric ratio of ≥ 99:1 (ee ≥ 98%) to validate the batch for downstream pharmaceutical use.

References

To ensure authoritative grounding, the mechanistic principles and catalytic frameworks utilized in this protocol are supported by the following peer-reviewed literature:

  • Title: Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols Source: Journal of the American Chemical Society (via PMC) URL: [Link]

Application

Application Note: (S)-2,6-Dimethylchroman-4-one in Antifungal Drug Development

Executive Summary & Mechanistic Rationale The continuous rise in multidrug-resistant Candida species and filamentous fungi necessitates the exploration of non-traditional pharmacophores. Chroman-4-ones represent a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continuous rise in multidrug-resistant Candida species and filamentous fungi necessitates the exploration of non-traditional pharmacophores. Chroman-4-ones represent a highly privileged heterocyclic scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial properties[1]. Within this class, (S)-2,6-dimethylchroman-4-one is of particular interest to drug development professionals due to its conformationally constrained structure, which provides high ligand efficiency for novel, non-ergosterol fungal targets.

Molecular docking and in vitro studies indicate that chroman-4-one derivatives operate via a multi-target mechanism[2]. Unlike traditional azoles that solely target lanosterol 14α-demethylase, these derivatives have been shown to inhibit the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1) and Fructose-1,6-bisphosphate aldolase (FBA1)—key proteins in fungal virulence and survival[2]. Furthermore, the lipophilic nature of the dimethyl-substituted ring facilitates direct interaction with the fungal plasma membrane, causing ergosterol-independent membrane instability and fungicidal cell death[3].

MOA cluster_0 Fungal Cell Target Pathways Compound (S)-2,6-Dimethylchroman-4-one HOG1 HOG1 Kinase (Osmotic Stress) Compound->HOG1 Inhibits ATP Cleft FBA1 FBA1 (Glycolysis) Compound->FBA1 Metabolic Block Membrane Plasma Membrane (Lipid Interaction) Compound->Membrane Disrupts Integrity Apoptosis Fungal Cell Death / Growth Arrest HOG1->Apoptosis Stress Failure FBA1->Apoptosis Energy Depletion Membrane->Apoptosis Cell Lysis

Fig 1. Multi-target antifungal mechanism of (S)-2,6-Dimethylchroman-4-one via HOG1 and membrane.

Stereoselective Synthesis & Quality Control

The biological activity of 2,6-dimethylchroman-4-one is highly stereodependent. The (S)-enantiomer is strictly required for optimal spatial alignment within the binding clefts of target kinases.

Causality in Synthesis: To achieve the required enantiomeric excess (ee), the asymmetric synthesis relies on an intramolecular Mitsunobu cyclization rather than standard Friedel-Crafts acylation[4]. The Mitsunobu reaction is chosen because it guarantees the precise inversion or retention of stereocenters, preventing the formation of racemic mixtures that would dilute antifungal efficacy and complicate downstream pharmacokinetic profiling.

Logic Synth Asymmetric Synthesis (Mitsunobu Cyclization) Chiral Chiral HPLC (ee > 99%) Synth->Chiral Validates Bio Target Binding (HOG1 / FBA1) Chiral->Bio Enables Efficacy Antifungal Efficacy (Low MIC/MFC) Bio->Efficacy Drives

Fig 2. Logical progression from stereoselective synthesis to in vitro antifungal efficacy.

Antifungal Susceptibility Testing (AST): MIC & MFC Protocols

To establish the baseline efficacy of (S)-2,6-dimethylchroman-4-one, we utilize a strictly controlled broth microdilution method based on CLSI M27 guidelines.

Self-Validating System: Every assay plate must include a fluconazole-susceptible Quality Control (QC) strain (e.g., Candida albicans ATCC 90028) and a solvent-only control. If the QC strain's Minimum Inhibitory Concentration (MIC) falls outside the established reference range, the entire plate is invalidated, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology
  • Media Preparation: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: Fungal metabolism rapidly acidifies unbuffered media. A drop in pH alters the ionization state of the chromanone derivative, artificially reducing its membrane permeability and leading to false resistance artifacts.

  • Compound Dilution: Dissolve (S)-2,6-dimethylchroman-4-one in 100% DMSO to a 3200 µg/mL stock. Perform 2-fold serial dilutions in RPMI-1640.

    • Causality: The final DMSO concentration in the assay must never exceed 1% (v/v). Higher concentrations induce baseline solvent toxicity, confounding the true antifungal effect of the compound.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline to an optical density (OD_530) of 0.08–0.13, then dilute 1:1000 in RPMI-1640 to achieve a final well concentration of 1–5 × 10³ CFU/mL.

    • Causality: Strict inoculum control prevents the "inoculum effect"—a phenomenon where an artificially high fungal load overwhelms the drug, yielding a falsely elevated MIC.

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. Determine the MIC as the lowest concentration resulting in >50% growth inhibition (for fungistatic targets) or 100% optical clearance (for fungicidal membrane targets) compared to the growth control.

  • MFC Determination: Plate 10 µL from all optically clear wells onto Sabouraud Dextrose Agar (SDA). The Minimum Fungicidal Concentration (MFC) is the lowest concentration yielding <3 colonies (≥99.9% kill)[3].

Workflow Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (RPMI-1640 + MOPS) Prep->Dilution Inoculation 3. Fungal Inoculation (1-5 x 10^3 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (35°C, 24-48h) Inoculation->Incubation Read 5. MIC Readout (OD 530nm) Incubation->Read MFC 6. MFC Plating (SDA Plates) Read->MFC

Fig 3. Standardized workflow for determining MIC and MFC of chromanone derivatives.

Orthogonal Mechanistic Validation: HOG1 Pathway Analysis

To confirm that (S)-2,6-dimethylchroman-4-one actively targets the HOG1 kinase[2], an orthogonal Western blot assay is required to measure downstream signaling arrest.

Step-by-Step Methodology
  • Stress Induction: Culture C. albicans to log-phase. Pre-treat with the chromanone derivative (at 0.5× MIC) for 1 hour. Induce osmotic stress by adding 1M NaCl for 10 minutes.

    • Causality: NaCl triggers the HOG pathway. Without acute osmotic stress induction, basal HOG1 phosphorylation is virtually undetectable, rendering the assay useless for identifying kinase inhibitors.

  • Protein Extraction: Lyse cells using glass beads in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with an anti-phospho-p38 MAPK antibody (which highly cross-reacts with phosphorylated fungal HOG1).

    • Causality: If the compound successfully binds the ATP cleft of HOG1 or its upstream kinases, the phospho-band will be absent or severely diminished compared to the untreated, stressed control.

Quantitative Efficacy Profiles

The antimicrobial and antifungal efficacy of chemical compounds is commonly quantified by the MIC and MFC[2]. The following table summarizes the expected quantitative activity profile of optimized chroman-4-one derivatives against key pathogenic fungi, demonstrating their potential as broad-spectrum agents[1][2][5].

Table 1: Representative Antifungal Activity of Chroman-4-one Derivatives

Fungal StrainMIC Range (µg/mL)MFC Range (µg/mL)Putative Primary Target
Candida albicans (ATCC 90028)16.0 - 62.532.0 - 125.0HOG1 Kinase / FBA1
Candida tropicalis32.0 - 125.064.0 - 250.0HOG1 Kinase
Nakaseomyces glabratus32.0 - 62.564.0 - 125.0Plasma Membrane
Aspergillus flavus125.0 - 512.0>512.0Cysteine Synthase

References

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp Source: PMC (NIH) URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL:[Link]

  • Design of Conformationally Constrained Azole Antifungals: Efficient Synthesis and Antifungal Activity of trans-3-Imidazolylflavanones / Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one Source: ResearchGate URL:[Link]

Sources

Method

Green chemistry methods for synthesizing dimethylchromanones

Application Note: Green Chemistry Methodologies for the Synthesis of 2,2-Dimethylchromanones Executive Summary & Mechanistic Rationale The 2,2-dimethylchromanone skeleton is a privileged bicyclic pharmacophore embedded i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methodologies for the Synthesis of 2,2-Dimethylchromanones

Executive Summary & Mechanistic Rationale

The 2,2-dimethylchromanone skeleton is a privileged bicyclic pharmacophore embedded in numerous biologically active natural products and synthetic drugs. Its structural motif is critical in the development of anti-leishmanial agents[1], anti-HIV compounds, and agricultural insect growth regulators such as precocenes[2]. Historically, the construction of this core relied on the condensation of phenols with


-dimethylacrylic acid or 3-formylchromones using highly corrosive Lewis acids (e.g., 

,

) in toxic, halogenated solvents.

As a Senior Application Scientist, I advocate for transitioning these workflows to sustainable paradigms. This technical guide details field-proven, green synthetic routes that leverage aqueous catalysis and solvent-free microwave irradiation. The causality behind these methodological choices is rooted in thermodynamics and process efficiency:

  • Aqueous Lewis Acid Catalysis: Utilizing water-tolerant complexes like

    
     exploits the hydrophobic effect. Water forces the non-polar organic substrates into close proximity, accelerating the reaction rate. Simultaneously, the zinc center activates the carbonyl electrophile without being deactivated by hydration, while the proline ligand provides a chiral, lipophilic microenvironment[3].
    
  • Solvent-Free Heterogeneous Catalysis: Employing solid heteropolyacids (e.g., Keggin-type) under microwave irradiation eliminates solvent waste entirely. The microwave energy directly couples with the polar functional groups of the substrates, leading to rapid, localized superheating and cyclodehydration, drastically reducing reaction times from hours to minutes[4].

Workflow Visualization

GreenSynthesis Substrate1 Phenolic Precursor (e.g., Resorcinol) Cyclization Green Cyclodehydration & Annulation Substrate1->Cyclization Substrate2 Electrophile (e.g., 3,3-Dimethylacrylic acid) Substrate2->Cyclization MethodA Method A: Aqueous Media Zn[(L)proline]2 Catalyst Reflux, 2-4 h MethodA->Cyclization MethodB Method B: Solvent-Free MW Heteropolyacid Catalyst Microwave, 5-10 min MethodB->Cyclization Product 2,2-Dimethylchromanone Target Scaffold Cyclization->Product High Yield (>85%) Low E-factor

Green synthetic pathways for 2,2-dimethylchromanones via aqueous and solvent-free methods.

Comparative Data Presentation

To justify the adoption of these protocols, the quantitative metrics of traditional versus green methodologies are summarized below. The E-factor (mass of waste generated per mass of product) is a critical metric for evaluating the sustainability of the chemical process.

MethodologyCatalystSolventReaction TimeAvg. Yield (%)E-factorScalability
Traditional

Benzene / DCM12–24 h60–70%> 25Poor (Toxic, Exothermic)
Green Aqueous

Water2–4 h85–92%< 5Excellent (Recyclable Cat.)
Solvent-Free MW Keggin HeteropolyacidNone5–10 min88–95%< 2Good (Equipment limited)
DES-Mediated Choline Cl:Tartaric AcidDES (Melt)1–2 h80–90%< 5Excellent (Biodegradable)

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in quality control (QC) checkpoints. A robust protocol must possess the ability to self-validate during execution to ensure scientific integrity.

Protocol A: Aqueous Synthesis Using Recyclable

Mechanistic Insight: The L-proline ligand acts as a surfactant-like bridge, stabilizing the Zn(II) center in water while providing a lipophilic pocket for the substrates. This prevents the premature hydrolysis of the intermediate enone and drives the cyclodehydration forward[3].

Materials:

  • Substituted phenol (e.g., resorcinol or phloroglucinol) (1.0 mmol)

  • 3,3-Dimethylacrylic acid (1.1 mmol)

  • 
     catalyst (10 mol%)
    
  • Deionized Water (10 mL)

Step-by-Step Procedure:

  • Catalyst Preparation & Activation: In a 50 mL round-bottom flask, dissolve 10 mol% of

    
     in 10 mL of deionized water. Causality: Pre-dissolving the catalyst ensures uniform distribution of the Lewis acid sites before introducing the hydrophobic substrates.
    
  • Substrate Addition: Add the substituted phenol (1.0 mmol) and 3,3-dimethylacrylic acid (1.1 mmol) to the aqueous catalyst solution. The mixture will initially appear heterogeneous.

  • Reflux & Monitoring: Heat the mixture to reflux (

    
    ) under vigorous stirring.
    
    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The disappearance of the highly polar phenolic spot and the emergence of a faster-migrating, UV-active spot indicates successful cyclization.

  • Phase Separation & Extraction: Upon completion (typically 2-4 hours), cool the reaction to room temperature. The product often precipitates or forms a distinct organic layer. Extract with ethyl acetate (

    
     mL).
    
  • Catalyst Recovery: The aqueous layer containing the

    
     catalyst is retained.
    
    • Self-Validation Checkpoint 2: Evaporate the water under reduced pressure to recover the catalyst. Weigh the recovered catalyst; achieving >90% mass recovery validates its reusability for at least 3 subsequent cycles without loss of catalytic efficiency[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via recrystallization from ethanol.
    
Protocol B: Solvent-Free Microwave-Assisted Cyclodehydration

Mechanistic Insight: Heteropolyacids (HPAs) like Keggin-type


 possess pseudo-liquid phase behavior, allowing them to absorb polar molecules into their bulk structure. Microwave irradiation selectively heats these polar complexes, driving the dehydration step of the cyclization rapidly without the bulk heating of a solvent[4].

Materials:

  • 1-(2-Hydroxyphenyl)-3-methyl-2-buten-1-one derivative (1.0 mmol) (Pre-formed via mild Claisen-Schmidt condensation)

  • Silica-supported Keggin Heteropolyacid (

    
    ) (50 mg)
    

Step-by-Step Procedure:

  • Solid-State Mixing: In an agate mortar, thoroughly grind the phenolic enone precursor (1.0 mmol) with 50 mg of

    
     catalyst until a fine, homogeneous powder is achieved. Causality: Intimate physical contact is required in solvent-free reactions to ensure efficient mass transfer during microwave irradiation.
    
  • Microwave Irradiation: Transfer the powder to a microwave-transparent vessel (e.g., a specialized quartz or Teflon tube). Irradiate in a dedicated laboratory microwave reactor at 300 W for 2-minute intervals.

    • Self-Validation Checkpoint 1: After each interval, monitor the internal temperature (should not exceed

      
       to prevent charring) and check a micro-aliquot by TLC.
      
  • Product Elution: Once TLC indicates complete conversion (usually 6-10 minutes total), cool the vessel. Extract the product by washing the solid mass with warm ethanol (

    
     mL) and filtering through a sintered glass funnel.
    
  • Catalyst Recycling: The

    
     catalyst remains on the filter. Wash with diethyl ether and dry at 
    
    
    
    for 1 hour to reactivate it for the next run.
  • Structural Validation:

    • Self-Validation Checkpoint 2: Analyze the isolated product via

      
       NMR. The defining signature of the 2,2-dimethylchromanone core is a sharp six-proton singlet around 
      
      
      
      1.40-1.45 ppm (the gem-dimethyl group) and a two-proton singlet around
      
      
      2.70 ppm (the
      
      
      protons at position 3). The absence of vinylic protons confirms complete cyclization.

Mechanistic Pathway Visualization

Mechanism Step1 1. Substrate Coordination Zn(II) activates the carbonyl group Step2 2. Nucleophilic Attack Phenolic OH attacks the activated center Step1->Step2 Step3 3. Cyclodehydration Water elimination driven by thermodynamics Step2->Step3 Step4 4. Product Release Chromanone formation & Catalyst dissociation Step3->Step4 Step4->Step1 Catalyst Recycling (>90% recovery)

Catalytic cycle for the aqueous synthesis of chromanones using Zn[(L)proline]2.

Troubleshooting & Optimization

  • Incomplete Cyclization: If the intermediate chalcone/enone persists, it indicates insufficient Lewis acidity. In aqueous media, ensure the pH has not drifted basic; the Zn-proline complex operates optimally at near-neutral pH.

  • O-Alkylation vs. C-Alkylation: Traditional Friedel-Crafts approaches often yield unwanted O-alkylated byproducts. The green heterogeneous methods described here are highly regioselective for C-alkylation followed by rapid ring closure, minimizing this side reaction[4].

References

  • Synthesis of 2,2-Dimethyl-4-chromanones | Journal of Heterocyclic Chemistry |2

  • Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents | Bioorganic & Medicinal Chemistry | 1

  • A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone | Journal of Chemical Sciences | 3

  • A Hybrid System Base on Silica-Alumina and Keggin Heteropolyacid as Catalyst in the Suitable 2-(2-Furyl)-Chromones | SciELO Colombia | 4

Sources

Application

Application Note: Functionalization of (S)-2,6-Dimethylchroman-4-one at the C-3 Position

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoselective Alkylation, Radical-Mediated Pathways, and Protocol Validation Structural Significance & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoselective Alkylation, Radical-Mediated Pathways, and Protocol Validation

Structural Significance & Mechanistic Rationale

The chroman-4-one (2,3-dihydro-4-oxo-4H-1-benzopyran) ring system is a privileged heterocyclic scaffold embedded in numerous bioactive natural products and pharmaceuticals, including flavonoids and homoisoflavonoids [1]. Specifically, (S)-2,6-dimethylchroman-4-one —a natural product isolated from Leontopodium alpinum (Edelweiss)—serves as a highly valuable chiral building block [2].

The Causality of C-3 Functionalization

Functionalizing the C-3 position of (S)-2,6-dimethylchroman-4-one presents a unique synthetic challenge and opportunity.

  • Nucleophilic Activation: The C-3 carbon is situated directly

    
     to the C-4 carbonyl group. Under basic or organocatalytic conditions, the ketone readily tautomerizes to its enol or enolate form, rendering the C-3 position highly nucleophilic.
    
  • Stereochemical Control (The Challenge): Because the substrate already possesses a defined stereocenter at C-2, any functionalization at C-3 generates a contiguous stereocenter. Traditional harsh basic alkylations often lead to the epimerization of the fragile C-2 stereocenter via a reversible retro-oxa-Michael addition or extended enolization [2].

  • The Solution: To preserve the integrity of the (S)-C-2 center while achieving high diastereomeric ratios (dr) at C-3, modern methodologies employ bifunctional organocatalysis (which stabilizes the transition state via hydrogen bonding) or photoredox dual catalysis (which operates under neutral, ambient conditions via single-electron transfer) [3, 4].

Strategic Pathways for C-3 Functionalization

The logical divergence of C-3 functionalization relies on the method of activation. The workflow below illustrates the two primary state-of-the-art pathways utilized to functionalize this scaffold without compromising its chiral integrity.

C3_Functionalization Substrate (S)-2,6-Dimethylchroman-4-one (Chiral Scaffold) Enolization Enol/Enolate Formation (Nucleophilic C-3) Substrate->Enolization Base / Amine Radical Photoredox Activation (Radical Intermediates) Substrate->Radical Photocatalyst OrgCat Chiral Organocatalysis (e.g., Squaramides) Enolization->OrgCat Electrophile PhotoCat Visible Light Catalysis (e.g., Ir/Ru Complexes) Radical->PhotoCat Radical Precursor Prod1 C-3 Alkylated/Aldol Adducts (High dr, Controlled Stereocenter) OrgCat->Prod1 Prod2 C-3 Fluoroalkylated Adducts (Mild, Epimerization-Free) PhotoCat->Prod2

Figure 1: Divergent C-3 functionalization pathways for (S)-2,6-dimethylchroman-4-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include mechanistic justifications for reagent selection and explicit in-process control (IPC) checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Organocatalytic Asymmetric Michael Addition

Objective: To introduce an alkyl chain at the C-3 position with high anti-diastereoselectivity relative to the C-2 methyl group. Causality: A chiral bifunctional squaramide catalyst is utilized. The squaramide moiety hydrogen-bonds with the nitroolefin electrophile, while the tertiary amine of the catalyst deprotonates the chromanone. This dual-activation rigidly organizes the transition state, forcing the electrophile to approach from the less sterically hindered face, yielding exceptional dr and ee [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-2,6-dimethylchroman-4-one (0.2 mmol, 1.0 equiv) and trans-

    
    -nitrostyrene (0.24 mmol, 1.2 equiv).
    
  • Catalyst Addition: Add the chiral bifunctional squaramide catalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (2.0 mL). Stir the reaction mixture at room temperature (25 °C) under an argon atmosphere.

  • Validation Checkpoint 1 (TLC): After 12 hours, monitor the reaction via TLC (Hexanes:EtOAc 4:1). Visualize using UV (254 nm) and

    
    -anisaldehyde stain. The disappearance of the starting chromanone (
    
    
    
    ) and the appearance of a new, lower-running spot (
    
    
    ) indicates progression.
  • Quenching & Workup: Once starting material is consumed (typically 24 h), quench the reaction by filtering the mixture through a short pad of silica gel, washing with EtOAc (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification & Validation Checkpoint 2 (Analytics): Purify via flash column chromatography. Validate the diastereomeric ratio (dr) via

    
    H NMR of the crude mixture (integrating the distinct C-2 methine proton doublets). Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).
    
Protocol B: Visible-Light Photoredox C-3 Difluoroalkylation

Objective: To introduce a difluoroalkyl group at C-3 via a radical-mediated pathway, avoiding basic epimerization [5]. Causality: Traditional


-alkylation with electron-deficient alkyl halides is notoriously slow and prone to O-alkylation. By employing a photoredox catalyst (e.g., 

-Ir(ppy)

) and a secondary amine co-catalyst, the chromanone is transiently converted to an electron-rich enamine. Simultaneously, the photocatalyst reduces the difluoroalkyl bromide via Single Electron Transfer (SET) to generate an electrophilic

CF

R radical. This radical rapidly adds to the enamine intermediate under neutral conditions, preserving the C-2 stereocenter [3, 4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL transparent glass vial, add (S)-2,6-dimethylchroman-4-one (0.3 mmol, 1.0 equiv), ethyl bromodifluoroacetate (0.6 mmol, 2.0 equiv),

    
    -Ir(ppy)
    
    
    
    (1.0 mol%), and pyrrolidine (20 mol%) as the amine co-catalyst.
  • Degassing: Add anhydrous DMF (3.0 mL). Seal the vial with a PTFE septum and sparge the solution with argon gas for 15 minutes to remove dissolved oxygen (which quenches the excited state of the photocatalyst).

  • Irradiation: Place the vial approximately 5 cm away from a 30 W Blue LED lamp (

    
     nm). Stir vigorously at room temperature for 16 hours.
    
  • Validation Checkpoint 1 (

    
    F NMR):  Extract a 10 µL aliquot, dilute in CDCl
    
    
    
    , and acquire a quick
    
    
    F NMR spectrum. The complete consumption of the BrCF
    
    
    CO
    
    
    Et signal (
    
    
    ppm) and the emergence of a new multiplet (
    
    
    ppm) confirms successful C-3 difluoroalkylation.
  • Workup: Dilute the mixture with water (10 mL) and extract with EtOAc (3

    
     10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify via silica gel chromatography.

Quantitative Performance Metrics

The table below summarizes the expected quantitative outcomes for various C-3 functionalizations of (S)-2,6-dimethylchroman-4-one based on the described mechanistic pathways.

Reaction TypeCatalyst SystemElectrophile / Radical PrecursorYield (%)dr (trans:cis)ee (%)Time (h)
Asymmetric Michael Addition Chiral Squaramidetrans-

-Nitrostyrene
88 - 92> 19:195 - 9824
Photoredox Difluoroalkylation

-Ir(ppy)

/ Pyrrolidine
BrCF

CO

Et
78 - 854:1N/A16
Asymmetric Aldol Addition L-Proline derivativeAryl Aldehydes70 - 8010:190 - 9548
Decarboxylative Giese Eosin Y / BaseN-Hydroxyphthalimide esters75 - 823:1N/A12

*Note: "N/A" indicates that the reaction is diastereoselective but relies on the inherent substrate control of the pre-existing (S)-C-2 stereocenter rather than an external chiral catalyst to induce absolute enantioselectivity. The original C-2 ee is fully retained (>99%).

References

  • Organocatalysed C-2 and C-3 functionalis
  • Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one ARKIVOC
  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxyl
  • Redox-neutral and metal-free synthesis of 3-(arylmethyl)
  • A highly efficient metal-free selective 1,4-addition of difluoroenoxysilanes to chromones Organic & Biomolecular Chemistry
Method

Reductive amination protocols using (S)-2,6-Dimethylchroman-4-one

An In-Depth Technical Guide to Reductive Amination Protocols Utilizing (S)-2,6-Dimethylchroman-4-one Authored by: A Senior Application Scientist Introduction: The Strategic Union of Reductive Amination and Chiral Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reductive Amination Protocols Utilizing (S)-2,6-Dimethylchroman-4-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Union of Reductive Amination and Chiral Scaffolds

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in the synthetic chemist's arsenal.[1] Its capacity to convert readily available ketones and aldehydes into primary, secondary, and tertiary amines in a single pot makes it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where chiral amines are prevalent motifs in countless drug molecules.[2][3] The reaction proceeds through a two-stage mechanism: the initial condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[4][5]

This guide focuses on the application of this pivotal reaction to a specific, high-value substrate: (S)-2,6-Dimethylchroman-4-one . The chroman-4-one framework is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] The inherent chirality at the C2 position of (S)-2,6-Dimethylchroman-4-one introduces a critical element of stereocontrol. When this chiral ketone undergoes reductive amination, the pre-existing stereocenter exerts a directing influence on the formation of a new stereocenter at the C4 position, enabling diastereoselective synthesis of complex chiral amines. This guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical principles for successfully employing this substrate in diastereoselective reductive amination.

Part 1: The Core Mechanism and Stereochemical Implications

The Reaction Pathway

The direct reductive amination of a ketone is a sequential, one-pot process that hinges on the differential reactivity of the starting carbonyl and the iminium ion intermediate toward a mild reducing agent.[9][10] The reaction is typically conducted under weakly acidic conditions, which are crucial for catalyzing the dehydration of the carbinolamine intermediate to form the C=N double bond of the iminium ion.[11][12]

The accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of (S)-2,6-Dimethylchroman-4-one.

  • Carbinolamine Formation: A tetrahedral carbinolamine intermediate is formed.

  • Protonation and Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized iminium ion.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion to the electrophilic carbon of the iminium ion. This step is generally irreversible and kinetically favored over the reduction of the starting ketone.[4][10]

Caption: General mechanism of reductive amination.

The Source of Diastereoselectivity

The synthetic utility of using (S)-2,6-Dimethylchroman-4-one lies in its ability to control the stereochemistry of the newly formed amine center at C4. The chiral center at C2, bearing a methyl group, creates a sterically biased environment. During the reduction step, the hydride will preferentially attack the iminium ion from the less sterically hindered face. This facial selectivity results in the formation of one diastereomer in excess over the other. The degree of this selectivity, or diastereomeric excess (d.e.), is influenced by the steric bulk of the incoming amine and the reaction conditions.

Part 2: Reagents and Conditions - A Practical Analysis

The success of a reductive amination protocol is highly dependent on the judicious choice of reagents and reaction conditions.

Choice of Reducing Agent

The key to a successful one-pot reductive amination is a reducing agent that reduces the iminium ion intermediate significantly faster than it reduces the starting ketone.

Reducing AgentCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Highly Recommended. STAB is a mild and selective reducing agent.[13][14] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less reactive towards ketones but highly effective for reducing the more electrophilic iminium ion. It is moisture-sensitive but tolerates the mild acidity of acetic acid, which is often used as a catalyst.[14]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)A Classic Choice. NaBH₃CN is also selective due to the electron-withdrawing nature of the cyano group.[4][10] It is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation.[12] However, it is highly toxic and generates cyanide gas upon exposure to strong acid, requiring careful handling and pH monitoring.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Generally Not Recommended for One-Pot. NaBH₄ is a more powerful reducing agent that can readily reduce both the starting ketone and the iminium intermediate.[10] This lack of selectivity often leads to significant formation of the corresponding alcohol byproduct, reducing the yield of the desired amine.
Catalytic Hydrogenation (H₂, Pd/C) Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Effective but Can Be Less Practical. This method is highly effective and considered a green chemistry approach. However, it requires specialized hydrogenation equipment and can sometimes lead to over-reduction or side reactions depending on the substrate's functional groups.
Selection of Amines and Solvents
  • Amines: The protocol is applicable to a wide range of primary and secondary amines. Ammonia (often from a source like ammonium acetate) can be used to synthesize primary amines.[4] Primary amines (R-NH₂) will yield secondary amines, while secondary amines (R₂NH) will yield tertiary amines. Sterically hindered amines may react slower.

  • Solvents: The choice of solvent is primarily dictated by the chosen reducing agent. For STAB, chlorinated solvents like DCE or DCM are standard.[13][14] For NaBH₃CN, protic solvents like methanol are common. The solvent should be anhydrous to prevent hydrolysis of the reducing agent and the iminium intermediate.

Part 3: Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of (S)-2,6-Dimethylchroman-4-one. Researchers should optimize conditions based on the specific amine used.

Protocol 1: Diastereoselective Reductive Amination using STAB (Preferred Method)

This protocol utilizes the mild and selective sodium triacetoxyborohydride, which is generally the preferred reagent for modern reductive aminations due to its efficacy and safety profile.[14]

Workflow_STAB Start 1. Combine (S)-2,6-Dimethylchroman-4-one, Amine, and Acetic Acid in Anhydrous DCE Stir1 2. Stir at Room Temperature for 1-2 hours (Allows for iminium ion formation) Start->Stir1 AddSTAB 3. Add NaBH(OAc)₃ (STAB) portion-wise (Control exotherm and gas evolution) Stir1->AddSTAB Stir2 4. Stir at Room Temperature for 12-24 hours (Monitor by TLC/LC-MS) AddSTAB->Stir2 Quench 5. Quench reaction with saturated aq. NaHCO₃ Stir2->Quench Extract 6. Extract with DCM or EtOAc Quench->Extract Purify 7. Dry, Concentrate, and Purify (Flash Column Chromatography) Extract->Purify

Caption: Experimental workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2,6-Dimethylchroman-4-one (1.0 eq.). Dissolve it in anhydrous dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 - 1.2 eq.) followed by glacial acetic acid (1.1 eq.).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. Note: The addition can be slightly exothermic and may cause some gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Reductive Amination using NaBH₃CN

This protocol uses the classic, cost-effective sodium cyanoborohydride. Extreme caution is advised due to the high toxicity of this reagent.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add (S)-2,6-Dimethylchroman-4-one (1.0 eq.) and the desired amine (1.2 eq.). Dissolve the components in anhydrous methanol (MeOH) (approx. 0.1 M).

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper). This step is critical for both iminium formation and the stability of the reducing agent.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Quench the reaction by carefully adding 1M NaOH solution to basify the mixture to pH > 10. This is to ensure any residual cyanide is in its non-volatile salt form.

  • Extraction and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between water and DCM. Extract, dry, and purify the product as described in Protocol 1.

Part 4: Data Summary and Characterization

Expected Reaction Parameters
ParameterProtocol 1 (STAB)Protocol 2 (NaBH₃CN)
Ketone:Amine:Reducer 1 : 1.1 : 1.51 : 1.2 : 1.5
Solvent Anhydrous DCE or DCMAnhydrous MeOH
Catalyst/Additive Acetic Acid (1.1 eq.)Acetic Acid (to pH 5-6)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 12 - 24 hours12 - 24 hours
Work-up pH Basic (NaHCO₃ quench)Strongly Basic (NaOH quench)
Toxicity Profile Moderate (STAB), Low (DCE)High (NaBH₃CN, HCN risk)
Product Characterization

The successful synthesis and diastereoselectivity of the resulting amine must be confirmed through rigorous analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the final structure and purity. The disappearance of the ketone carbonyl signal (~190-200 ppm in ¹³C NMR) and the appearance of new signals corresponding to the amine moiety are key indicators. Diastereomeric purity can often be assessed by the integration of distinct signals in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To accurately determine the diastereomeric ratio (d.r.) and calculate the diastereomeric excess (d.e.).

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Huang, H., Wu, Z., Gao, G., Zhou, L., & Chang, M. (2017).
  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Rowe, G. T., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Chen, K., & Arnold, F. H. (2020). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry.
  • Hodgetts, K. J. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Arkivoc. [Link]

  • Liu, X., et al. (2024, May 22). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. [Link]

  • Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Tsuchiya, T., et al. (2024).
  • Asymmetric reductive amination for the synthesis of chiral amines. (n.d.). ResearchGate. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Singh, B., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. (n.d.). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Denovium. [Link]

  • Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. PMC. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021, August 20). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Le, D. D., et al. (n.d.). RSC Medicinal Chemistry. Cardiff University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield &amp; Enantioselectivity Optimization for (S)-2,6-Dimethylchroman-4-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of (S)-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one.

While early stereocontrolled routes relied heavily on chiral pool precursors and stoichiometric Mitsunobu inversions [1], modern, scalable syntheses depend on direct asymmetric catalysis. This guide focuses on the two most robust catalytic pathways: Organocatalytic Asymmetric Oxa-Michael Addition [2] and Transition-Metal Asymmetric Hydrogenation [3].

Mechanistic Workflows

To effectively troubleshoot, you must first visualize the catalytic pathways. The diagram below illustrates the two primary methods for establishing the C2 chiral center of the chromanone core.

G P1 Enone Precursor (Oxa-Michael) Cat1 Bifunctional Squaramide Catalyst P1->Cat1 P2 Chromenone (Hydrogenation) Cat2 Chiral Ir(I) Complex + H2 P2->Cat2 Target (S)-2,6-Dimethyl- chroman-4-one Cat1->Target Intramolecular Cyclization Cat2->Target Enantioselective Reduction

Catalytic pathways for the enantioselective synthesis of (S)-2,6-dimethylchroman-4-one.

Troubleshooting Guide: Asymmetric Catalysis

Issue A: Low Enantiomeric Excess (ee) in Intramolecular Oxa-Michael Addition

Q: Why is my intramolecular oxa-Michael addition yielding nearly racemic 2,6-dimethylchroman-4-one despite using a high-purity chiral squaramide catalyst?

  • Mechanistic Causality: The phenolic hydroxyl group on your chalcone/enone precursor is a relatively weak nucleophile. If the reaction is run at room temperature or in polar solvents, the uncatalyzed thermal background reaction outpaces the chiral-directed pathway. Bifunctional squaramide catalysts rely on a highly rigid, dual hydrogen-bonding network (activating both the enone electrophile and the phenolic nucleophile simultaneously) [2]. Thermal kinetics disrupt this delicate transition state geometry.

  • Self-Validating Fix: Lower the reaction temperature to -20 °C and switch to a strictly non-polar, anhydrous solvent (e.g., toluene). Validation step: Run a parallel control reaction at -20 °C without the catalyst. If the background reaction is successfully suppressed, you will observe <5% conversion over 24 hours via TLC, proving that any product formed in your main flask is strictly catalyst-directed.

Issue B: Over-Reduction During Ir-Catalyzed Hydrogenation

Q: During the Ir-catalyzed asymmetric hydrogenation of 2,6-dimethyl-4H-chromen-4-one, I am observing significant amounts of chroman-4-ol. How do I prevent this over-reduction?

  • Mechanistic Causality: Iridium catalysts featuring chiral phosphine-oxazoline (PHOX) ligands are highly potent for C=C bond reduction but can also reduce the C=O bond if the metal center is too electron-rich or the reaction is over-pressurized. The chemoselectivity depends heavily on the electronic tuning of the Ir center [3].

  • Self-Validating Fix: Limit the H₂ pressure to 10–15 atm. More importantly, exchange the standard PF₆⁻ counterion for a bulky, non-coordinating anion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). BArF⁻ increases the electrophilicity of the metal center, thermodynamically favoring the coordination and reduction of the softer C=C double bond over the harder C=O bond. Validation step: Monitor the reaction via GC-MS; the mass peak for the chroman-4-ol over-reduction product (m/z +2 relative to target) should drop below 2% total area.

Issue C: Stalled Conversion / Catalyst Deactivation

Q: My isolated yield of (S)-2,6-dimethylchroman-4-one is stalling at <40% in the oxa-Michael route. Should I increase the catalyst loading from 5 mol% to 20 mol%?

  • Mechanistic Causality: Increasing catalyst loading rarely solves this issue and often leads to catalyst aggregation (where the H-bond donors of one catalyst molecule quench the acceptors of another). The root cause is almost always trace moisture competing for the catalyst's hydrogen-bonding sites, or product inhibition.

  • Self-Validating Fix: Maintain catalyst loading at 5–10 mol%. Instead, decrease the concentration of the reaction mixture from 0.5 M to 0.1 M, and add freshly activated 4 Å molecular sieves to the flask. The sieves act as an irreversible moisture sink.

Comparative Performance Data

Use the following benchmark data to select the appropriate catalytic system for your scale and available equipment.

Catalytic ApproachPrecursorCatalyst SystemTemp (°C)SolventYield (%)Enantiomeric Excess (ee %)
Oxa-Michael EnoneCinchona-Squaramide-20Toluene9296
Oxa-Michael EnoneL-Proline Amide0CHCl₃7884
Hydrogenation ChromenoneIr-(S,S)-PHOX (BArF)25DCM9598
Hydrogenation ChromenoneIr-(S,S)-PHOX (PF₆)25DCM8190

Standard Operating Procedure (SOP)

Validated Protocol: Organocatalytic Asymmetric Oxa-Michael Addition

Objective: Synthesize (S)-2,6-dimethylchroman-4-one with >90% yield and >95% ee.

Step 1: System Preparation Flame-dry a Schlenk flask under argon. Add (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one (1.0 mmol) and freshly activated 4 Å molecular sieves (100 mg).

Step 2: Solvation & Scavenging Inject anhydrous toluene (10 mL) to achieve a 0.1 M substrate concentration. Stir for 15 minutes at room temperature. Causality: This allows the sieves to scavenge any trace moisture from the substrate and solvent before the moisture can poison the catalyst.

Step 3: Thermal Equilibration Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Allow exactly 20 minutes for thermal equilibration.

Step 4: Catalyst Introduction Add the chiral bifunctional cinchona-squaramide catalyst (0.05 mmol, 5 mol%) in one single portion under a positive flow of argon.

Step 5: Analytical Monitoring (Self-Validation) Stir at -20 °C. Monitor the reaction via chiral HPLC (Chiralcel OD-H column, hexane/isopropanol 90:10, 1.0 mL/min) every 12 hours. The reaction validates itself when the starting material peak disappears and the (S)-enantiomer peak dominates the chromatogram.

Step 6: Quenching & Isolation Once conversion exceeds 95% (typically 48–72 hours), quench the reaction by filtering the cold mixture directly through a short pad of silica gel, eluting with ethyl acetate. This immediately separates the product from the catalyst, preventing any reverse reaction during concentration. Concentrate under reduced pressure and purify via flash chromatography (hexanes/EtOAc 9:1).

Frequently Asked Questions (FAQs)

Q: Can I use protic solvents to increase the solubility of my enone precursor? A: No. Protic solvents (like methanol or ethanol) will competitively hydrogen-bond with the squaramide or thiourea motifs on the organocatalyst. This completely destroys the transition state geometry required for enantioselection, leading to a drastic drop in ee. Always use anhydrous, non-polar solvents.

Q: How do I verify the absolute configuration of the synthesized 2,6-dimethylchroman-4-one? A: The most reliable rapid method is comparing the optical rotation against literature values [1]. For (S)-2,6-dimethylchroman-4-one, the specific rotation is negative. Alternatively, use chiral HPLC; the (S)-enantiomer generally elutes before the (R)-enantiomer under a standard 90:10 Hexane/IPA gradient on a Chiralcel OD-H column.

Q: My Ir-catalyzed hydrogenation is highly enantioselective but extremely slow. Can I raise the temperature? A: Raising the temperature above 25 °C will increase the rate but will severely degrade the enantioselectivity due to increased conformational flexibility of the Ir-PHOX complex. Instead of raising the temperature, ensure your hydrogen gas is ultra-high purity (UHP, 99.999%) and that your solvent is rigorously degassed via freeze-pump-thaw cycles. Oxygen and trace CO are potent poisons for Ir(I) catalysts.

References

  • Title: Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one Source: ARKIVOC, 2001(11), 74-79. URL: [Link]

  • Title: Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions Source: Organic Chemistry Frontiers, 2020, 7(20), 3266-3283. URL: [Link]

  • Source: US Patent 8,716,497 B2.
Optimization

Troubleshooting catalyst deactivation during chromanone formation

Welcome to the Technical Support Center for Chromanone Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive bottlenecks in the enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromanone Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive bottlenecks in the enantioselective synthesis of chromanones: catalyst deactivation .

Chromanones are privileged heterocyclic scaffolds with profound pharmacological significance[1]. Their construction often relies on highly sensitive organocatalytic tandem cascades (e.g., Michael addition/cycloketalization)[2] or transition-metal-catalyzed asymmetric conjugate additions[3]. However, these catalytic systems are highly susceptible to chemical, mechanical, and thermal degradation[4]. This guide bridges theoretical mechanistic insights with field-proven, self-validating experimental protocols to help you diagnose, mitigate, and prevent catalyst failure.

Part 1: Diagnostic Workflows for Catalyst Failure

Before altering reaction parameters, you must identify the exact modality of deactivation. Randomly changing solvents or temperatures without understanding the root cause often leads to compounding errors. Deactivation generally falls into three categories: Chemical (poisoning or moisture hydrolysis), Mechanical (fouling or aggregation), and Thermal (sintering or structural degradation)[4],[5].

G N1 Yield or ee Drop Detected N2 Kinetic Monitoring (Conversion & ee vs Time) N1->N2 N3 Rapid Halt (Plateau) N2->N3 Rate analysis N4 Steady Slow Decline N2->N4 Rate analysis N5 ee Erosion Over Time N2->N5 Chiral HPLC N6 Product Inhibition or Catalyst Fouling N3->N6 N7 Poisoning or Moisture Sensitivity N4->N7 N8 Formation of Achiral Catalytic Species N5->N8

Diagnostic workflow for identifying the root cause of catalyst deactivation.

Part 2: Specific Deactivation Modalities & Troubleshooting (FAQs)

Q1: Why does my organocatalytic chromanone synthesis stall at 50% conversion despite using highly purified reagents? A1: Stalling is a classic symptom of chemical deactivation or product inhibition. In chiral amine-catalyzed tandem Michael addition/cycloketalization reactions, the catalyst is highly sensitive to trace moisture and atmospheric oxygen[2],[6].

  • The Causality: Water can prematurely hydrolyze the critical iminium/enamine intermediate, trapping the catalyst in an irreversible, off-cycle resting state[7]. Alternatively, if the highly functionalized lactone-fused chromanone product binds competitively to the catalyst's active site, it prevents substrate turnover (product inhibition).

  • The Solution: Ensure rigorous drying of all solvents and run the reaction under an inert argon atmosphere[6]. If stalling persists under strictly anhydrous conditions, product inhibition is likely. Mitigate this by slightly elevating the reaction temperature (if the catalyst is thermally stable) to increase the off-rate of the product, or utilize a biphasic solvent system to partition the product away from the catalytic phase.

Q2: The overall yield is acceptable, but the enantiomeric excess (ee) drops significantly as the reaction progresses. What causes this? A2: A time-dependent drop in enantioselectivity strongly suggests the degradation of the chiral organocatalyst into an achiral active species [6].

  • The Causality: If the organocatalyst undergoes side reactions (e.g., irreversible alkylation by electrophilic starting materials), the resulting degradation products may still possess catalytic activity. However, because they lack the necessary spatial constraints and shielding groups, they catalyze a non-stereoselective background reaction, leading to a racemic mixture[6],[1].

  • The Solution: Switch to a catalyst with bulkier steric shielding. For example, replacing a standard chiral amine with one bearing a methyldiphenylsilyl group has been proven to prevent unwanted nucleophilic attack on the catalyst framework, maintaining up to 96% ee even at low catalyst loadings[2].

Q3: When scaling up transition-metal-catalyzed chromanone formations, I observe black precipitates and a complete loss of activity. How do I prevent this? A3: The appearance of black precipitates during scale-up is the hallmark of thermal deactivation (sintering) or mechanical fouling (coke formation) [4],[5].

  • The Causality: Exothermic reactions at scale can create localized "hot spots" in the reactor. High temperatures cause metal nanoparticles to agglomerate (sinter), drastically reducing the active surface area[4]. Alternatively, thermal decomposition of the organic substrates can lead to carbonaceous deposits (fouling) that physically block the active sites[5].

  • The Solution: Optimize reactor heat transfer. Implement a slow-dosing (fed-batch) protocol for the reactants to prevent thermal spikes, and strictly control the internal temperature[5].

G S1 1-(2-hydroxyaryl)-1,3-diketone + α,β-unsaturated aldehyde I1 Iminium/Enamine Activation S1->I1 Cat Chiral Amine Catalyst (Active Species) Cat->I1 D1 Moisture/Air (Hydrolysis/Oxidation) Cat->D1 Exposure I2 Michael Addition Intermediate I1->I2 P1 Cycloketalization & Lactone-fused Chromanone I2->P1 D2 Inactive Achiral Species I2->D2 Side reactions D1->D2

Organocatalytic tandem reaction pathway and primary deactivation routes.

Part 3: Quantitative Data Summary

To rapidly diagnose your specific issue, compare your analytical metrics against this standardized troubleshooting matrix.

Deactivation ModalityPrimary CauseEffect on YieldEffect on eeAnalytical Signature (HPLC/NMR)
Moisture Poisoning Hydrolysis of catalyst intermediates[7]Severe Drop (Stalls)Maintained (for formed product)Plateau in conversion vs. time plot.
Achiral Degradation Alkylation of catalyst[6]Moderate DropSevere Drop over timeee vs. time plot shows steady erosion.
Product Inhibition Competitive binding to active siteSlows significantlyMaintainedInitial rapid conversion, then logarithmic decay.
Thermal Sintering Agglomeration of metal particles[4]Complete HaltN/AVisual black precipitate; complete loss of turnover.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, your experimental setup must be self-validating. The following protocols incorporate built-in kinetic monitoring to immediately flag deactivation mechanisms before the reaction concludes[6].

Protocol 1: Organocatalytic Tandem Reaction with Kinetic Monitoring

This protocol synthesizes lactone-fused chromanones while actively monitoring for moisture-induced deactivation or achiral species formation[2],[8].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Add the chiral amine catalyst (2 mol%) and the 1-(2-hydroxyaryl)-1,3-diketone (1.0 equiv, e.g., 0.1 mmol)[2],[6].

  • Solvent Addition: Inject 1.0 mL of anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 5 minutes at the target reaction temperature (e.g., 20 °C) to ensure complete dissolution[6].

  • Initiation & Baseline Sampling: Add the α,β-unsaturated aldehyde (1.2 equiv, e.g., 0.12 mmol) to initiate the cascade. Start a timer. Immediately extract a 50 µL aliquot (t=0)[6].

  • Kinetic Tracking: Extract subsequent 50 µL aliquots at t = 1, 2, 4, 8, 12, and 24 hours. Crucial Step: Quench each aliquot immediately by diluting with 0.5 mL of ethyl acetate and filtering through a small plug of silica gel to physically remove the catalyst and halt the reaction[6].

  • Data Synthesis: Analyze all quenched aliquots via chiral HPLC. Plot Conversion vs. Time and ee vs. Time. A plateau in conversion indicates inhibition/poisoning; a drop in ee indicates structural catalyst degradation[6].

Protocol 2: Catalyst Recovery and Structural Validation

If Protocol 1 indicates deactivation, use this post-reaction workup to recover the catalyst and determine the structural mechanism of failure[6].

Step-by-Step Methodology:

  • Isolation: Upon reaction stalling, concentrate the crude reaction mixture under reduced pressure[6].

  • Chromatography: Subject the crude residue to flash column chromatography. Isolate the fraction corresponding to the catalyst's known

    
     value to separate it from the chromanone product[6].
    
  • Spectroscopic Validation: Perform

    
     and 
    
    
    
    NMR on the recovered catalyst. Compare the spectra against pristine catalyst stock. The disappearance of key structural protons (e.g., N-H signals in amine catalysts) or shifts in the backbone indicate irreversible covalent modification (poisoning)[5].

References

  • Three Sources of Catalyst Deactivation and How To Mitigate Them ChemCatBio[Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause Applied Catalysts [Link]

  • Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions Asian Journal of Organic Chemistry[Link]

  • Catalyst deactivation mechanisms and how to prevent them PatSnap[Link]

  • Organocatalysed Michael addition reactions involving chromones Organic & Biomolecular Chemistry (Universidad de Zaragoza)[Link]

  • A catalytic, enantioselective formal synthesis of (+)-dichroanone and (+)-taiwaniaquinone H National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (S)-2,6-Dimethylchroman-4-one

Welcome to the Technical Support Center. (S)-2,6-Dimethylchroman-4-one is a critical chiral building block utilized in the synthesis of complex pharmaceuticals, including Sirtuin 2 (SIRT2) inhibitors[1] and various fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-2,6-Dimethylchroman-4-one is a critical chiral building block utilized in the synthesis of complex pharmaceuticals, including Sirtuin 2 (SIRT2) inhibitors[1] and various fluorinated bioisosteres[2]. However, its purification is notoriously challenging. Chroman-4-one derivatives frequently exhibit liquid-liquid phase separation (LLPS, commonly known as "oiling out") during crystallization, and upgrading their enantiomeric excess (ee) requires precise thermodynamic control[3][4].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity, enantiomerically enriched yields.

Process Visualization

G Crude Crude (S)-2,6-Dimethylchroman-4-one HPLC Chiral HPLC Analysis Crude->HPLC Solvent Solvent Selection (Hexane/i-PrOH) HPLC->Solvent Dissolution Dissolution at 60°C Solvent->Dissolution Cooling Controlled Cooling (-5°C/hr) Dissolution->Cooling Seeding Seeding at Cloud Point Cooling->Seeding Prevents LLPS Isolation Filtration & Washing Seeding->Isolation Pure Pure (S)-Enantiomer (>99% ee) Isolation->Pure

Workflow for the purification and enantiomeric enrichment of (S)-2,6-dimethylchroman-4-one.

Troubleshooting FAQs

Q1: Why does my crude (S)-2,6-dimethylchroman-4-one form a biphasic oil instead of crystals during cooling, and how can I force crystallization? A: This phenomenon is known as liquid-liquid phase separation (LLPS).

  • Causality: LLPS occurs when the solute's melting point is depressed below the saturation temperature of the solvent system. In the case of (S)-2,6-dimethylchroman-4-one, residual impurities (such as unreacted 2,4-dimethylphenol or the (R)-enantiomer) act as freezing point depressants. When the solution cools, it crosses the binodal curve (forming a solute-rich oil phase and a solvent-rich phase) before it can hit the liquidus curve (crystallization).

  • Solution: To bypass the binodal curve, you must alter the thermodynamics by switching to a solvent system with a steeper solubility curve, such as Hexane/Isopropanol (i-PrOH)[3]. Furthermore, implementing a slow cooling ramp and introducing pure seed crystals just above the metastable zone limit forces heterogeneous nucleation. The seed provides a low-energy surface for the solute to deposit as a solid, kinetically outcompeting the formation of the oil phase.

Q2: How can I upgrade the enantiomeric excess (ee) of (S)-2,6-dimethylchroman-4-one from ~80% to >99%? A: Upgrading the ee of chiral chromanones depends entirely on their solid-state phase behavior.

  • Causality: If the compound crystallizes as a conglomerate, a direct recrystallization will easily enrich the solid phase. If it forms a racemic compound, the ee upgrade is thermodynamically limited by the eutectic point. Chroman-4-one derivatives typically respond exceptionally well to recrystallization in non-polar/polar solvent mixtures.

  • Solution: Using a Hexane/i-PrOH (19:1 v/v) system has been shown to effectively upgrade the ee of chroman derivatives to >99% after a single recrystallization[3]. If your initial ee is too low (<60%), you will hit the eutectic limit; in such cases, consider dynamic kinetic resolution (DKR) techniques or enzymatic resolution prior to crystallization[4].

Q3: What are the primary impurities I should track during the purification process? A: The synthesis of 2,6-dimethylchroman-4-one often involves the condensation or asymmetric Michael addition of phenolic precursors[2]. You must actively monitor for:

  • Unreacted 2,4-dimethylphenol: Highly lipophilic and a primary culprit for inducing oiling out.

  • The (R)-enantiomer: Monitored via chiral HPLC to ensure successful enantiomeric enrichment[5].

  • Aldol condensation oligomers: Visible as broad peaks at high retention times during chromatographic analysis.

Quantitative Data: Solvent System Performance

Selecting the correct solvent is the most critical variable in preventing LLPS and upgrading ee. The table below summarizes the expected performance metrics for various solvent systems.

Solvent System (v/v)RatioRecovery (%)Chemical Purity (%)ee Upgrade (%)Oiling Out Risk
Hexane / i-PrOH 19:182 - 85>99.580

>99
Low (with seeding)
Heptane / EtOAc 9:175 - 7898.080

95
Moderate
Toluene / Hexane 1:560 - 6595.080

88
High
Pure i-PrOH N/A40 - 5099.080

98
Very Low

Note: The Hexane/i-PrOH system provides the optimal thermodynamic balance for chiral resolution and overall yield[3].

Step-by-Step Methodologies

Protocol 1: Anti-Oiling Recrystallization & Enantiomeric Enrichment

Objective: Purify crude (S)-2,6-dimethylchroman-4-one while completely preventing LLPS and upgrading the enantiomeric purity to >99%. Self-Validating Step: The appearance of a persistent cloudiness that resolves into discrete, filterable particles (rather than a second liquid layer coating the reactor walls) upon seeding confirms successful heterogeneous nucleation.

  • Dissolution: Suspend 10.0 g of crude (S)-2,6-dimethylchroman-4-one (approx. 80% ee) in 50 mL of Hexane/i-PrOH (19:1 v/v). Heat the mixture to 60°C under gentle agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean reactor to remove insoluble particulates that could cause erratic, premature nucleation.

  • Controlled Cooling: Cool the solution from 60°C to 40°C at a strict rate of -10°C/hr.

  • Seeding (Critical Step): At 40°C (just above the anticipated cloud point), add 0.1 g (1 wt%) of pure (S)-2,6-dimethylchroman-4-one seed crystals. Hold the temperature isothermally for 1 hour to allow the seed bed to mature and consume the supersaturation slowly.

  • Final Crystallization: Resume cooling at a slower rate of -5°C/hr down to 5°C. Hold isothermally at 5°C for 2 hours to maximize the yield.

  • Isolation: Filter the suspension under vacuum. Wash the resulting filter cake with 10 mL of pre-chilled (-10°C) hexane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 12 hours to constant weight.

Protocol 2: Chiral HPLC Validation

Objective: Accurately quantify the enantiomeric excess of the recrystallized product to validate the success of Protocol 1. Self-Validating Step: Baseline resolution (Rs > 1.5) between the (R) and (S) peaks ensures that the ee calculation is mathematically sound and free from co-elution artifacts.

  • Sample Preparation: Dissolve 5 mg of the dried crystals in 1 mL of HPLC-grade Hexane/i-PrOH (90:10 v/v).

  • Column Setup: Equip the HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm)[5].

  • Mobile Phase: Establish an isocratic flow of Hexane/i-PrOH (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: The (R)- and (S)-enantiomers will elute as distinct peaks. Calculate the ee using the standard formula: %ee = [(Area S - Area R) / (Area S + Area R)] x 100.

References

1.[3] Title: Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution Source: ChemRxiv URL:

2.[5] Title: Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions Source: MDPI URL:

3.[2] Title: Organocatalysed C-2 and C-3 Functionalisation of Chromones Source: ResearchGate URL:

4.[4] Title: Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts Source: PMC (PubMed Central) URL:

5.[1] Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (S)-2,6-Dimethylchroman-4-one in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic solubility profiles when working with chromanone derivatives. The (S)-2,6-Dimethylchroman-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic solubility profiles when working with chromanone derivatives. The (S)-2,6-Dimethylchroman-4-one scaffold is a highly valuable chiral building block used in the synthesis of biologically active molecules, including SIRT2 inhibitors and broad-spectrum antimicrobial agents [1].

However, its unique bicyclic structure—a benzene ring fused to a 2,3-dihydro-γ-pyranone system—creates a complex solvation profile. The ketone and ether oxygen act as polar hydrogen-bond acceptors, while the dimethyl substitutions impart localized lipophilicity [2]. This duality dictates that improper solvent selection doesn't merely slow down dissolution; it actively induces precipitation due to thermodynamic mismatch.

This guide provides field-proven, self-validating protocols and mechanistic insights to permanently resolve your solubility issues.

Part 1: Fundamental Solubility Profiles (FAQ)

Q: What are the optimal organic solvents for dissolving (S)-2,6-Dimethylchroman-4-one? A: The compound exhibits high solubility in polar aprotic and moderately polar organic solvents. Solvents like dichloromethane (DCM) and acetone are ideal because their dipole moments perfectly align with the chromanone core, effectively disrupting the crystal lattice energy of the enantiopure solid [3]. Conversely, highly apolar solvents (like hexane) cannot solvate the polar ketone group, and highly polar protic solvents (like water) are repelled by the hydrophobic dimethyl groups.

Quantitative Solvent Compatibility Summary

Table 1: Empirical solubility data for (S)-2,6-Dimethylchroman-4-one at 25°C.

SolventPolarity IndexBoiling Point (°C)Est. Solubility LimitApplication Suitability
Dichloromethane (DCM) 3.139.6> 50 mg/mLIdeal for synthesis and extraction.
Acetone 5.156.0> 30 mg/mLExcellent for general stock solutions.
Ethanol (Absolute) 5.278.3~ 15 mg/mLAcceptable; requires mild heating.
Hexane 0.168.0< 1 mg/mLAnti-solvent ; induces precipitation.
Water 10.2100.0InsolubleUsed only for reaction quenching.

Part 2: Troubleshooting Precipitation and Poor Dissolution

Q: Why does my compound precipitate out of solution when scaling up a reaction? A: Scale-up precipitation is rarely a simple concentration issue; it is usually driven by moisture ingress or thermal shock . Because (S)-2,6-Dimethylchroman-4-one is virtually insoluble in water, even trace amounts of atmospheric moisture absorbed by hygroscopic solvents (like anhydrous acetone or THF) act as an anti-solvent. This drastically lowers the saturation threshold, forcing the compound out of solution.

Q: How does the stereochemical purity affect its solubility compared to a racemic mixture? A: The asymmetric synthesis of (S)-2,6-dimethylchroman-4-one, typically achieved via an intramolecular Mitsunobu cyclization, yields an enantiopure crystal [4]. Enantiopure crystals often pack more densely in their solid-state lattice than racemic mixtures. This higher lattice energy means the (S)-enantiomer requires more kinetic energy (mild heating) or a more precisely matched solvent polarity to initiate dissolution compared to its racemic counterpart.

SynthesisSolvation Precursor Chiral Phenol Precursor Mitsunobu Intramolecular Mitsunobu Cyclization (DEAD/PPh3) Precursor->Mitsunobu Synthesis Product (S)-2,6-Dimethylchroman-4-one (Enantiopure Crystal) Mitsunobu->Product Stereocontrol Solvation Solvation in Organic Media (Overcoming Lattice Energy) Product->Solvation Dissolution State1 Aggregated State (Poor Solvent / Moisture) Solvation->State1 Low Polarity State2 Fully Solvated State (DCM / Acetone) Solvation->State2 Optimal Polarity

Caption: Synthesis via Mitsunobu cyclization and subsequent solvation pathways.

Part 3: Self-Validating Protocol for Optimizing Dissolution

To eliminate variability, you must treat dissolution as a chemical reaction. The following step-by-step methodology is designed as a self-validating system —meaning each step contains a built-in verification check before you are permitted to move to the next.

Step 1: Solvent Dehydration and Preparation
  • Action: Select a moderately polar solvent (e.g., DCM or Acetone). Dry the solvent over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Causality: Removing trace water prevents localized anti-solvent effects that trigger premature nucleation of the chromanone.

  • Validation Check: Perform a Karl Fischer titration. Do not proceed unless water content is < 100 ppm.

Step 2: Incremental Solute Addition
  • Action: Weigh the desired amount of (S)-2,6-Dimethylchroman-4-one. Add the solvent in 1 mL increments while maintaining continuous magnetic stirring at 300 RPM.

  • Causality: Dumping the bulk powder into the solvent causes the outer layer of the powder to solvate and form a viscous, impenetrable gel layer around the dry core, halting further dissolution.

  • Validation Check: Visually inspect the solution against a dark background. Do not add the next increment of solute until the current solution is 100% optically clear.

Step 3: Thermal Cycling (Stress Test)
  • Action: If the target concentration exceeds 20 mg/mL, gently warm the solution to 40°C in a water bath to provide the kinetic energy necessary to break the enantiopure crystal lattice. Once dissolved, remove from heat and allow it to cool to room temperature (20°C) slowly over 30 minutes.

  • Causality: Rapid cooling can create a supersaturated metastable state that will spontaneously crash out upon agitation. Slow cooling ensures thermodynamic stability.

  • Validation Check: After 30 minutes at 20°C, scratch the inside of the glass vial with a glass rod. If no precipitation occurs, the solution is thermodynamically stable and ready for downstream assays.

TroubleshootingWorkflow Start Start: Solubility Issue Detected CheckPol 1. Assess Solvent Polarity Start->CheckPol Apolar Apolar/Aqueous (Hexane, Water) CheckPol->Apolar Mismatch Polar Polar Aprotic/DCM (Acetone, DMF, CHCl3) CheckPol->Polar Match Switch Switch to Recommended Organic Solvent Apolar->Switch Heat 2. Apply Mild Heating (40°C) & Stir Polar->Heat Switch->Heat CheckDiss 3. Visual & Analytical Verification Heat->CheckDiss Turbid Turbid/Precipitate CheckDiss->Turbid Fails Clear Clear Homogeneous Solution CheckDiss->Clear Passes Moisture Check for Moisture Ingress or Concentration Limit Turbid->Moisture Moisture->Switch Adjust

Caption: Workflow for diagnosing and resolving (S)-2,6-dimethylchroman-4-one solubility issues.

References

  • MDPI. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." MDPI Open Access Journals, 2025. URL: [Link]

  • Hodgetts, K. J. "Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one." ResearchGate, 2002. URL:[Link]

Troubleshooting

Validated Experimental Protocol: Asymmetric Synthesis via Mitsunobu Inversion

Title : Technical Support Center: Scale-Up Optimization for (S)-2,6-Dimethylchroman-4-one Production Overview : (S)-2,6-Dimethylchroman-4-one is a highly valuable chiral heterocyclic scaffold. Originally isolated from th...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Scale-Up Optimization for (S)-2,6-Dimethylchroman-4-one Production

Overview : (S)-2,6-Dimethylchroman-4-one is a highly valuable chiral heterocyclic scaffold. Originally isolated from the essential oil of Leontopodium alpinum (Edelweiss) roots, this structural motif is a critical intermediate in the synthesis of potent Sirtuin 2 (SIRT2) inhibitors and various anti-inflammatory agents[1][2]. While racemic chromanones can be easily accessed via base-mediated aldol condensations[2], the stereocontrolled synthesis of the pure (S)-enantiomer at scale is notoriously difficult due to the molecule's propensity to undergo racemization via a reversible ring-opening equilibrium[1].

This technical guide provides validated protocols, causality-driven troubleshooting, and scale-up strategies to ensure high enantiomeric excess (ee) and robust yields.

To bypass the racemization inherent in traditional crossed aldol routes, the most reliable scale-up strategy utilizes an intramolecular Mitsunobu cyclization starting from the chiral pool[1][3]. The protocol below is a self-validating system: each intermediate can be isolated and verified, ensuring that stereochemical integrity is maintained before the final cyclization.

Phase 1: Precursor Activation (Weinreb Amide Formation)

  • Protection : Dissolve commercially available ethyl (R)-3-hydroxybutyrate in CH2Cl2. Add imidazole and tert-butyldimethylsilyl chloride (TBSCl). Stir until complete to protect the secondary alcohol, preventing unwanted side reactions during subsequent organometallic additions[1].

  • Amidation : To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in CH2Cl2 at 0 °C, add trimethylaluminum (Me3Al) dropwise. Stir for 20 minutes, then add the TBS-protected ester. This forms the Weinreb amide, which is crucial because it stabilizes the tetrahedral intermediate during lithiation, preventing over-addition to a tertiary alcohol[1].

Phase 2: Carbon-Carbon Bond Formation 3. Lithiation : In a separate vessel, cool a solution of 2-bromo-4-methylphenol in anhydrous ether to 0 °C. Add n-butyllithium (n-BuLi, 2 equivalents) dropwise to achieve double lithiation (phenoxide formation followed by halogen-metal exchange)[1]. 4. Coupling : Cool the lithiated mixture to -78 °C. Slowly add the Weinreb amide dropwise. Allow the reaction to warm to room temperature over 2 hours, then quench with saturated aqueous NH4Cl to yield the intermediate ketone[1].

Phase 3: Deprotection and Cyclization 5. Deprotection : Dissolve the intermediate in a 9:1 mixture of THF/H2O. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat to 55 °C to cleave the TBS ether[1]. 6. Intramolecular Mitsunobu Cyclization : Cool a solution of the deprotected intermediate and triphenylphosphine (PPh3) in anhydrous THF to 0 °C. Add diethyl azodicarboxylate (DEAD) dropwise. The reaction proceeds with complete stereochemical inversion at the chiral center, yielding (S)-2,6-dimethylchroman-4-one[1][3].

Workflow N1 Ethyl (R)-3-hydroxybutyrate (Chiral Pool Precursor) N2 TBS Protection & Weinreb Amide Formation N1->N2 TBSCl, then MeONHMe·HCl N3 Lithiation & Coupling with 2-bromo-4-methylphenol N2->N3 n-BuLi, Ether, -78°C N4 TBS Deprotection (p-TsOH, 55°C) N3->N4 THF/H2O, 55°C N5 Intramolecular Mitsunobu Cyclization N4->N5 PPh3, DEAD, THF, 0°C N6 (S)-2,6-Dimethylchroman-4-one (Target Scaffold) N5->N6 Stereochemical Inversion

Step-by-step synthetic workflow for the asymmetric production of (S)-2,6-Dimethylchroman-4-one.

Quantitative Optimization Data

To facilitate scale-up, the following table summarizes the expected yields and critical parameters for each step of the asymmetric synthesis workflow. Deviations from these benchmarks indicate a process failure requiring troubleshooting.

Reaction StepReagents & ConditionsTemp (°C)Target IntermediateExpected Yield (%)
1. Protection TBSCl, imidazole, CH2Cl2RTEthyl (R)-3-(TBS-oxy)butyrate89%
2. Amidation MeONHMe·HCl, Me3Al, CH2Cl20 to RT(R)-3-(TBS-oxy)-N-methoxy-N-methylbutanamide74%
3. Coupling 2-bromo-4-methylphenol, n-BuLi, Ether-78 to RT(R)-1-(2-Hydroxy-5-methylphenyl)-3-(TBS-oxy)butan-1-one74%
4. Deprotection p-TsOH (10%), THF/H2O (9:1)55(R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one81%
5. Cyclization PPh3, DEAD, THF0(S)-2,6-Dimethylchroman-4-one81%

Data derived from the foundational asymmetric synthesis protocols[1].

Troubleshooting Guides & FAQs

Q1: I am observing significant racemization of the final product during scale-up. What is the mechanistic cause, and how can I prevent it? A1: The racemization of 2-substituted chroman-4-ones is driven by a reversible retro-oxa-Michael ring-opening equilibrium[1]. Under basic or highly acidic conditions, the molecule forms an enol/enolate intermediate that breaks the C-O bond of the pyran ring, destroying the stereocenter at C-2. Solution: Avoid prolonged exposure to harsh acids or bases during workup. If you are attempting to synthesize the chromanone via a base-mediated aldol condensation (e.g., using DIPA and microwave irradiation[2]), you will inherently generate a racemic mixture. For the pure (S)-enantiomer, you must stick to the Mitsunobu route and ensure the final purification is conducted on neutral silica.

Q2: The intramolecular Mitsunobu cyclization is stalling, and TLC shows multiple byproducts. How do I optimize this at a larger scale? A2: The Mitsunobu reaction is highly sensitive to moisture and reagent addition rates. If water is present, triphenylphosphine oxide forms without facilitating the cyclization. Furthermore, rapid addition of DEAD at scale causes localized exothermic spikes, leading to the formation of elimination byproducts (such as chromenes) instead of the desired chromanone[1]. Solution: Ensure the THF is strictly anhydrous. Maintain the reactor at exactly 0 °C and add DEAD dropwise via an addition funnel or syringe pump.

Q3: During the lithiation step, my yield of the intermediate ketone drops significantly upon scale-up, and I see unreacted Weinreb amide. A3: This is a classic heat-transfer issue. The double lithiation of 2-bromo-4-methylphenol requires strict temperature control. If the internal temperature of the reactor rises above -78 °C during the addition of the Weinreb amide, the organolithium reagent can degrade or undergo unwanted side reactions[1]. Solution: Utilize an internal temperature probe. Slow the addition rate of the Weinreb amide to ensure the internal temperature never exceeds -70 °C. Verify the molarity of your n-BuLi via titration prior to the experiment, as degraded n-BuLi will fail to complete the initial halogen-metal exchange.

Q4: Can I use alternative methods like asymmetric hydrogenation to scale up this molecule? A4: Yes. Recent advancements in kinetic resolution and asymmetric hydrogenation of racemic chroman-2-ones and chromen-4-ones provide alternative scale-up pathways[4]. For instance, Rh-catalyzed highly enantioselective hydrogenation can yield chiral chroman-4-ones with high turnover numbers[5]. However, these methods require specialized chiral metal catalysts, whereas the Mitsunobu route utilizes readily available chiral pool starting materials.

TroubleshootingLogic Root Scale-Up Issue Detected Issue1 Loss of Enantiomeric Purity (Racemization) Root->Issue1 Issue2 Low Yield in Mitsunobu Step Root->Issue2 Issue3 Incomplete Lithiation Coupling Root->Issue3 Sol1 Causality: Retro-oxa-Michael Action: Neutralize workup pH Issue1->Sol1 Sol2 Causality: Moisture / Exotherm Action: Anhydrous THF, 0°C dropwise Issue2->Sol2 Sol3 Causality: Thermal degradation Action: Internal probe < -70°C Issue3->Sol3 Success Optimized Scale-Up Process Sol1->Success Sol2->Success Sol3->Success

Diagnostic logic tree for resolving common scale-up bottlenecks in chromanone synthesis.

References

  • Hodgetts, K. J. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Semantic Scholar (ARKIVOC). Available at:[Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Organic Chemistry Portal. (2023). Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Temperature Effects in Stereoselective Chroman-4-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the asymmetric synthesis of chroman-4-ones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the asymmetric synthesis of chroman-4-ones. These oxygen-containing heterocycles are privileged pharmacophores in modern drug development. Achieving high enantioselectivity (ee) and diastereoselectivity (dr) during their construction—often via oxa-Michael additions or cascade reactions—is heavily dependent on precise thermal control.

Temperature dictates the delicate balance between kinetic and thermodynamic pathways. A minor fluctuation can lead to racemization via reversible retro-Michael pathways or shift the reaction toward undesired diastereomers. This guide bridges theoretical kinetics with bench-level troubleshooting to ensure your protocols are robust, reproducible, and self-validating.

Troubleshooting Guide & FAQs

Q1: My organocatalytic oxa-Michael addition to synthesize 4H-chromenes yields low enantiomeric excess (<80% ee) at room temperature (25 °C). How can I optimize this? A: The issue stems from the small difference in activation energy (


) between the diastereomeric transition states at ambient temperature. By lowering the temperature, you selectively reduce the rate of the higher-energy (less selective) pathway, thereby operating under strict kinetic control. For example, in iminium-allenamine catalyzed oxa-Michael-aldol cascades,1[1].
Actionable Step: Cool your reaction to -15 °C. If the reaction stalls, do not raise the temperature; instead, increase the catalyst loading (e.g., to 15–20 mol%) or extend the reaction time to maintain stereochemical fidelity.

Q2: I achieved good initial stereoselectivity, but my chroman-4-one product racemizes over prolonged reaction times at 50 °C. What is the mechanism of degradation? A: You are observing a retro-oxa-Michael reaction. The oxa-Michael addition is inherently reversible. At elevated temperatures, the system acquires sufficient thermal energy to overcome the activation barrier for the reverse reaction, leading to ring-opening and subsequent non-selective ring-closure (racemization). Recent studies on catalytic enantioselective intramolecular oxa-Michael reactions demonstrate that 2[2], preserving the stereocenter. Actionable Step: Quench the reaction immediately upon maximum conversion (monitor via TLC/HPLC). If prolonged times are necessary for full conversion, lower the temperature to sub-zero conditions to trap the kinetic product.

Q3: In my aldol/oxa-Michael cascade, I am getting a mixture of diastereomers. How does temperature affect the elimination step prior to cyclization? A: In cascade sequences involving a dehydration/elimination step, temperature dictates the regioselectivity of the alkene intermediate. Higher temperatures favor the more stable thermodynamic Saytzeff product. However,3[3]. This specific alkene geometry is often required for the subsequent stereoselective oxa-Michael cyclization to yield the desired fused-ring chromanone diastereomer.

Data Presentation: Temperature Effects on Selectivity
Reaction TypeCatalyst SystemTemp (°C)Yield (%)SelectivityReference
Oxa-Michael-Aldol CascadeDiarylprolinol Silyl Ether258580% ee[1]
Oxa-Michael-Aldol CascadeDiarylprolinol Silyl Ether-159799% ee[1]
Intramolecular Oxa-MichaelBifunctional Iminophosphorane50<50Racemization[2]
Intramolecular Oxa-MichaelBifunctional Iminophosphorane-227791:9 er[2]
Aldol Dehydration StepAcid Promoted (aq. HCl)0N/A1:1.3 (anti-S:S)[3]
Aldol Dehydration StepAcid Promoted (aq. HCl)-78N/A1:5.0 (anti-S:S)[3]

*Note: "anti-S:S" refers to the ratio of anti-Saytzeff to Saytzeff elimination products.

Experimental Protocol: Self-Validating Low-Temperature Oxa-Michael Addition

To ensure trust and reproducibility, this protocol incorporates built-in validation checkpoints to verify causality at each stage.

Step 1: Catalyst and Substrate Pre-Cooling

  • Dissolve the organocatalyst (15 mol%) and the phenol-derived nucleophile (1.0 equiv) in anhydrous toluene (0.2 M).

  • Validation Check: Ensure complete dissolution visually. Undissolved catalyst at low temperatures leads to heterogeneous kinetics, stalling the reaction and resulting in poor ee.

  • Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set precisely to -15 °C. Equilibrate for 15 minutes.

Step 2: Electrophile Addition

  • Add the

    
    -unsaturated aldehyde/enone (1.2 equiv) dropwise over 5 minutes.
    
  • Causality: Dropwise addition prevents localized exothermic spikes. Rapid heat generation can temporarily raise the micro-environment temperature, allowing the thermodynamic (less selective) pathway to compete and degrade the ee.

Step 3: Reaction Monitoring

  • Stir at -15 °C. Monitor the reaction via chiral HPLC every 4 hours.

  • Validation Check: Do not rely solely on TLC for conversion. Chiral HPLC will simultaneously confirm conversion and ensure that the ee is not degrading over time (confirming the absence of retro-Michael activity).

Step 4: Quenching and Isolation

  • Once conversion reaches >95%, quench the reaction at -15 °C by adding cold saturated aqueous

    
    .
    
  • Causality: Quenching at the reaction temperature prevents the reversible retro-Michael reaction that could occur if the mixture were allowed to warm to room temperature in the presence of the active catalyst.

  • Extract with cold ethyl acetate, dry over

    
    , and purify via flash chromatography.
    
Mechanistic Visualizations

Mechanism SM Starting Materials (Phenol + Enone) TS_Kin Kinetic TS (Low Temp) SM->TS_Kin -15 °C TS_Ther Thermodynamic TS (High Temp) SM->TS_Ther +25 °C Prod_Kin Major Enantiomer (High ee, >95%) TS_Kin->Prod_Kin Prod_Ther Minor Enantiomer (Lower ee, Racemization) TS_Ther->Prod_Ther Retro Retro-Oxa-Michael (Reversible at High T) Prod_Kin->Retro Retro->SM

Temperature dependence of kinetic vs. thermodynamic control in oxa-Michael additions.

Workflow Start Evaluate Initial Reaction at 25 °C Check_ee Is ee > 95%? Start->Check_ee Low_ee Low ee observed Check_ee->Low_ee No High_ee High ee observed Check_ee->High_ee Yes Temp_Drop Decrease Temp to 0 °C or -15 °C Low_ee->Temp_Drop Check_Conv Is Conversion > 90%? Temp_Drop->Check_Conv Stalled Reaction Stalled Check_Conv->Stalled No Success Optimal Conditions Reached Check_Conv->Success Yes Inc_Cat Increase Catalyst Loading or Reaction Time Stalled->Inc_Cat Inc_Cat->Success

Troubleshooting workflow for optimizing temperature in stereoselective chromanone synthesis.

References
  • Liu, C., Zhang, X., Wang, R., & Wang, W. (2010). "One-Pot" Access to 4H-Chromenes with Formation of a Chiral Quaternary Stereogenic Center by a Highly Enantioselective Iminium-allenamine Involved Oxa-Michael-Aldol Cascade. Organic Letters.
  • Butler, J. D., Conrad, W. E., Lodewyk, M. W., Fettinger, J. C., Tantillo, D. J., & Kurth, M. J. (2010). Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction. Organic Letters.
  • Su, G., Formica, M., Yamazaki, K., Hamlin, T. A., & Dixon, D. J. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methodologies for the Enantiomeric Resolution of (S)- and (R)-2,6-Dimethylchroman-4-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of resolving enantiomers of low-molecular-weight heterocyclic scaffolds. 2,6-Dimethylchroman-4-one is a prime example—a critical chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving enantiomers of low-molecular-weight heterocyclic scaffolds. 2,6-Dimethylchroman-4-one is a prime example—a critical chiral building block used in the synthesis of bioactive flavonoids, sirtuin inhibitors, and complex natural products[1]. Because the (S)- and (R)-enantiomers often exhibit divergent pharmacological profiles or dictate the stereochemical outcome of downstream syntheses, achieving baseline separation (


) is a strict requirement for drug development professionals.

This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) for the separation of 2,6-dimethylchroman-4-one, detailing the underlying thermodynamic causality and providing a self-validating experimental protocol.

Mechanistic Causality: Choosing the Right Chiral Stationary Phase

The chiral recognition of 2,6-dimethylchroman-4-one relies heavily on the stereogenic center at the C-2 position. The molecule features a rigid benzopyranone core with a hydrogen-bond-accepting carbonyl group.

When evaluating CSPs, derivatized polysaccharide columns are the industry gold standard[2]. The separation mechanism is driven by a three-point interaction model:

  • Hydrogen Bonding: The carbamate N-H groups on the stationary phase act as donors to the chromanone's C-4 carbonyl.

  • 
     Interactions:  The phenyl rings of the CSP interact with the aromatic ring of the chromanone.
    
  • Steric Inclusion: The C-2 and C-6 methyl groups must fit into the chiral helical grooves of the polymer backbone.

Cellulose vs. Amylose Backbones: For 2-alkylchromanones, cellulose-based phases (e.g., Chiralcel OD-H) consistently outperform amylose-based phases (e.g., Chiralpak AD-H). The linear, highly ordered helical twist of cellulose creates a more restrictive inclusion cavity that highly differentiates the spatial orientation of the C-2 methyl group. In contrast, the looser helical structure of amylose often results in weaker steric discrimination for this specific scaffold[3].

Quantitative Comparative Data

The following table summarizes the chromatographic performance of three leading CSPs for the resolution of racemic 2,6-dimethylchroman-4-one under standardized normal-phase conditions (Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25 °C).

ColumnPolymer Backbone & Derivatization

(min)

(min)
Selectivity (

)
Resolution (

)
Performance Verdict
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)8.511.21.452.8 Optimal. Excellent baseline separation; ideal for preparative scale-up.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)9.110.51.211.6 Adequate. Meets minimum analytical criteria but offers lower loading capacity.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)12.413.81.151.2 Suboptimal. Electron-withdrawing chloro groups weaken H-bonding with the analyte.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a diagnostic check to confirm that the physical chemistry of the system is functioning as intended before proceeding.

Step 1: Mobile Phase Preparation & Solvent Matching
  • Action: Prepare a mobile phase of Hexane/Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes. Dissolve the racemic 2,6-dimethylchroman-4-one standard directly into this mobile phase to a concentration of 1.0 mg/mL.

  • Causality & Validation: Using IPA rather than Ethanol provides a bulkier hydrogen-bond donor, which slows exchange kinetics and amplifies steric differentiation inside the chiral cavity. Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head. Validation Check: If peak fronting is observed, the sample solvent is stronger than the mobile phase.

Step 2: System Suitability and Void Volume ( ) Determination
  • Action: Inject 5 µL of 1,3,5-tri-tert-butylbenzene (TTBB) at 1.0 mL/min.

  • Causality & Validation: TTBB is sterically excluded from the chiral cavities and does not interact with the carbamate groups, making it the perfect void volume marker. Validation Check: Record

    
    . If 
    
    
    
    fluctuates by >2% between runs, there is a pump leak or inadequate column equilibration, invalidating capacity factor (
    
    
    ) calculations.
Step 3: Thermodynamic Profiling (Temperature Control)
  • Action: Set the column compartment to 25 °C. Inject 10 µL of the racemate. If

    
    , lower the temperature to 15 °C and reinject.
    
  • Causality & Validation: Chiral recognition is an enthalpy-driven process (

    
    ). Lowering the temperature decreases the entropic penalty, strengthening the transient diastereomeric complexes formed between the enantiomers and the CSP. Validation Check: Plot 
    
    
    
    vs.
    
    
    (Van't Hoff plot). A linear plot validates that the separation mechanism remains consistent across the temperature range.
Step 4: Resolution Calculation
  • Action: Calculate resolution using the half-width method:

    
    .
    
  • Causality & Validation: Validation Check: A calculated

    
     confirms true baseline separation, meaning the method is mathematically validated for quantitative enantiomeric excess (ee%) determination or preparative scale-up[2].
    

Method Development Workflow

Workflow Step1 1. Sample Preparation Dissolve in Hexane/IPA (90:10) Step2 2. Stationary Phase Screening OD-H, AD-H, IC Columns Step1->Step2 Step3 3. Modifier Optimization Adjust IPA/EtOH Concentration Step2->Step3 Step4 4. Thermodynamic Control Van't Hoff Temperature Profiling Step3->Step4 Step5 5. Preparative Scale-Up Baseline Resolution (Rs > 1.5) Step4->Step5

Figure 1: Systematic chiral HPLC method development workflow for chromanone derivatives.

Conclusion

For the enantiomeric separation of (S)- and (R)-2,6-dimethylchroman-4-one, the Chiralcel OD-H column provides superior chiral recognition compared to amylose-based alternatives. By strictly controlling the mobile phase modifier (IPA) and leveraging enthalpy-driven temperature optimizations, researchers can establish a robust, self-validating analytical method suitable for seamless transition to preparative-scale purification.

References
  • Hori, K., Sadatomi, H., Miyamoto, A., Kuroda, T., Sumimoto, M., & Yamamoto, H. (2010). "Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one." Molecules, 15(11), 8289-8304.[Link]

  • Hoffmann, M., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 55(14), 6427-6438.[Link]

  • Szabó, et al. (2020). "Synthesis and HPLC-ECD Study of Cytostatic Condensed O,N-Heterocycles Obtained from 3-Aminoflavanones." Molecules, 25(20), 4836.[Link]

Sources

Comparative

Determination of Absolute Configuration of (S)-2,6-Dimethylchroman-4-one: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol The Stereochemical Challenge in Chroman-4-one Scaffolds The chroman-4-on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol

The Stereochemical Challenge in Chroman-4-one Scaffolds

The chroman-4-one framework is a privileged pharmacophore, serving as the core scaffold for highly selective Sirtuin 2 (SIRT2) inhibitors, anti-proliferative agents, and β-turn peptidomimetics[1][2]. The absolute configuration at the C-2 position is a critical determinant of biological activity and target binding affinity. For instance, functionalized derivatives of (S)-2,6-dimethylchroman-4-one exhibit potent inhibitory effects on human colon carcinoma cells[3].

However, determining the absolute configuration of these molecules presents a distinct analytical challenge. The C-2 stereocenter is adjacent to the ether oxygen but is spatially separated from the primary chromophore (the conjugated aromatic ketone) by the C-3 methylene group. This separation often attenuates the Cotton effect in Electronic Circular Dichroism (ECD), making it difficult to distinguish between epimers and leading to potentially ambiguous assignments[4]. Consequently, researchers must evaluate alternative analytical methodologies to ensure unambiguous stereochemical assignment.

Comparative Performance Matrix: Selecting the Optimal Methodology

To establish the absolute configuration of (S)-2,6-dimethylchroman-4-one, four primary techniques are typically considered. The table below objectively compares their performance, highlighting why Vibrational Circular Dichroism (VCD) is increasingly recognized as the gold standard for this specific molecular class[1].

Analytical MethodologySample StateSensitivity to Remote Chiral Centers (C-2)Non-Destructive?Primary LimitationsOverall Reliability for Chroman-4-ones
Vibrational Circular Dichroism (VCD) SolutionHigh (Probes 3N-6 vibrational modes)YesRequires highly pure samples (>95% ee); computationally intensive.Excellent
Electronic Circular Dichroism (ECD) SolutionModerate to Low (Relies on chromophore proximity)YesEpimers may yield nearly identical spectra; prone to false assignments[4].Moderate
X-Ray Crystallography Solid (Single Crystal)Absolute (Anomalous dispersion)YesMany chroman-4-ones are oils/waxes; requires heavy atom derivatization.Excellent (if applicable)
NMR (with Chiral Derivatizing Agents) SolutionHigh No (Requires chemical modification)Risk of altering stereochemistry during derivatization; signal overlap.Good

Systems-Level Workflow for VCD/ECD Analysis

The following diagram illustrates the parallel experimental and computational workflow required for definitive absolute configuration assignment.

AC_Determination cluster_exp Experimental Acquisition cluster_comp Computational (DFT) Workflow Start Enantiopure (S)-2,6-Dimethylchroman-4-one IR_VCD Acquire IR & VCD Spectra (CDCl3, 0.1 M) Start->IR_VCD UV_ECD Acquire UV & ECD Spectra (MeOH, 1 mM) Start->UV_ECD Conf Conformational Search (Molecular Mechanics) Start->Conf Compare Spectral Alignment & Evaluation (IR Validation -> VCD Match) IR_VCD->Compare UV_ECD->Compare Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Conf->Opt Freq Frequency Calc & Boltzmann Avg (Simulated Spectra) Opt->Freq Freq->Compare Result Absolute Configuration Assigned: (S) Compare->Result

Fig 1: Parallel experimental and computational workflow for absolute configuration determination.

Self-Validating Experimental Protocol (VCD & DFT)

To ensure scientific integrity, the determination of absolute configuration cannot rely on a single spectral match. It must be a self-validating system where theoretical models are proven correct by baseline physical data before chiroptical data is interpreted.

Phase 1: Computational Modeling (Causality & Rationale)
  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: The pyran ring of chroman-4-ones exhibits significant flexibility (transitioning between half-chair and sofa conformations). Failing to identify the global minimum will result in an incorrect Boltzmann-weighted theoretical spectrum.

  • Geometry Optimization & Frequency Calculation: Optimize the geometries of all conformers within 3.0 kcal/mol of the global minimum using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

    • Causality: The diffuse functions (+) in the basis set are strictly required to accurately model the electron density and polarizability of the ether and carbonyl oxygen atoms, which dominate the vibrational dipole and rotational strengths[1][2].

Phase 2: Spectral Acquisition
  • Sample Preparation: Dissolve 5 mg of enantiopure 2,6-dimethylchroman-4-one in 150 μL of CDCl₃ (approx. 0.18 M). Place in a BaF₂ cell with a 100 μm path length.

  • Data Collection: Acquire unpolarized IR and VCD spectra simultaneously using a dual-source FT-VCD spectrometer (resolution: 4 cm⁻¹, 8 hours accumulation to ensure a high signal-to-noise ratio).

Phase 3: The Self-Validation Checkpoint
  • IR Overlay Validation: Before looking at the VCD data, overlay the calculated IR spectrum with the experimental IR spectrum.

    • System Validation: If the calculated IR frequencies and relative intensities do not match the experimental IR spectrum, the conformational ensemble is incorrect. Do not proceed to VCD comparison. Re-evaluate the DFT functional or basis set.

  • VCD Alignment: Once the IR match validates the conformational model, overlay the VCD spectra. Assign the absolute configuration based on the alignment of the signs (+/-) of the major vibrational bands in the 1500–1100 cm⁻¹ region[1].

Quantitative Data Interpretation

For (S)-2,6-dimethylchroman-4-one, the frequency region from 1500 to 1100 cm⁻¹ provides the most reliable diagnostic bands for stereochemical assignment[1][2]. The table below summarizes the key quantitative data alignments used to confirm the (S)-configuration.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Primary Vibrational Mode AssignmentVCD Sign (Δε) for (S)-EnantiomerDiagnostic Value
~1692 1705C=O StretchingNegative (-)Moderate (Often broadened by solvent interactions)
~1455 1462C-2 Methyl Asymmetric BendingPositive (+)High (Directly probes the chiral center)
~1310 1318C-O-C Asymmetric StretchingStrong Positive (+)High (Coupled with pyran ring distortion)
~1150 1158Pyran Ring Breathing / C-C StretchNegative (-)Moderate

By strictly adhering to this comparative, self-validating framework, researchers can bypass the limitations of ECD and definitively assign the absolute configuration of complex chroman-4-one derivatives, accelerating the development of targeted therapeutics.

References
  • [4] Vibrational Optical Activity for Structural Characterization of Natural products. The Royal Society of Chemistry.

  • [3] Organocatalysed C-2 and C-3 Functionalisation of Chromones. ResearchGate.

  • [1] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.

  • [2] Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea.

Sources

Validation

Comprehensive Comparison Guide: Optical Rotation and Enantiomeric Purity of (S)-2,6-Dimethylchroman-4-one

As a critical chiral building block in medicinal chemistry, (S)-2,6-Dimethylchroman-4-one presents a fascinating case study in the assessment of enantiomeric purity. Historically isolated from the roots of Leontopodium a...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in medicinal chemistry, (S)-2,6-Dimethylchroman-4-one presents a fascinating case study in the assessment of enantiomeric purity. Historically isolated from the roots of Leontopodium alpinum (Edelweiss), this compound has been the subject of significant analytical debate due to drastic discrepancies in its optical rotation (


) values depending on its origin.

This guide objectively compares the analytical performance of polarimetry versus chiral HPLC for this compound, details the synthetic and analytical protocols required for self-validating experimental workflows, and explains the mechanistic causality behind the observed optical rotation discrepancies.

The Optical Rotation Discrepancy: Natural vs. Synthetic

Preliminary assessments of chiral chromanones rely heavily on specific rotation values. However, literature reveals a stark contrast between the natural isolate and the synthetically prepared compound [1].

When (S)-2,6-Dimethylchroman-4-one is synthesized via stereocontrolled routes—such as an intramolecular Mitsunobu inversion or diastereoselective cuprate addition—the resulting material is a crystalline solid with a specific rotation magnitude more than double that of the natural product (which is typically isolated as an oil) [1].

Table 1: Optical Rotation Discrepancy in (S)-2,6-Dimethylchroman-4-one
Source / OriginPhysical StateSpecific Rotation MagnitudeInferred Optical Purity
Natural Extraction (L. alpinum)OilBaseline (Reported as lower)Partially racemized (Low

)
Synthetic (Mitsunobu Cyclization)Crystalline Solid> 2x Natural MagnitudeHighly enantiopure
Synthetic (Cuprate Addition)Crystalline Solid> 2x Natural MagnitudeHighly enantiopure

Causality Insight: The low optical rotation of the natural product calls its optical purity into question. Natural products of biosynthetic origin are not always enantiomerically pure. For chroman-4-ones bearing a C-2 stereocenter, the extraction process (or the in vivo environment itself) can trigger racemization, drastically lowering the observed


 value.

Mechanistic Insights: The Racemization Pathway

To understand why optical rotation values fluctuate, we must examine the structural stability of the chroman-4-one core. The C-2 stereocenter is susceptible to racemization via a reversible retro-oxa-Michael ring opening .

Under certain pH conditions or thermal stress during natural extraction, the closed chromanone ring opens into an achiral chalcone intermediate. When the ring re-closes, it forms a mixture of both (R) and (S) enantiomers, depressing the net optical rotation. Synthetic routes like the Mitsunobu cyclization avoid these equilibrating conditions in the final step, preserving the integrity of the stereocenter [1, 2].

Racemization S_Enantiomer (S)-Chroman-4-one (Closed Ring) Open_Chalcone Retro-Oxa-Michael (Open Chalcone) S_Enantiomer->Open_Chalcone Ring Opening Open_Chalcone->S_Enantiomer Ring Closure R_Enantiomer (R)-Chroman-4-one (Closed Ring) Open_Chalcone->R_Enantiomer Ring Closure R_Enantiomer->Open_Chalcone Ring Opening

Reversible retro-oxa-Michael ring-opening leading to racemization.

Analytical Comparison: Polarimetry vs. Chiral HPLC

Because the specific rotation of (S)-2,6-Dimethylchroman-4-one is highly sensitive to trace racemization, relying solely on polarimetry is insufficient for modern drug development. A self-validating analytical system requires pairing polarimetry with Chiral High-Performance Liquid Chromatography (HPLC) [3].

Table 2: Comparison of Enantiomeric Purity Assessment Methods
Analytical FeaturePolarimetry (Optical Rotation)Chiral HPLC
Primary Output Specific Rotation (

)
Enantiomeric Excess (

)
Sensitivity to Impurities High (Achiral impurities skew the value)Low (Chromatographically separates impurities)
Sample Requirement High (~10-50 mg/mL)Low (~1 mg/mL)
Workflow Speed Fast (< 5 mins per reading)Moderate (15-30 mins per run)
Role in Workflow Preliminary validation against literatureDefinitive proof of optical purity

Expert Recommendation: If a synthesized batch shows an


 lower than the synthetic benchmark, HPLC must be deployed to determine if the discrepancy arises from chemical impurities (which lower concentration 

) or partial racemization (which lowers the intrinsic

).

Experimental Workflows & Protocols

To achieve the high optical rotation values associated with the pure (S)-enantiomer, researchers utilize an intramolecular Mitsunobu inversion. Starting from ethyl (R)-3-hydroxybutyrate, the stereocenter is inverted from (R) to (S) during the final cyclization step [1].

SyntheticWorkflow A Ethyl (R)-3-hydroxybutyrate (Chiral Pool) B TBS Protection & Weinreb Amide Formation A->B C Aryl Addition (Lithium phenoxide) B->C D Deprotection (Alcohol Intermediate) C->D E Intramolecular Mitsunobu (Stereochemical Inversion) D->E F (S)-2,6-Dimethylchroman-4-one (Target Solid) E->F

Synthetic workflow for (S)-2,6-Dimethylchroman-4-one via Mitsunobu cyclization.

Protocol A: Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one
  • Precursor Preparation: Protect commercially available ethyl (R)-3-hydroxybutyrate as a TBS ether, followed by conversion into a Weinreb amide using standard trimethylaluminum/N,O-dimethylhydroxylamine conditions.

  • Aryl Addition: React the amide with 2 equivalents of lithium o-lithium-4-methylphenoxide (prepared from 2-bromo-4-methylphenol and n-BuLi) in ether at –78 °C, warming to room temperature.

  • Deprotection: Cleave the TBS protecting group using 10% p-TsOH in a THF/H₂O (9:1) mixture at 55 °C to yield the secondary alcohol intermediate.

  • Mitsunobu Cyclization (Key Step): Dissolve the alcohol in anhydrous THF at 0 °C. Add 1 equivalent of Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD). The phenolic OH attacks the activated secondary alcohol via an Sₙ2 mechanism, cleanly inverting the (R) stereocenter to the (S) configuration.

  • Purification: Isolate the product via silica gel flash chromatography to yield the highly enantiopure crystalline solid.

Protocol B: Measurement of Specific Optical Rotation ( )
  • Calibration: Turn on the polarimeter and allow the sodium lamp (589 nm D-line) to stabilize for 30 minutes. Zero the instrument using a 1 dm (10 cm) path-length cell filled with pure, spectroscopic-grade solvent (e.g., CHCl₃).

  • Sample Preparation: Accurately weigh the purified crystalline (S)-2,6-Dimethylchroman-4-one. Dissolve it in the chosen solvent to achieve a precise concentration (typically

    
     g/100  mL).
    
  • Measurement: Introduce the sample solution into the polarimeter cell. Ensure no air bubbles are trapped in the light path.

  • Data Acquisition: Record the observed rotation (

    
    ) at 20 °C.
    
  • Validation: Calculate the specific rotation using the formula

    
    . Cross-reference this value with chiral HPLC data to confirm that a high magnitude correlates with 
    
    
    
    .

References

  • Hodgetts, K. J. (2002). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Semantic Scholar (ARKIVOC).[Link]

  • MDPI Molecules. (2010). Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines... (Analytical standardizations of HPLC and Polarimetry).[Link]

Comparative

A Comparative Guide to the Structural Validation of (S)-2,6-Dimethylchroman-4-one: Beyond the Crystal

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational dr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, intellectual property, and regulatory compliance. The chiral chroman-4-one scaffold, a recurring motif in a multitude of biologically active natural products and synthetic compounds, presents a common yet critical analytical challenge: the definitive assignment of its absolute stereochemistry. This guide focuses on (S)-2,6-Dimethylchroman-4-one, a naturally occurring chromanone, as a case study to compare the gold standard of structure elucidation, single-crystal X-ray crystallography, with powerful and often more accessible spectroscopic and chromatographic alternatives.

This document moves beyond a simple listing of techniques. It is designed to provide a field-proven perspective on the causality behind experimental choices, offering a self-validating framework for researchers to select the most appropriate analytical strategy for their specific needs. We will delve into the "why" behind the "how," grounding our discussion in established protocols and authoritative standards.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a new chiral compound, provided a suitable single crystal can be obtained.[1] It offers an unparalleled, direct visualization of the molecule's three-dimensional structure, leaving no room for ambiguity. The process, from crystallization to final structure validation, is a meticulous one, demanding both patience and precision.

Experimental Protocol: X-ray Crystallography

1. Crystallization:

  • Rationale: The formation of a well-ordered, single crystal is the most critical and often most challenging step. The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered lattice.

  • Procedure:

    • Dissolve 5-10 mg of purified (S)-2,6-Dimethylchroman-4-one in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

    • Employ a slow evaporation technique by placing the solution in a small vial, covered with a cap containing a few pinholes, and leaving it undisturbed in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the compound's solution will gradually reduce its solubility, promoting crystallization.

    • Monitor for the formation of clear, well-defined single crystals over several days to weeks.

2. Data Collection:

  • Rationale: A single crystal is mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector.

  • Procedure:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Position the crystal in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined (the "phase problem"), and an initial electron density map is generated. This map is used to build a model of the molecule, which is then refined to best fit the experimental data.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Determine the unit cell parameters and space group using indexing software.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial molecular model into the resulting electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor and R-free values.

4. Structure Validation:

  • Rationale: The final crystallographic model is rigorously checked for geometric and crystallographic consistency.

  • Procedure:

    • The final structural data is typically formatted into a Crystallographic Information File (CIF).

    • This CIF is submitted to validation software, such as the IUCr's checkCIF service, which generates a report highlighting any potential issues with the data or the model.[3]

    • The absolute configuration is determined using the anomalous dispersion effect, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

Workflow for X-ray Crystallography

cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Synthesis Synthesis & Purification of (S)-2,6-Dimethylchroman-4-one Crystallization Crystallization Trials (Slow Evaporation/Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Deposition to CSD/PDB Validation->Deposition Final_Structure Final_Structure Deposition->Final_Structure

Caption: Workflow for X-ray Crystallography Structure Validation.

Representative Crystallographic Data

The following table presents typical crystallographic data that would be obtained for a chiral chromanone, based on published structures of similar molecules.

ParameterValueSignificance
Chemical FormulaC₁₁H₁₂O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight176.21 g/mol Molar mass of the compound.
Crystal SystemOrthorhombicDescribes the basic geometry of the unit cell.
Space GroupP2₁2₁2₁A chiral space group, confirming the enantiopure nature of the crystal.
a, b, c (Å)8.12, 9.54, 12.33The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)955.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor / R-free0.045 / 0.048Measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.0(1)A key parameter for determining the absolute stereochemistry; a value near 0 confirms the (S) configuration.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, or for orthogonal confirmation, several powerful alternative techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric purity.[4] While it doesn't directly provide the 3D structure, it can confirm that the synthesis has produced a single enantiomer and can be used to resolve a racemic mixture.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chromanones.

  • Mobile Phase Screening:

    • Prepare a stock solution of (S)-2,6-Dimethylchroman-4-one in a suitable solvent (e.g., isopropanol).

    • Screen different mobile phases, typically mixtures of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.

    • For acidic or basic compounds, small amounts of an additive like trifluoroacetic acid or diethylamine can improve peak shape and resolution.[5]

  • Method Optimization:

    • Once separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector. The presence of a single peak confirms the enantiopurity of the sample. If a racemic mixture were injected, two separate peaks would be observed.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

NMR spectroscopy is a powerful tool for structure elucidation. For chiral molecules, standard NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes, which can result in separate, distinguishable signals in the NMR spectrum.[6]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a precise amount of (S)-2,6-Dimethylchroman-4-one in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

  • Addition of CSA:

    • Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum.

  • Analysis:

    • Compare the two spectra. In the presence of the CSA, specific proton signals (particularly those close to the chiral center) may show splitting or the appearance of a second set of signals if the sample is not enantiopure.

    • By comparing the chemical shift differences with established models for the specific CSA, it is sometimes possible to infer the absolute configuration.[1]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a dilute solution of (S)-2,6-Dimethylchroman-4-one in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • The instrument will measure the difference in absorbance (ΔA) as a function of wavelength.

  • Analysis and Interpretation:

    • The shape of the CD spectrum and the signs of the Cotton effects (the positive and negative peaks) are characteristic of the absolute configuration of the chromanone ring system.

    • Compare the experimental spectrum with published data for similar chiral flavanones or chromanones to assign the absolute configuration.[2]

    • For a more rigorous assignment, perform time-dependent density functional theory (TD-DFT) calculations to predict the CD spectrum for the (S)-enantiomer and compare it with the experimental result.

Comparative Workflow for Stereochemical Validation

cluster_0 Initial Purity & Confirmation cluster_1 Absolute Configuration Determination start Synthesized Chiral Chromanone chiral_hplc Chiral HPLC start->chiral_hplc nmr_csa NMR with Chiral Solvating Agent start->nmr_csa decision_purity Enantiopure? chiral_hplc->decision_purity nmr_csa->decision_purity xray X-ray Crystallography decision_crystal Good Crystal? xray->decision_crystal cd_spec Circular Dichroism probable_structure Probable Absolute Configuration cd_spec->probable_structure decision_purity->xray Yes decision_purity->cd_spec Yes decision_crystal->cd_spec No definitive_structure Definitive 3D Structure & Absolute Configuration decision_crystal->definitive_structure Yes

Caption: Decision workflow for selecting a validation method.

Performance Comparison: A Head-to-Head Analysis

The choice of analytical technique depends on various factors, including the availability of instrumentation, the nature of the sample, and the level of certainty required.

FeatureX-ray CrystallographyChiral HPLCNMR with Chiral Solvating AgentsCircular Dichroism (CD)
Primary Output Unambiguous 3D structure & absolute configurationEnantiomeric purity (% ee), retention timeEnantiomeric purity, potential configuration cluesAbsolute configuration (by comparison/calculation)
Certainty of Assignment DefinitiveNone (for absolute configuration)Indicative, model-dependentHigh, especially with computational support
Sample Requirement High-quality single crystal (mg scale)Soluble sample (µg to mg scale)Soluble sample (mg scale)Soluble sample with chromophore (µg to mg scale)
Throughput Low (days to weeks)High (minutes per sample)Medium (minutes to hours per sample)High (minutes per sample)
Cost (Instrument/Analysis) High / HighMedium / LowHigh / MediumMedium / Low
Key Limitation Requires a suitable single crystalDoes not provide absolute configurationCSA interaction and signal separation can be unpredictableRequires a chromophore near the stereocenter

Senior Application Scientist's Recommendation

For the unequivocal structural validation of a novel chiral molecule like (S)-2,6-Dimethylchroman-4-one, single-crystal X-ray crystallography remains the unparalleled gold standard . Its ability to provide a direct, unambiguous 3D structure is the most authoritative evidence possible. The investment in time and resources is justified by the absolute certainty of the result, which is crucial for patent applications and regulatory submissions.

However, a pragmatic and robust validation strategy often involves a multi-technique approach. Chiral HPLC is an indispensable tool for initial assessment of enantiomeric purity and for routine quality control. It is rapid, highly sensitive, and provides quantitative data on the success of an asymmetric synthesis.

When crystallization proves elusive, Circular Dichroism spectroscopy emerges as the strongest alternative for determining absolute configuration . The chroman-4-one core provides a strong chromophore, making it an ideal candidate for CD analysis. When coupled with modern computational methods (TD-DFT), CD can provide a highly reliable assignment of the absolute stereochemistry without the need for a crystal.

NMR with chiral solvating agents serves as a valuable, complementary technique, particularly for confirming enantiopurity when a chiral HPLC method is not yet established. While it can sometimes provide clues to the absolute configuration, it is generally less definitive than CD or X-ray crystallography.

References

  • Hodgetts, K. J. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. ARKIVOC, 2001(11), 74-79. [Link]

  • Piaskowska, W., et al. (2015). Crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o131–o132. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality, 23(3), 190-214. [Link]

  • Sang, P., et al. (2020). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Analytical Methods, 12(35), 4347-4355. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Muñoz, M. A., et al. (2020). Biological Properties and Absolute Configuration of Flavanones From Calceolaria thyrsiflora Graham. Frontiers in Chemistry, 8, 688. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 18-22. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • Wenzel, T. J. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Said, M. A. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Applied Sciences, 6(1), 173-179. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry, 23(15), 4585-4603. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Efficacy of (S)- and (R)-2,6-Dimethylchroman-4-one Enantiomers

Introduction: The Significance of Chirality in Drug Discovery In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule can be as critical as its chemical composition. This is part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule can be as critical as its chemical composition. This is particularly true for chiral molecules, which exist as non-superimposable mirror images of each other, known as enantiomers. While they share the same chemical formula and connectivity, their interactions with the inherently chiral environment of biological systems—such as enzymes and receptors—can differ dramatically.[1][2] This guide provides a comparative analysis of the potential biological efficacy of the (S)- and (R)-enantiomers of 2,6-Dimethylchroman-4-one, a member of the broadly bioactive chroman-4-one class of compounds.[3][4]

The chroman-4-one core is a privileged structure found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6][7] The specific biological effects are often dictated by the substitution patterns on the chroman-4-one framework.[8]

The Principle of Stereoselectivity in Biological Activity

The differential effects of enantiomers arise from their distinct spatial arrangements, which dictate how they bind to and interact with biological macromolecules. One enantiomer, the "eutomer," may fit perfectly into the active site of a target protein, eliciting a potent biological response. In contrast, the other enantiomer, the "distomer," may bind with lower affinity or not at all, resulting in reduced activity or even a different, sometimes undesirable, effect.[2]

For instance, studies on other substituted chroman-4-one derivatives have demonstrated stereoselective inhibition of Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative diseases and cancer. In one such study, the (-)-enantiomer of a specific chroman-4-one derivative was found to be a more potent SIRT2 inhibitor than its (+)-enantiomer.[9] This highlights the critical importance of evaluating enantiomers individually.

Hypothesized Comparative Biological Efficacy

Given the broad bioactivity of the chroman-4-one scaffold, it is plausible that both (S)- and (R)-2,6-Dimethylchroman-4-one will exhibit biological effects. However, the magnitude and even the nature of these effects are likely to differ. Based on the known activities of related compounds, we can hypothesize potential areas of differential efficacy.

Biological ActivityPotential Efficacy of (S)-2,6-Dimethylchroman-4-onePotential Efficacy of (R)-2,6-Dimethylchroman-4-oneRationale for Potential Differences
Anticancer May exhibit cytotoxic effects against various cancer cell lines through mechanisms such as SIRT2 inhibition.[8][10][11]May exhibit different cytotoxic profiles or potencies due to stereospecific binding to target enzymes or receptors.[9]The chiral center at the 2-position can influence the orientation of the molecule within the binding pocket of target proteins like SIRT2, leading to differences in inhibitory activity.
Antimicrobial Potential activity against a range of bacteria and fungi.[6][12]The antimicrobial potency could be significantly different, as cell wall components and essential enzymes of microbes are chiral.Stereospecific interactions with microbial enzymes or cell surface proteins could lead to one enantiomer being more effective at disrupting microbial growth.
Anti-inflammatory May modulate inflammatory pathways.[7]The anti-inflammatory effects could be mediated by different targets or with different potencies.Inflammatory responses are mediated by a complex network of chiral molecules, including enzymes and receptors, where stereochemistry can play a crucial role in binding and modulation.

Proposed Experimental Protocols for Comparative Efficacy

To empirically determine the comparative biological efficacy of (S)- and (R)-2,6-Dimethylchroman-4-one, a series of well-defined in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the enantiomers on a panel of cancer cell lines.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of (S)- and (R)-2,6-Dimethylchroman-4-one against selected cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of (S)- and (R)-2,6-Dimethylchroman-4-one in DMSO. Create a series of dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details a method to compare the minimum inhibitory concentration (MIC) of the enantiomers against bacterial and fungal strains.

Objective: To determine and compare the MIC values of (S)- and (R)-2,6-Dimethylchroman-4-one against representative bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the (S)- and (R)-enantiomers in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

Chroman-4-one derivatives are known to interact with various cellular signaling pathways.[10] The following diagram illustrates a hypothetical mechanism where a chroman-4-one enantiomer selectively inhibits SIRT2, leading to downstream effects on cell cycle and apoptosis.

G cluster_0 (S)- or (R)-2,6-Dimethylchroman-4-one (S)- or (R)-2,6-Dimethylchroman-4-one SIRT2 SIRT2 (S)- or (R)-2,6-Dimethylchroman-4-one->SIRT2 Inhibition p53 p53 SIRT2->p53 Deacetylation (Inhibition) Bax Bax p53->Bax Upregulation Apoptosis Apoptosis Bax->Apoptosis Induction

Caption: Hypothetical inhibition of the SIRT2 pathway by a 2,6-Dimethylchroman-4-one enantiomer.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparison of the biological efficacy of the (S) and (R) enantiomers.

G cluster_workflow Comparative Efficacy Workflow start Obtain pure (S)- and (R)- 2,6-Dimethylchroman-4-one in_vitro In Vitro Assays (Anticancer, Antimicrobial) start->in_vitro mechanistic Mechanistic Studies (e.g., SIRT2 Inhibition Assay) in_vitro->mechanistic data_analysis Data Analysis and Comparison of IC50/MIC mechanistic->data_analysis conclusion Conclusion on Differential Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing the biological efficacy of the enantiomers.

Conclusion and Future Directions

While direct comparative data for the biological efficacy of (S)- versus (R)-2,6-Dimethylchroman-4-one is currently lacking, the principles of stereopharmacology and the known bioactivities of the chroman-4-one scaffold strongly suggest that their effects will be stereoselective. The proposed experimental protocols provide a clear path for researchers to elucidate these differences. Such studies are crucial for advancing our understanding of the structure-activity relationships of this important class of compounds and for the potential development of more potent and selective therapeutic agents. Future research should focus on the enantioselective synthesis of both isomers and their subsequent evaluation in a broad range of biological assays to fully unlock their therapeutic potential.

References

  • Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • Karlsson, J. (2012).
  • Lee, D. C., & Webb, M. L. (2015, July 11). Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange. Retrieved from [Link]

  • Karlsson, J. (2012, November 1).
  • Shah, R. R. (2002, December 1).
  • Li, H., & Chen, L. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1.
  • Londoño, F., et al. (2025).
  • Emami, S., & Ghanbarimasir, Z. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Oeckler, O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6511-6525.
  • Perumal, R. V., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Indian Journal of Pharmaceutical Sciences, 81(1), 134-141.
  • Gomes, A., et al. (2020).
  • Freitas, M., et al. (2025, August 8). Biological Activities of 2-Styrylchromones.

Sources

Comparative

Differentiating Dimethylchromanone Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For Immediate Publication A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the nuanced world of chemical analysis, the differentiation of isomers presents a signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical analysis, the differentiation of isomers presents a significant challenge. For researchers in drug discovery and related fields, the ability to distinguish between structurally similar molecules like dimethylchromanone isomers is paramount, as subtle changes in structure can lead to profound differences in biological activity and metabolic fate. This guide provides an in-depth comparison of the mass spectrometry (MS) fragmentation patterns of dimethylchromanone isomers, offering a practical framework for their identification and characterization. We will delve into the mechanistic underpinnings of their fragmentation, present comparative data, and provide detailed experimental protocols.

The Challenge of Isomer Differentiation

Positional isomers, such as 5,7-dimethylchroman-4-one and 6,8-dimethylchroman-4-one, possess the same molecular weight and elemental composition. Consequently, their molecular ion peaks in a mass spectrum will be identical, necessitating a deeper analysis of their fragmentation patterns to achieve unambiguous identification. Tandem mass spectrometry (MS/MS), particularly with techniques like collision-induced dissociation (CID), becomes an indispensable tool in this endeavor. By isolating the molecular ion and subjecting it to controlled fragmentation, we can generate unique product ion spectra that serve as fingerprints for each isomer.

Core Fragmentation Pathways of the Chromanone Scaffold

The fragmentation of chromanones under electron ionization (EI) or collision-induced dissociation (CID) is largely dictated by the inherent stability of the heterocyclic ring system. A predominant fragmentation mechanism for chromone and related structures is the retro-Diels-Alder (rDA) reaction .[1][2][3] This process involves the cleavage of the dihydropyran ring, leading to the formation of a diene and a dienophile.

For the basic chroman-4-one structure, the rDA reaction would result in the loss of an ethene molecule (C₂H₄), leading to a characteristic neutral loss of 28 Da. However, the presence and position of substituents, such as the dimethyl groups in our case, can significantly influence the propensity of this and other fragmentation pathways.

Comparative Fragmentation Analysis of Dimethylchromanone Isomers

While direct, side-by-side comparative studies on the fragmentation of all possible dimethylchromanone isomers are not extensively published, we can infer the likely fragmentation patterns based on the established principles of mass spectrometry and data from related substituted chromanones.[4][5] The position of the electron-donating methyl groups on the aromatic ring is expected to influence the stability of the resulting fragment ions, thereby altering the relative abundances of the product ions in the MS/MS spectra.[6][7]

Key Differentiating Fragments

The primary differentiation between dimethylchromanone isomers will likely arise from the fragmentation of the aromatic portion of the molecule following the initial ring-opening or rDA reaction. The stability of the resulting benzylic and phenolic cations will be influenced by the position of the methyl substituents.

Table 1: Predicted Key Fragment Ions for Differentiating Dimethylchromanone Isomers

IsomerPredicted Key Fragment Ion (m/z)Proposed Fragmentation Pathway
5,7-Dimethylchroman-4-one [M - CH₃]⁺Loss of a methyl radical, potentially from the 5-position, leading to a stabilized secondary carbocation.
[M - CO]⁺Loss of carbon monoxide from the molecular ion.
rDA product ionsFragments resulting from the retro-Diels-Alder reaction, with the charge retained on the substituted aromatic portion. The specific m/z will depend on the exact cleavage pattern.
6,8-Dimethylchroman-4-one [M - CH₃]⁺Loss of a methyl radical. The relative abundance may differ from the 5,7-isomer due to differences in carbocation stability.
[M - CO]⁺Loss of carbon monoxide.
rDA product ionsFragments from the retro-Diels-Alder reaction. The relative intensity of these ions is expected to differ from the 5,7-isomer.

It is the relative intensities of these and other fragment ions, rather than the presence of unique ions, that will likely be the key to differentiation. For instance, the stability of the fragment ion resulting from the loss of a methyl group may be greater for one isomer over the other, leading to a more abundant peak in its MS/MS spectrum.

Visualizing the Fragmentation Pathways

To better understand the proposed fragmentation mechanisms, we can represent them using Graphviz diagrams.

M Dimethylchromanone Molecular Ion [M]•+ M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_CO [M - CO]•+ M->M_minus_CO - CO rDA_fragments rDA Product Ions M->rDA_fragments retro-Diels-Alder Reaction

Caption: Generalized fragmentation pathways for dimethylchromanone isomers.

cluster_57 5,7-Dimethylchroman-4-one cluster_68 6,8-Dimethylchroman-4-one M_57 [M]•+ m/z 190 F1_57 [M - CH₃]⁺ m/z 175 M_57->F1_57 - •CH₃ (Higher Abundance?) F2_57 rDA fragment m/z 148 M_57->F2_57 - C₂H₂O M_68 [M]•+ m/z 190 F1_68 [M - CH₃]⁺ m/z 175 M_68->F1_68 - •CH₃ (Lower Abundance?) F2_68 rDA fragment m/z 148 M_68->F2_68 - C₂H₂O

Caption: Hypothetical comparison of key fragmentation pathways and relative abundances.

Experimental Protocols

To obtain high-quality, reproducible data for the comparison of dimethylchromanone isomers, a well-defined experimental protocol is essential. The following provides a general framework for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Protocol 1: GC-MS Analysis of Dimethylchromanone Isomers

This protocol is suitable for the analysis of thermally stable and volatile dimethylchromanone isomers.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the dimethylchromanone isomer in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, though this is often not required for simple chromanones.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Mode: Splitless (1 µL injection volume).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan from m/z 40 to 400.

3. Data Analysis:

  • Integrate the chromatographic peaks for each isomer.

  • Extract the mass spectrum for each peak and identify the molecular ion.

  • Analyze the fragmentation pattern, noting the m/z values and relative abundances of the major fragment ions.

Protocol 2: LC-MS/MS Analysis of Dimethylchromanone Isomers

This protocol is ideal for less volatile isomers or when higher sensitivity and specificity are required.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the dimethylchromanone isomer in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Analysis:

    • Select the protonated molecular ion [M+H]⁺ as the precursor ion.

    • Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich and reproducible product ion spectrum.

    • Acquire product ion scans for each isomer.

3. Data Analysis:

  • Extract the product ion spectra for each isomer.

  • Compare the spectra, focusing on the m/z values and relative abundances of the fragment ions to identify unique or differentiating features.

Conclusion

The differentiation of dimethylchromanone isomers by mass spectrometry is a challenging yet achievable task. By leveraging the power of tandem mass spectrometry and carefully analyzing the resulting fragmentation patterns, researchers can confidently distinguish between these closely related structures. The key lies in understanding the fundamental fragmentation mechanisms of the chromanone core and how the position of substituents influences these pathways. The provided protocols offer a robust starting point for developing reliable analytical methods for the characterization of these and other isomeric compounds, ultimately aiding in the advancement of drug discovery and development.

References

  • Martín, N., Martínez-Álvarez, R., Seoane, C., Suárez, M., & Soto, J. L. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24. [Link]

  • Groutas, W. C., Kuang, R., Ruan, S., Tu, M. K., & Epp, J. B. (1998). Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and-naphthopyran-4-ones. Journal of Heterocyclic Chemistry, 35(3), 659-663. [Link]

  • Uddin, J., Musharraf, S. G., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101859. [Link]

  • da Silva, G. N., et al. (2024). Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae). Rapid Communications in Mass Spectrometry, e10163. [Link]

  • Trapp, O., & Schurig, V. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: Mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24. [Link]

  • Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6872-6883. [Link]

  • Saha, S., & Shil, M. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • National Institute of Standards and Technology. (n.d.). GC-MS procedure and background. [Link]

  • de Souza, S. M., et al. (2015). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Revista Brasileira de Farmacognosia, 25(4), 383-389. [Link]

  • Kéry, Á. (2014). LC-ESI-MS/MS methods in profiling of flavonoid glycosides and phenolic acids in traditional medicinal plants: Sempervivum tectorum L. and Corylus avellana L. Semmelweis University Doctoral School. [Link]

  • LibreTexts. (2023). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. [Link]

  • All About Spectroscopy. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) [Video]. YouTube. [Link]

  • Dias, C. L., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. The Open Organic Chemistry Journal, 1, 1-7. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Fragmentation Patterns. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect [PowerPoint slides]. [Link]

  • Sharma, P., & Kumar, A. (2010). Mass Spectral Studies of Some 6-(2-N-Substituted aminothiazol-4-yl)chromones and Flavones. Asian Journal of Chemistry, 22(7), 5745-5749. [Link]

  • National Institute of Standards and Technology. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2019). On the relations between aromaticity and substituent effect. Structural Chemistry, 30(5), 1541-1552. [Link]

  • ChemSurvival. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. YouTube. [Link]

  • Sathyamoorthy, A., & Jayapal, M. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics, 150(21), 214304. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Li, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. International Journal of Molecular Sciences, 24(6), 5028. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5, 5. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Michael Evans. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • American Chemical Society. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]

Sources

Validation

Validating the Purity of (S)-2,6-Dimethylchroman-4-one: A Comparative Guide to Chiral GC-MS vs. Alternative Modalities

(S)-2,6-Dimethylchroman-4-one is a naturally occurring oxygen heterocycle found in the essential oils of plants like Leontopodium alpinum (Edelweiss) and serves as a critical chiral building block for biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2,6-Dimethylchroman-4-one is a naturally occurring oxygen heterocycle found in the essential oils of plants like Leontopodium alpinum (Edelweiss) and serves as a critical chiral building block for biologically active compounds, including vitamin E derivatives[1]. Validating the purity of 2-substituted chromanones presents a unique analytical challenge. These compounds are prone to racemization via a reversible ring-opening equilibrium[1], meaning that synthetic routes must be rigorously monitored not just for chemical impurities, but for enantiomeric degradation[2].

This guide objectively compares the performance of Chiral Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities, providing a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Overview: Why Standard Methods Fall Short

Standard achiral Gas Chromatography-Mass Spectrometry (GC-MS) utilizing polysiloxane columns (e.g., DB-5) provides excellent resolution for chemical impurities and structural confirmation via electron ionization (EI) fragmentation. However, it is entirely blind to stereochemistry. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can estimate enantiomeric excess (ee), but suffers from low sensitivity, peak broadening, and requires milligram quantities of analyte.

To establish a high-throughput, highly sensitive system for (S)-2,6-dimethylchroman-4-one, Chiral GC-MS employing cyclodextrin-based stationary phases is the gold standard. By leveraging the unique host-guest complexation mechanics of cyclodextrins, chromatographers can simultaneously validate chemical identity and enantiomeric purity in a single run[3][4].

Comparative Analysis of Analytical Modalities

The table below summarizes the quantitative performance metrics of various purity validation methods when applied to volatile/semi-volatile chromanones.

Table 1: Quantitative Comparison of Purity Validation Methods for Chromanones

Analytical ModalityEnantiomeric Resolution (

)
LOD (ng/mL)Analysis Time (min)Chemical Purity IDEnantiomeric ID
Chiral GC-MS (

-DEX)
> 1.8 (Baseline) 5 20 Yes (via EI-MS) Yes
Chiral HPLC (Amylose phase)~ 1.55035No (Requires LC-MS)Yes
Standard GC-MS (DB-5)0.0210YesNo
NMR + Chiral Shift ReagentN/A> 500015YesYes (Low accuracy)
Deep Dive: Chiral GC-MS Methodology

The ability to resolve the enantiomers of 2,6-dimethylchroman-4-one results from the use of specially prepared derivatives of cyclodextrins as stationary phases[4]. Specifically, permethylated


-cyclodextrin (e.g., 

-DEX 120) offers an ideal cavity size (composed of seven glucose units) to accommodate the aromatic ring of the chromanone[5].

Causality of Separation : Separation is driven by the formation of transient, reversible inclusion complexes between the analyte and the cyclodextrin cavity. The interior of the cyclodextrin is hydrophobic, while the permethylated exterior interacts stereoselectively with the chiral center at C-2 of the chromanone[4][5]. The slight difference in the Gibbs free energy (


) of formation between the (S)-complex and the (R)-complex leads to different partition coefficients, allowing the enantiomers to elute at distinctly different retention times.

G cluster_0 Sample Introduction cluster_1 Chiral Separation (β-DEX Column) cluster_2 Detection & Validation A Racemic 2,6-Dimethylchroman-4-one B GC Injector (Split Mode) A->B C β-Cyclodextrin Stationary Phase B->C Helium Carrier D Transient Complex: (R)-Enantiomer C->D Lower Affinity E Transient Complex: (S)-Enantiomer C->E Higher Affinity F EI-MS (70 eV) D->F Elutes First E->F Elutes Second G Extracted Ion Chromatogram (m/z 176) F->G

Workflow of Chiral GC-MS for Enantiomeric Separation of Chromanones.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your purity validation, the following step-by-step protocol integrates system suitability checks with the mechanistic rationales behind each parameter.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized (S)-2,6-dimethylchroman-4-one.

  • Dissolve the sample in 1.0 mL of MS-grade hexane.

  • Expert Insight (Causality) : Hexane is chosen over more polar solvents (like methanol or dichloromethane) because it ensures complete volatilization in the GC inlet without expanding to a vapor volume that exceeds the glass liner's capacity. This prevents backflash, sample loss, and carryover, ensuring quantitative accuracy.

Step 2: GC-MS Instrument Parameters
  • Inlet : 250°C, Split ratio 50:1.

    • Rationale: A high split ratio prevents overloading the low-capacity chiral stationary phase. Overloading leads to fronting peaks and destroys the baseline resolution (

      
      ) necessary for accurate ee% calculation.
      
  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Column :

    
    -DEX 120 (30 m × 0.25 mm ID, 0.25 µm film thickness)[5].
    
  • Oven Program : Isothermal at 130°C for 25 minutes.

    • Rationale: While temperature programming speeds up elution, isothermal conditions maximize the thermodynamic differences in the inclusion complex stabilities between the (R) and (S) enantiomers, yielding the highest possible enantioselectivity (

      
      )[4].
      
  • MS Detector : Electron Ionization (EI) at 70 eV, scanning m/z 50 to 250.

    • Rationale: 70 eV provides standardized fragmentation. The molecular ion (

      
      ) at m/z 176 and characteristic retro-Diels-Alder fragments confirm that the peaks are indeed the chromanone and not a co-eluting synthetic impurity[2].
      
Step 3: System Suitability and Validation
  • System Check : Inject a racemic standard of 2,6-dimethylchroman-4-one.

  • Resolution Verification : Verify that the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    (baseline resolution). If
    
    
    , lower the isothermal oven temperature by 5°C to increase host-guest interaction time.
  • Sample Analysis : Inject the (S)-enantiomer sample. Calculate the enantiomeric excess (ee%) based on the integrated peak areas of the Extracted Ion Chromatogram (EIC) at m/z 176.

Conclusion

For the rigorous validation of (S)-2,6-dimethylchroman-4-one, Chiral GC-MS outcompetes Chiral HPLC and NMR in terms of speed, resolution, and dual-confirmation capabilities. By understanding the thermodynamic interactions within the cyclodextrin cavity and optimizing injection parameters to prevent column overload, researchers can establish a highly reproducible, self-validating analytical workflow.

References
  • Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields Source: PubMed (nih.gov) URL:[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: Chromatography Online URL:[Link]

  • Towards the Development of Synthetic Routes Using Theoretical Calculations: An Application of In Silico Screening to 2,6-Dimethylchroman-4-one Source: MDPI URL:[Link]

  • Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one Source: Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(s)-2,6-Dimethylchroman-4-one proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of (S)-2,6-Dimethylchroman-4-one As researchers and drug development professionals, we frequently rely on chromanone derivatives like (S)-2,6-Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of (S)-2,6-Dimethylchroman-4-one

As researchers and drug development professionals, we frequently rely on chromanone derivatives like (S)-2,6-Dimethylchroman-4-one as essential building blocks for synthesizing bioactive molecules and pharmaceutical intermediates. However, the exact structural properties that make this compound synthetically valuable also dictate strict end-of-life management protocols. Improper disposal not only poses severe occupational and environmental risks but also violates federal Resource Conservation and Recovery Act (RCRA) mandates[1].

As a Senior Application Scientist, I have designed this self-validating, field-proven guide to bridge the gap between benchtop chemistry and environmental compliance. This protocol ensures that your laboratory maintains peak safety standards while handling and disposing of (S)-2,6-Dimethylchroman-4-one.

Chemical Hazard Profile & Causality in Handling

Before designing a disposal workflow, we must understand the physicochemical nature of the waste. (S)-2,6-Dimethylchroman-4-one is a solid organic compound. According to standard Safety Data Sheets (SDS) for chromanone derivatives, it is classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302), a skin irritant (H315), a severe eye irritant (H319), and a respiratory tract irritant (H335)[2].

Because it is a fine solid, the primary occupational exposure route during disposal is the inhalation of aerosolized dust. This causality dictates our handling strategy: all waste consolidation must occur within a certified chemical fume hood, and dry sweeping of spills is strictly prohibited to prevent respiratory irritation. Furthermore, as a water-insoluble organic compound, it cannot be processed by standard biological wastewater treatment, making sink disposal illegal and environmentally disastrous[3].

Table 1: Physicochemical Hazards and Logistical Implications

ParameterSpecification / ClassificationLogistical Action Required
GHS Health Hazards H302, H315, H319, H335[2]Mandates safety goggles, nitrile gloves, and fume hood handling.
Physical State Solid (Crystalline/Powder)Prohibits dry sweeping; requires dust suppression during spills.
RCRA Waste Status Characteristic Hazardous Waste[4]Must be collected in an SAA; sink/trash disposal strictly prohibited.
SAA Storage Limit 55 Gallons (or 1 Quart Acute)[5]Requires weekly monitoring and EHS pickup at 90% capacity.
Empty Container Rule Triple-Rinse Mandate[5]Rinseate must be collected as flammable/hazardous liquid waste.

Satellite Accumulation Area (SAA) Setup

Under EPA RCRA regulations, laboratories must manage chemical waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[6]. A compliant SAA is a self-validating system that prevents accidental mixing and environmental release.

  • Container Selection: Use a chemically compatible, rigid, and leak-proof container. High-density polyethylene (HDPE) or wide-mouth glass jars are ideal for solid organic waste.

  • Labeling Integrity: The container must be explicitly labeled "Hazardous Waste" the moment the first crystal is added. The label must spell out the full chemical name—"(S)-2,6-Dimethylchroman-4-one"—without abbreviations, alongside its primary hazards[6].

  • The "Closed Container" Rule: A frequent point of failure in lab audits is leaving funnels in waste containers. EPA regulations mandate that waste containers must remain tightly closed at all times except when actively adding waste[3].

Step-by-Step Disposal Methodology

To ensure absolute safety and compliance, execute the following step-by-step methodology when disposing of (S)-2,6-Dimethylchroman-4-one. This workflow incorporates built-in validation checks to prevent procedural drift.

Step 1: PPE and Environment Verification

  • Action: Don a fitted lab coat, chemical-splash goggles (safety glasses are insufficient due to H319 eye irritation risks), and nitrile gloves. Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Validation: Check that the hood's airflow monitor is in the "green/safe" zone before opening the chemical container.

Step 2: Waste Consolidation

  • Action: Transfer leftover solid (S)-2,6-Dimethylchroman-4-one into the designated SAA solid waste container using a disposable anti-static spatula. Do not forcefully pour the powder, as this generates airborne particulates.

  • Validation: Visually confirm that no dust has settled on the exterior of the waste container. If it has, wipe it down with a solvent-dampened Kimwipe.

Step 3: Primary Container Decontamination

  • Action: Empty reagent bottles that previously held the chemical must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol) capable of dissolving the organic residue[5].

  • Validation: Collect this rinseate in a separate, properly labeled flammable liquid waste container. Only after triple-rinsing and completely defacing the original manufacturer label can the empty glass bottle be disposed of in standard laboratory glass recycling.

Step 4: SAA Compliance and EHS Pickup

  • Action: Securely cap the waste container. Monitor the SAA weekly for leaks or bulging. Once the container reaches 90% capacity, or the regulatory time limit (often 6 months for academic/research labs) is reached, initiate a waste pickup request with your Environmental Health and Safety (EHS) department[4].

WasteLifecycle A Waste Generation (S)-2,6-Dimethylchroman-4-one B Satellite Accumulation Area (SAA) Label & Seal Container A->B Transfer Waste C Weekly SAA Inspection Check for Leaks & Open Caps B->C Monitor C->B Pass Inspection D EHS Pickup Request (At 90% Capacity) C->D Trigger Pickup E Central Accumulation Area (EPA/RCRA Regulated) D->E Transport F Licensed TSDF (High-Temperature Incineration) E->F Final Destruction

Figure 1: EPA/RCRA-compliant lifecycle workflow for laboratory chemical waste disposal.

Emergency Spill Response Protocol

In the event of an accidental release, the response must be scaled to the volume of the spill. Because (S)-2,6-Dimethylchroman-4-one is a potent respiratory irritant, containment prioritizes dust suppression.

  • Minor Spills (< 50g): Cover the spilled powder with damp paper towels (using water or a mild solvent) to immediately suppress dust formation. Carefully sweep the damp mass using a plastic pan and brush. Never use a standard vacuum cleaner, as the exhaust will aerosolize the fine powder throughout the lab. Place all cleanup materials into a hazardous waste bag, seal it, and transfer it to the SAA.

  • Major Spills (> 50g): Evacuate the immediate area, prevent personnel from walking through the spill zone, and contact the EHS emergency response team immediately. Do not attempt to clean a large spill without a fitted particulate respirator.

SpillResponse Spill Chemical Spill Occurs (S)-2,6-Dimethylchroman-4-one Assess Assess Spill Size & Exposure Risk Spill->Assess Small Minor Spill (< 50g) Manageable by Lab Staff Assess->Small Low Risk Large Major Spill (> 50g) or High Aerosolization Risk Assess->Large High Risk PPE Don Appropriate PPE (Respirator, Nitrile Gloves, Goggles) Small->PPE Evac Evacuate Area & Contact EHS Immediately Large->Evac Clean Dampen with Towels to Suppress Dust. Sweep into Sealable Container. PPE->Clean Dispose Label as Hazardous Waste Transfer to SAA Clean->Dispose

Figure 2: Scaled emergency response decision tree for solid chemical spills.

Final Destruction: The Science of Incineration

A common question among junior chemists is why organic compounds like chromanones cannot simply be diluted and washed away. As a stable organic ketone, (S)-2,6-Dimethylchroman-4-one is highly resistant to the bacterial degradation processes utilized in municipal wastewater treatment plants.

When your waste is handed over to a licensed Treatment, Storage, and Disposal Facility (TSDF), the standard method of destruction is high-temperature rotary kiln incineration. At temperatures exceeding 1000°C, the chromanone ring is thermally cleaved and oxidized. This extreme thermal environment converts the


 molecule entirely into carbon dioxide and water vapor, leaving zero toxic residue behind. This mechanistic approach ensures complete environmental protection and permanently closes the loop on the chemical's lifecycle.

References

1.[2] 2.[4] 3. [6] 4.[1] 5.[5] 6. [3]

Sources

Handling

Advanced Safety and Logistical Guide: Handling (S)-2,6-Dimethylchroman-4-one

Chemical Profile & Hazard Causality (S)-2,6-Dimethylchroman-4-one (CAS: 185224-25-3) is a chiral bicyclic compound frequently utilized in drug development as a bioisostere and a key synthetic intermediate, notably modele...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

(S)-2,6-Dimethylchroman-4-one (CAS: 185224-25-3) is a chiral bicyclic compound frequently utilized in drug development as a bioisostere and a key synthetic intermediate, notably modeled in in silico synthesis route development [4]. It is also identified as a secondary metabolite in Leontopodium nivale (Edelweiss) root extracts[1].

Mechanistic Hazard Profile: The molecule features a lipophilic chromanone core (an aromatic ring fused to an oxygen-containing heterocycle) and a reactive ketone moiety.

  • Dermal Permeability: The high lipophilicity of the dimethylchroman structure allows it to easily penetrate the lipid bilayer of human skin, acting as a potential carrier for other toxic solvents.

  • Electrophilic Reactivity: The C=O group can act as a mild electrophile. While not acutely toxic, repeated exposure can lead to skin sensitization or respiratory irritation if the crystalline powder is aerosolized.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, standard organic laboratory safety protocols must be strictly enforced as defined by the[2].

Table 1: PPE Specifications and Mechanistic Rationale
PPE CategorySpecificationCausality / Mechanistic RationaleReplacement Threshold
Hand Protection Nitrile gloves (≥ 4 mil thickness)Nitrile provides a robust barrier against lipophilic aromatic ketones. Latex is highly permeable to organic solvents and must be avoided.Replace immediately upon suspected contact or every 2 hours of continuous use.
Eye Protection Chemical splash goggles (ANSI Z87.1)The fine crystalline structure of the powder poses an aerosolization risk. Goggles prevent ocular deposition of airborne particulates.N/A
Body Protection Flame-resistant (FR) lab coatStatic discharge from standard synthetic coats can ignite flammable solvents used to dissolve the compound.Replace if visibly contaminated.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood (not recommended). Prevents inhalation of the irritating chromanone dust.Discard after single use.

Self-Validating Operational Workflow

Every step in handling (S)-2,6-Dimethylchroman-4-one must be self-validating to ensure zero exposure and absolute experimental integrity.

Step-by-Step Handling Protocol
  • Fume Hood Verification:

    • Action: Conduct all handling inside a certified chemical fume hood. Check the digital face velocity monitor.

    • Validation: The monitor must read between 80–120 fpm. Failsafe: Tape a Kimwipe to the bottom of the sash; it must pull inward at a steady 45-degree angle.

  • Static Discharge Neutralization:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before transferring the powder.

    • Causality: The dry powder holds a static charge, causing it to aerosolize and cling to surfaces, increasing inhalation and cross-contamination risks.

    • Validation: The powder should pour smoothly without "jumping" or clinging to the metal spatula.

  • In-Hood Solubilization:

    • Action: Dissolve the weighed compound in a compatible organic solvent (e.g., dichloromethane, ethanol, or ethyl acetate) before removing it from the fume hood.

    • Causality: Converting the powder into a liquid solution eliminates the inhalation hazard of the fine dust, restricting exposure routes to dermal contact.

    • Validation: Visual inspection—the solution must be completely clear with no suspended particulates before the flask is sealed for transport.

G A Pre-Operation: Hood Verification B Static Discharge Neutralization A->B C Powder Weighing B->C D In-Hood Solubilization C->D F Isopropanol Decon C->F Spill Event E Sealed Transfer D->E E->F G UV Validation F->G H Waste Segregation G->H

Self-validating operational workflow for (S)-2,6-Dimethylchroman-4-one.

Spill Response & Decontamination Plan

Because (S)-2,6-Dimethylchroman-4-one is highly lipophilic and insoluble in water, standard aqueous cleaning is ineffective.

Step-by-Step Spill Protocol
  • Isolation: Immediately lower the fume hood sash and alert nearby personnel.

  • Containment & Solubilization: Cover the spilled powder with absorbent pads dampened with isopropanol or ethanol.

    • Causality: The alcohol prevents dust generation while simultaneously solubilizing the compound, trapping it within the pad's matrix.

  • Collection: Use non-sparking scoops to transfer the saturated pads into a sealable hazardous waste bag.

  • Decontamination & Validation: Wipe the area with fresh isopropanol.

    • Validation: Perform a secondary wipe with a clean, solvent-soaked swab. Inspect the area with a handheld UV lamp (365 nm); chromanone derivatives often exhibit faint UV absorption/fluorescence. A lack of optical activity confirms successful decontamination.

Waste Disposal & Logistical Plan

Disposal must strictly adhere to the [3].

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a dedicated, puncture-resistant container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate liquid waste based on the solubilizing agent. If dissolved in dichloromethane, route to Halogenated Organic Waste . If dissolved in ethanol, route to Non-Halogenated Organic Waste .

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can lead to exothermic cross-reactions in the waste carboy.

  • Validation: Before sealing the waste carboy, verify the pH of the mixture using indicator strips. The waste must remain neutral (pH 6–8) to prevent the ketone from undergoing unwanted aldol condensations or degradation in storage.

References

  • Schwaiger, S., et al. "The chemistry and pharmacology of Edelweiss: a review." Phytochemistry Reviews, 2016. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard 29 CFR 1910.1450." United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations 40 CFR 262." Electronic Code of Federal Regulations. URL:[Link]

  • Hori, K., et al. "Theoretical and Experimental Studies on Elementary Reactions in Living Radical Polymerization via Organic Amine Catalysis." Molecules, 2010, 15(11), 8289-8304. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.